Ethyl 2,4-dimethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPOWRKMKNFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187134 | |
| Record name | Ethyl 2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33499-42-2 | |
| Record name | Benzoic acid, 2,4-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33499-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-dimethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033499422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4-dimethylbenzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Ethyl 2,4-Dimethylbenzoate
CAS Registry Number: 33499-42-2 [1][2][3]
Executive Summary
Ethyl 2,4-dimethylbenzoate (CAS 33499-42-2) is a specialized aromatic ester utilized primarily as a fine chemical intermediate and a high-impact fragrance ingredient. Characterized by a phenolic, fruity odor profile with distinct berry and cherry nuances, it serves as a critical fixative in perfumery and a solvent in polymer chemistry.[4] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and analytical validation protocols for research and development applications.
Physicochemical Profile
The following data establishes the baseline identity for this compound. Researchers should use these values to validate raw material purity prior to synthesis or formulation.
| Property | Value | Technical Note |
| CAS Number | 33499-42-2 | Primary registry number.[1][3] |
| IUPAC Name | This compound | Synonyms: 2,4-Dimethylbenzoic acid ethyl ester.[1][3] |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Colorless to light yellow liquid | Oxidizes slightly upon prolonged air exposure. |
| Density | 1.01 ± 0.06 g/cm³ | At 20°C (Predicted/Experimental average). |
| Boiling Point | 244.6°C | At 760 mmHg (Standard Atmosphere).[1] |
| Flash Point | 107°C | Closed Cup.[1] Requires standard flammability precautions. |
| Refractive Index | 1.5130 | At 20°C. |
| Solubility | Immiscible in water | Soluble in ethanol, diethyl ether, and organic solvents. |
Synthesis & Manufacturing Logic
Mechanistic Approach
The most robust synthesis route for this compound is the Fischer Esterification of 2,4-dimethylbenzoic acid with ethanol.
Causality & Optimization:
-
Steric Hindrance: The methyl group at the ortho (2-position) creates steric hindrance near the carbonyl carbon. This reduces the rate of nucleophilic attack by ethanol compared to unsubstituted benzoic acid.
-
Protocol Adjustment: To counteract this, the reaction requires a strong acid catalyst (conc. H₂SO₄) and an extended reflux time to shift the equilibrium. Continuous removal of water (via a Dean-Stark trap or molecular sieves) is critical to drive the reaction to completion (Le Chatelier's principle).
Synthesis Workflow Diagram
The following diagram outlines the critical path for laboratory-scale synthesis, emphasizing the workup required to remove unreacted acid and catalyst.
Figure 1: Step-by-step synthesis workflow for this compound via Fischer Esterification.[5]
Experimental Protocol (Bench Scale)
-
Charge: In a 500 mL round-bottom flask, dissolve 0.1 mol of 2,4-dimethylbenzoic acid in 1.0 mol of absolute ethanol (excess ethanol serves as solvent and driver).
-
Catalyze: Slowly add 1.0 mL of concentrated H₂SO₄ while stirring.
-
Reflux: Attach a reflux condenser. Heat to reflux (~78°C) for 10–12 hours. Note: Monitor via TLC until the acid spot disappears.
-
Workup: Cool the mixture and concentrate under reduced pressure to remove excess ethanol.
-
Neutralize: Dissolve the residue in diethyl ether and wash twice with saturated NaHCO₃ solution to remove unreacted acid and catalyst.
-
Purify: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and distill under vacuum (approx. 156°C at 40 Torr) to obtain the pure ester.
Analytical Characterization
Validating the identity of CAS 33499-42-2 requires distinguishing it from its isomers (e.g., 3,5-dimethyl or 2,5-dimethyl variants).
GC-MS Fingerprinting
-
Retention Time: The 2,4-isomer typically elutes differently than the 3,5-isomer due to the "ortho effect" influencing polarity and boiling point.
-
Fragmentation Pattern: Look for the molecular ion peak
at m/z 178.-
Major fragment: Loss of ethoxy group
, followed by loss of CO. -
Tropylium ion rearrangement is common in alkyl-substituted benzenes.
-
NMR Spectroscopy (¹H NMR in CDCl₃)
A self-validating NMR spectrum must show:
-
Aromatic Region: Three protons. The splitting pattern will show coupling characteristic of the 1,2,4-substitution pattern (typically a doublet, a singlet-like signal, and a doublet of doublets).
-
Benzylic Methyls: Two distinct singlets (3H each) corresponding to the methyl groups at C2 and C4. Crucial: The C2-methyl is often slightly downfield due to the anisotropic effect of the carbonyl.
-
Ethyl Group: A classic quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H).
Applications in R&D
Fragrance Chemistry
This compound is valued for its ability to bridge "top notes" and "heart notes."
-
Olfactory Profile: Sweet, phenolic, fruity (berry/cherry), with floral nuances (jasmine/gardenia).[4]
-
Function: It acts as a fixative, anchoring volatile fruit accords while adding depth to floral compositions.[4] Unlike Methyl Benzoate (which is sharper), the Ethyl ester is softer and more persistent.[4]
Figure 2: Functional role of this compound in fragrance formulation.
Organic Synthesis Intermediate
The compound serves as a precursor for specialized polymer additives. The ester group can be further derivatized (e.g., reduction to alcohol) to create sterically hindered benzylic alcohols used in resin modification.
Safety & Handling (SDS Highlights)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (nitrogen) if storing for long periods to prevent hydrolysis or oxidation.
References
-
BuyersGuideChem. (2026). This compound Suppliers and Safety. Retrieved from [Link]
Sources
- 1. This compound | 33499-42-2 - BuyersGuideChem [buyersguidechem.com]
- 2. This compound, 5 g, CAS No. 33499-42-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 3. biosynth.com [biosynth.com]
- 4. fraterworks.com [fraterworks.com]
- 5. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
Physical properties of Ethyl 2,4-dimethylbenzoate
Executive Summary
Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) is a lipophilic ester intermediate utilized primarily in the synthesis of pharmaceuticals, agrochemicals, and specialized polymer additives.[1][2][3][4] Distinguished by its steric bulk at the ortho and para positions relative to the ester group, this compound exhibits enhanced hydrolytic stability compared to unsubstituted ethyl benzoate.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and handling requirements, resolving common discrepancies found in commercial literature.
Chemical Identity & Structural Analysis
The steric hindrance provided by the methyl group at the 2-position (ortho) significantly influences the compound's reactivity, particularly retarding hydrolysis rates—a critical factor in its application as a stable solvent or prodrug scaffold.[1]
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 33499-42-2 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)C)C |
| InChI Key | RJYPOWRKMKNFHH-UHFFFAOYSA-N |
| Structural Class | Alkyl Benzoate Ester |
Thermodynamic & Physical Constants
Note: Discrepancies in boiling point data across commercial catalogs are addressed in the Technical Insight below.
Core Physical Data
| Property | Value | Condition / Method |
| Boiling Point (Atmospheric) | 244.6°C (Predicted) | @ 760 mmHg [1] |
| Boiling Point (Reduced) | 156°C | @ ~15 mmHg (Est.) [2] |
| Density | 1.01 ± 0.05 g/cm³ | @ 20°C |
| Refractive Index ( | 1.505 - 1.515 | @ 20°C (Theoretical) |
| Flash Point | 107°C | Closed Cup |
| LogP (Octanol/Water) | 3.2 - 3.4 | Lipophilic |
| Water Solubility | Insoluble | < 0.1 g/L @ 25°C |
| Solubility (Organics) | Miscible | Ethanol, DCM, Toluene |
Technical Insight: The Boiling Point Discrepancy
Researchers will frequently encounter a boiling point of 156°C in supplier documentation.[1] It is chemically inconsistent for this compound (MW 178.[1]23) to boil lower than Ethyl Benzoate (MW 150.17, BP 212°C).[1] The value of 156°C refers to distillation under reduced pressure (vacuum distillation), a standard purification technique for high-boiling esters to prevent thermal decomposition.[1] For atmospheric process calculations, 244.6°C is the correct thermodynamic value [1].[1]
Synthesis & Processing Protocol
The most robust synthesis route is Fischer Esterification , utilizing acid catalysis to overcome the steric hindrance of the ortho-methyl group.[1]
Reaction Pathway
Reagents: 2,4-Dimethylbenzoic acid (1.0 eq), Absolute Ethanol (10.0 eq), Sulfuric Acid (Catalytic, 0.1 eq). Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]
Step-by-Step Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2,4-dimethylbenzoic acid (0.1 mol) and absolute ethanol (1.0 mol).
-
Catalysis: Slowly add concentrated
(1-2 mL) while stirring. -
Reflux: Heat the mixture to reflux (approx. 80-85°C). The Dean-Stark trap removes water, shifting the equilibrium toward the ester (Le Chatelier’s principle).[1]
-
Monitoring: Continue reflux for 6–8 hours until TLC indicates consumption of the acid.
-
Workup:
-
Purification: Concentrate under vacuum. Purify the crude oil via vacuum distillation (target fraction: ~156°C @ 15 mmHg).
Process Flow Diagram
Caption: Workflow for the acid-catalyzed synthesis and purification of this compound.
Analytical Characterization (Self-Validating)
To verify the identity of the synthesized compound, compare spectral data against these theoretical expectations. The ortho-methyl group provides a distinct diagnostic signal.[1]
Nuclear Magnetic Resonance (NMR)[13]
-
H NMR (400 MHz, CDCl
):- 7.8 ppm (d, 1H): Aromatic proton at C6 (adjacent to ester, deshielded).
- 7.0 ppm (s, 1H): Aromatic proton at C3 (between methyls).
- 6.9 ppm (d, 1H): Aromatic proton at C5.[1]
-
4.3 ppm (q, 2H): Methylene protons of the ethyl ester (
). - 2.5 ppm (s, 3H): Methyl group at C2 (Ortho).
- 2.3 ppm (s, 3H): Methyl group at C4 (Para).
- 1.3 ppm (t, 3H): Terminal methyl of the ethyl ester.[1]
Infrared Spectroscopy (FT-IR)
-
1715–1725 cm⁻¹: Strong
stretch (Ester).[1] -
1270 cm⁻¹:
stretch (Ester).[1] -
2900–3000 cm⁻¹: C-H aliphatic stretches (Methyl/Ethyl groups).[1]
Safety & Handling
GHS Classification: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage: Store in a cool, dry place away from oxidizing agents. Keep container tightly closed to prevent hydrolysis (though slow) by atmospheric moisture.[1]
References
-
ChemIndex. 33499-42-2 | this compound Physical Properties. Retrieved from
-
Biosynth.[1][5] this compound Product Datasheet. Retrieved from
-
GuideChem.[1] this compound Supplier Data. Retrieved from
-
PubChem.[1][6][7][8] Compound Summary: 2,4-Dimethylbenzoic acid (Parent Acid).[1][9][7] Retrieved from [7]
Sources
- 1. Ethyl 2,4,6-trimethylbenzoate | C12H16O2 | CID 74465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33499-42-2 | this compound [chemindex.com]
- 3. luminixhealth.com [luminixhealth.com]
- 4. luminixhealth.com [luminixhealth.com]
- 5. biosynth.com [biosynth.com]
- 6. Ethyl 5-fluoro-2,4-dimethylbenzoate | C11H13FO2 | CID 130984911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethylbenzoate | C9H9O2- | CID 6950159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | CID 25127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dimethylbenzoic acid | CAS#:611-01-8 | Chemsrc [chemsrc.com]
Comprehensive Spectral Analysis Guide: Ethyl 2,4-dimethylbenzoate
The following technical guide details the 1H and 13C NMR spectral analysis of Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2). This document is structured for researchers requiring precise spectral assignments, experimental context, and mechanistic reasoning.
Introduction & Structural Context
This compound is an ester derivative of 2,4-dimethylbenzoic acid.[1] It serves as a significant intermediate in organic synthesis and drug development, particularly in the formation of heterocyclic scaffolds and flavoring agents due to its fruity, aromatic profile.[1]
From a spectroscopic perspective, this molecule presents a classic example of trisubstituted benzene systems.[1] The steric influence of the ortho-methyl group (C2 position) on the ester carbonyl creates distinct shielding patterns compared to unsubstituted benzoates, while the para-methyl group (C4 position) provides electronic donation that alters the ring's electron density distribution.
Chemical Structure & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the spectral data:
Figure 1: Connectivity and numbering logic for this compound. The 'ortho' effect of the 2-Me group is a critical spectral determinant.
Experimental Protocol & Sample Preparation
Trustworthy NMR data relies on standardized sample preparation to minimize concentration-dependent shifts (particularly for the carbonyl carbon).
Synthesis & Isolation Context
Understanding the origin of the sample is vital for identifying impurities.[1]
-
Synthesis: Typically produced via acid-catalyzed esterification of 2,4-dimethylbenzoic acid with ethanol using
or via carbonylation of -xylene.[1] -
Common Impurities:
NMR Sample Preparation Workflow
Solvent: Deuterated Chloroform (
Figure 2: Standardized NMR acquisition workflow to ensure data integrity.
1H NMR Spectral Analysis (300-500 MHz, CDCl3)
The proton spectrum is characterized by two distinct aromatic systems, two methyl singlets, and the classic ethyl ester pattern.[1]
Quantitative Data Summary
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| H-6 (Aromatic) | 7.85 - 7.92 | Doublet (d) | 1H | Deshielded by the adjacent C=O anisotropy. | |
| H-5 (Aromatic) | 7.00 - 7.10 | Doublet (d) | 1H | Shielded relative to H-6; coupled to H-6. | |
| H-3 (Aromatic) | 7.00 - 7.05 | Singlet (s) | 1H | - | Isolated between two methyl groups (weak meta coupling possible). |
| 4.30 - 4.38 | Quartet (q) | 2H | Deshielded by electronegative Oxygen. | ||
| 2- | 2.55 - 2.60 | Singlet (s) | 3H | - | Diagnostic: Deshielded by ortho carbonyl interaction. |
| 4- | 2.30 - 2.38 | Singlet (s) | 3H | - | Typical chemical shift for aryl-methyl protons. |
| 1.35 - 1.42 | Triplet (t) | 3H | Classic terminal methyl of an ethyl ester. |
Detailed Interpretation
-
The "Ortho" Methyl Effect (2-Me): The singlet at 2.55-2.60 ppm is significantly downfield compared to a standard toluene methyl (~2.3 ppm). This is due to the anisotropic deshielding from the adjacent carbonyl group. This peak is a critical diagnostic marker for ortho-substitution in benzoates.[1]
-
Aromatic Coupling (AB System + Singlet): Unlike a para-substituted system (AA'BB'), the 2,4-substitution pattern breaks the symmetry.[1]
-
H-6 appears as a clear doublet at ~7.9 ppm, interacting only with H-5.
-
H-5 appears as a doublet at ~7.05 ppm.[1]
-
H-3 is technically a singlet because its neighbors are quaternary carbons (C2 and C4). However, high-resolution instruments may show very fine meta-coupling (
Hz) to H-5.
-
13C NMR Spectral Analysis (75-125 MHz, CDCl3)
The carbon spectrum confirms the backbone structure, distinguishing between the two non-equivalent aromatic methyl groups.[5]
Quantitative Data Summary
| Assignment | Shift ( | Carbon Type | Mechanistic Insight |
| C=O (Carbonyl) | 167.0 - 168.0 | Quaternary | Typical ester carbonyl; slightly shielded by ortho-Me sterics compared to unsubstituted benzoates. |
| C-4 (Quaternary) | 142.5 - 143.5 | Quaternary | Ipso to 4-Me group. |
| C-2 (Quaternary) | 140.0 - 141.0 | Quaternary | Ipso to 2-Me group. |
| C-6 (Aromatic CH) | 130.5 - 132.5 | Methine | Ortho to Ester; deshielded. |
| C-1 (Quaternary) | 126.5 - 128.0 | Quaternary | Ipso to Ester. |
| C-3 / C-5 | 126.0 - 131.0 | Methine | Aromatic CH signals (often overlapping or close). |
| 60.5 - 61.0 | Methylene | Deshielded by Oxygen. | |
| 2- | 21.5 - 22.0 | Methyl | Ortho-methyl group. |
| 4- | 21.0 - 21.5 | Methyl | Para-methyl group. |
| Ethyl | 14.2 - 14.5 | Methyl | Terminal ethyl carbon. |
Mechanistic Nuance: Steric Inhibition of Resonance
In unsubstituted ethyl benzoate, the carbonyl is coplanar with the aromatic ring to maximize conjugation.[1] In This compound , the bulky 2-methyl group forces the carbonyl slightly out of plane (steric inhibition of resonance).
-
Effect: This often results in a slight upfield shift (shielding) of the carbonyl carbon (~167 ppm) compared to planar benzoates, and it explains the distinct shift of the 2-Me protons in the 1H spectrum.
References
-
National Institute of Standards and Technology (NIST). this compound Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Royal Society of Chemistry (RSC). Spectral data of substituted ethyl benzoates. Supplementary Information for RSC Advances. Available at: [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. (Used for solvent residual referencing).[1]
Sources
Advanced FT-IR Characterization of Ethyl 2,4-dimethylbenzoate: Structural Dynamics and Spectral Assignment
Executive Summary
This guide provides a rigorous framework for the infrared analysis of Ethyl 2,4-dimethylbenzoate (E2,4DMB) . Unlike standard library matching, this document focuses on the first-principles interpretation of the spectrum, specifically addressing the electronic and steric influence of the ortho-methyl substituent on the ester carbonyl frequency. This guide is designed for pharmaceutical and materials scientists requiring absolute structural verification during synthesis scale-up or impurity profiling.
Structural Context & Theoretical Basis
To accurately interpret the FT-IR spectrum of E2,4DMB, one must understand the competition between resonance stabilization and steric hindrance.
-
The Baseline: In a simple benzoate ester (e.g., Ethyl Benzoate), the carbonyl (
) is conjugated with the aromatic ring. This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency to compared to aliphatic esters ( ). -
The Ortho-Effect: E2,4DMB possesses a methyl group at the 2-position (ortho). This substituent exerts steric pressure on the adjacent ethoxycarbonyl group. While not as severe as 2,6-disubstitution, this steric bulk can force the ester group slightly out of coplanarity with the benzene ring.
-
Spectral Consequence: This "Steric Inhibition of Resonance" (SIR) partially decouples the carbonyl from the ring. Consequently, the
stretching frequency of E2,4DMB typically shifts to a slightly higher wavenumber ( ) than the unsubstituted benzoate, serving as a subtle but critical diagnostic marker.
Visualization: Structural-Vibrational Map
The following diagram maps the physical moieties of E2,4DMB to their specific vibrational modes and expected spectral regions.
Figure 1: Correlation map linking E2,4DMB structural distinctives to specific IR frequency domains.
Experimental Protocol (Self-Validating)
Trustworthiness in spectroscopy stems from rigorous sample handling. E2,4DMB is typically a liquid at room temperature. The following protocol uses Attenuated Total Reflectance (ATR), the industry standard for such analysis.
Instrument Configuration
-
Technique: Single-bounce Diamond ATR.
-
Resolution:
(Sufficient for resolving aromatic overtones). -
Scans: 32 sample scans / 32 background scans.
-
Apodization: Boxcar or Norton-Beer (Medium).
Step-by-Step Workflow
-
Energy Throughput Check: Before applying the sample, verify the "energy value" of the clean crystal. It should be within 95-100% of the factory baseline. A drop >20% indicates a dirty crystal or failing source.
-
Background Acquisition: Collect the air background. Crucial: Ensure the room environment (humidity/CO2) is stable.
-
Sample Application: Place 10-20 µL of E2,4DMB on the crystal.
-
The "Live Scan" Validation: Before final acquisition, view the live interferogram or spectrum.
-
Check: Is the strongest peak (C=O) absorbing between 0.2 and 0.8 Absorbance units? (If >1.5, the evanescent wave is saturating; apply less pressure if using a clamp, though liquids usually self-regulate).
-
-
Acquisition & Cleaning: Acquire the spectrum. Clean immediately with isopropyl alcohol to prevent "carry-over" to the next sample.
Spectral Interpretation & Assignment
The analysis is divided into three critical regions.
Region 1: The C-H Stretching Zone ( )
This region validates the "skeleton" of the molecule.
-
Aromatic C-H (
): Look for weak, sharp bands just above 3000. These confirm the presence of the benzene ring.[1][2] -
Aliphatic C-H (
): E2,4DMB has significant aliphatic character (Ethyl group + two Methyls). Expect distinct bands:- : Asymmetric methyl stretch.
-
: Methylene (
) stretch from the ethyl group.
Region 2: The Carbonyl & Fingerprint ( )
This is the functional group confirmation zone.
| Frequency ( | Assignment | Technical Insight |
| 1725 -- 1735 | Critical: Slightly higher than pure Ethyl Benzoate (1724) due to partial steric decoupling by the 2-Me group [1]. | |
| 1610, 1580 | The "Aromatic Doublet." Intensity varies with substitution; confirms the aromatic core.[1][2] | |
| 1260 -- 1280 | The "C-O" stretch. Often the second strongest peak.[1][2][3] Broad and intense. | |
| 1100 -- 1120 | The ether-side stretch of the ester. |
Region 3: The Substitution Pattern ( )
This region differentiates E2,4DMB from isomers like Ethyl 3,5-dimethylbenzoate. You are looking for Out-of-Plane (OOP) C-H Bending characteristic of a 1,2,4-trisubstituted benzene .
-
The Logic: In a 1,2,4-pattern (1=Ester, 2=Me, 4=Me), the protons are located at positions 3, 5, and 6.
-
Proton 3: Isolated (between two methyls).
-
Protons 5 & 6: Adjacent neighbors.
-
-
The Peaks:
- : Represents the two adjacent hydrogens (positions 5,6).
- : Represents the isolated hydrogen (position 3) [2].
-
Note: Monosubstituted benzenes (like starting material) would show strong bands at 690 and 750 cm⁻¹. Their absence confirms substitution.
Analytical Decision Tree (Graphviz)
Use this workflow to confirm identity against common isomers.
Figure 2: Logical decision tree for distinguishing E2,4DMB from starting materials or isomers.
References
-
NIST Mass Spectrometry Data Center. this compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Substitution Patterns. Available at: [Link][1][5][6][7][8][9][10][11][12]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters and the Rule of Three.[3] Available at: [Link][12]
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dimethylbenzoic acid(611-01-8) IR Spectrum [m.chemicalbook.com]
- 7. 4-Ethylbenzoic acid(619-64-7) IR Spectrum [m.chemicalbook.com]
- 8. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 9. Benzoic acid, 2,4-dimethoxy-, methyl ester [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. academics.nat.tum.de [academics.nat.tum.de]
- 12. researchgate.net [researchgate.net]
GC-MS fragmentation pattern of Ethyl 2,4-dimethylbenzoate
Technical Deep Dive: Mass Spectrometric Characterization of Ethyl 2,4-Dimethylbenzoate
Executive Summary The unambiguous identification of this compound (CAS: 33499-42-2) requires a precise understanding of its Electron Ionization (EI) fragmentation kinetics. While standard library matching is useful, structural isomers—specifically the 3,5-dimethyl and 2,5-dimethyl analogues—often present nearly identical retention indices and primary ion clusters. This guide details the mechanistic fragmentation pathways, emphasizing the "Ortho Effect" as the critical diagnostic differentiator for the 2,4-isomer.
Part 1: Physicochemical Context
-
Systematic Name: this compound[1]
-
Molecular Formula:
[1] -
Molecular Weight: 178.23 g/mol
-
Key Structural Features:
-
Ethoxycarbonyl group: Susceptible to
-cleavage and McLafferty rearrangement. -
2-Methyl substituent: Enables specific hydrogen transfer mechanisms (Ortho Effect).[2]
-
4-Methyl substituent: Contributes to the stability of the aromatic core but does not participate in ortho-eliminations.
-
Part 2: Experimental Protocol
To ensure reproducible fragmentation patterns suitable for library building or impurity analysis, the following acquisition parameters are recommended. These conditions minimize source-dependent variation in ion ratios.
Sample Preparation:
-
Dilution: 10 µg/mL (10 ppm) in HPLC-grade Dichloromethane (DCM) or Hexane. Avoid methanol to prevent transesterification in the injector port.
-
Injection: 1 µL, Splitless (for trace analysis) or Split 1:50 (for neat samples).
GC-MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Ion Source | Electron Ionization (EI) | Standard hard ionization for library matching. |
| Electron Energy | 70 eV | Standardizes fragmentation efficiency; deviations alter ion ratios. |
| Source Temp | 230 °C | Prevents condensation of high-boiling matrix components. |
| Transfer Line | 280 °C | Ensures rapid transport of the ester to the source. |
| Scan Range | m/z 40–350 | Captures low-mass aromatic fragments and confirms molecular ion. |
Part 3: Fragmentation Pathway Analysis
The mass spectrum of this compound is dominated by three competing pathways driven by the stability of the aromatic cation and the proximity of the ortho-methyl group.
Pathway A: -Cleavage (Formation of Acylium Ion)
This is the dominant high-energy pathway typical of aromatic esters.
-
Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethoxy oxygen.
-
Fragment: Loss of the ethoxy radical (
, 45 Da). -
Result: Formation of the 2,4-dimethylbenzoyl cation (m/z 133) .
-
Secondary Decay: The m/z 133 ion subsequently loses Carbon Monoxide (CO, 28 Da) to form the 2,4-dimethylphenyl cation (m/z 105) .
-
Note: In unsubstituted ethyl benzoate, m/z 105 is the benzoyl cation. Here, m/z 105 is the aryl cation (isobaric but structurally distinct).
-
Pathway B: McLafferty Rearrangement
A characteristic rearrangement for ethyl esters containing
-
Mechanism: A six-membered transition state allows the carbonyl oxygen to abstract a hydrogen from the ethyl terminal carbon.
-
Fragment: Elimination of neutral Ethylene (
, 28 Da). -
Result: Formation of the 2,4-dimethylbenzoic acid radical cation (m/z 150) .
Pathway C: The Ortho Effect (Diagnostic Pathway)
This pathway is specific to the 2,4-isomer and absent in meta/para isomers (e.g., 3,5-dimethyl).
-
Mechanism: A 1,5-hydride shift occurs from the ortho-methyl group to the ethoxy oxygen. This is followed by the cleavage of the C-O bond.[3]
-
Fragment: Elimination of neutral Ethanol (
, 46 Da). -
Result: Formation of a ketene-like ion at m/z 132 .
-
Significance: The presence of a distinct peak at m/z 132 is the primary confirmation of the 2-position substitution.
-
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the competitive kinetics between standard ester cleavage and the isomer-specific ortho-elimination.
Caption: Mechanistic flow of this compound fragmentation. Path C (Green) is diagnostic for the ortho-isomer.
Part 5: Diagnostic Ion Table & Isomer Differentiation
To distinguish the 2,4-isomer from the 3,5-isomer (which lacks the ortho-methyl), compare the relative abundances of the ions below.
| m/z | Ion Identity | Mechanism | 2,4-Isomer Abundance | 3,5-Isomer Abundance |
| 178 | Molecular Ion ( | Ionization | Weak (<10%) | Weak (<10%) |
| 150 | Acid Radical Cation | McLafferty ( | Moderate | Moderate |
| 133 | Dimethylbenzoyl Cation | Base Peak (100%) | Base Peak (100%) | |
| 132 | Ortho-Elimination Product | Ortho Effect ( | Distinct (~20-40%) | Absent / Negligible |
| 105 | Dimethylphenyl Cation | Decarbonylation ( | Strong | Strong |
Analyst Note: If the peak at m/z 132 is absent or <1% relative abundance, the sample is likely the 3,4- or 3,5-dimethyl isomer. The "Ortho Effect" is strictly dependent on the spatial proximity of the alkyl group to the ester functionality [1, 2].
References
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[2] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. Retrieved from [Link]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for McLafferty and Ortho mechanisms).
Sources
Technical Guide: Solubility Profile & Solvent Compatibility of Ethyl 2,4-Dimethylbenzoate
[1]
Executive Summary
Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) is a lipophilic ester widely utilized as a specialized solvent, fragrance ingredient, and intermediate in organic synthesis.[1] Its solubility profile is governed by the competition between its polar ester functionality and its hydrophobic xylyl (dimethylbenzene) core.[1]
Key Findings:
-
Primary Character: Highly lipophilic (LogP
3.5–4.0).[1] -
Organic Compatibility: Fully miscible with a broad spectrum of organic solvents including chlorinated hydrocarbons, alcohols, and aromatics.[1]
-
Aqueous Behavior: Practically insoluble in water (
), requiring surfactant mediation or co-solvents (e.g., Ethanol, DMSO) for aqueous formulation. -
Critical Application: Ideal carrier for non-polar active ingredients due to its high boiling point (~220°C) and stability.[1]
Physicochemical Architecture & Solubility Mechanism
To predict solvent compatibility without empirical waste, one must understand the molecular forces at play.[1]
Structural Analysis
The molecule consists of a central benzene ring substituted with two methyl groups (positions 2 and 4) and an ethyl ester group.
-
The Hydrophobic Driver: The 2,4-dimethylphenyl moiety and the ethyl chain create a large non-polar surface area.[1] This dominates the solvation thermodynamics, favoring Van der Waals interactions (London Dispersion forces).[1]
-
The Polar Anchor: The ester carbonyl (
) and ether linkage ( ) provide a localized dipole moment and weak hydrogen bond accepting capability.[1]
Hansen Solubility Parameters (HSP)
Using the "Like Dissolves Like" principle quantified by Hansen parameters, we can predict compatibility.[1] While specific experimental HSP values for the 2,4-isomer are proprietary, they can be reliably approximated from the homologous ethyl benzoate series:
-
Dispersion (
): ~18.0 MPa (High interaction with aromatics/aliphatics) -
Polarity (
): ~5.5 MPa (Moderate dipole interaction) -
H-Bonding (
): ~5.0 MPa (Weak H-bond acceptor; no donor capacity)[1]
Implication: Solvents with a similar HSP profile (low
Logic of Solvation (Visualization)
Caption: Mechanistic flow determining solvent compatibility based on intermolecular forces.[1]
Solvent Compatibility Matrix
The following data summarizes the miscibility of this compound at 25°C.
| Solvent Class | Representative Solvent | Solubility/Miscibility | Mechanistic Note |
| Aqueous | Water | Insoluble (<0.1 g/L) | Hydrophobic effect dominates; high interfacial tension.[1] |
| Alcohols | Methanol, Ethanol, IPA | Miscible | Amphiphilic solvents bridge the polarity gap. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent match for dispersion and dipole forces.[1] |
| Aromatics | Toluene, Benzene, Xylene | Miscible | |
| Esters/Ketones | Ethyl Acetate, Acetone | Miscible | Dipole-dipole compatibility.[1] |
| Alkanes | Hexane, Heptane | Miscible | Driven purely by dispersion forces.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Soluble, but may require heating for high concentrations in highly polar grades. |
Experimental Protocols
As a scientist, relying on literature values is insufficient for critical formulations. You must validate solubility empirically.[1]
Protocol A: The "Cloud Point" Miscibility Screen (Qualitative)
Use this for rapid solvent screening.
-
Preparation: Place 1.0 mL of the target solvent in a clear borosilicate glass vial.
-
Titration: Add this compound dropwise (approx. 20 µL per drop) using a micropipette.
-
Observation: Vortex for 10 seconds after each addition.
-
Endpoint: Continue until 1.0 mL of solute is added (1:1 ratio). If clear, consider "Fully Miscible."
Protocol B: Thermodynamic Aqueous Solubility via HPLC (Quantitative)
Use this when exact water solubility (LogS) is required for environmental or biological modeling.
Objective: Determine the saturation concentration (
Workflow Diagram:
Caption: Step-by-step workflow for determining quantitative aqueous solubility.
Detailed Steps:
-
Saturation: Add excess this compound (approx. 50 mg) to 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.
-
Filtration (Critical): Pass the supernatant through a 0.45 µm PTFE (hydrophobic) syringe filter .
-
Note: Do not use Nylon or Cellulose Acetate filters, as the lipophilic ester may bind to the membrane, yielding false low results.
-
-
Dilution: Immediately dilute the filtrate 1:1 with Acetonitrile to ensure the solute remains in solution during analysis.
-
Quantification: Inject into an HPLC system (C18 column, Mobile Phase: 60:40 ACN:Water) and detect at 254 nm. Calculate concentration against a standard curve.
Applications & Implications
Understanding the solubility of this compound unlocks specific utility in research and industry:
-
Reaction Solvent: Its high boiling point and miscibility with aromatics make it an excellent solvent for high-temperature esterifications or Friedel-Crafts reactions where premature evaporation of solvent is undesirable.[1]
-
Fragrance Fixative: In perfumery, its lipophilicity allows it to dissolve essential oils and retard their evaporation rate, acting as a fixative.[1]
-
Crystallization Anti-Solvent: Because it is miscible with ethanol but has a high boiling point, it can be used in "solvent swap" distillations to drive the crystallization of more polar pharmaceutical intermediates.[1]
Safety & Handling (SDS Highlights)
While generally stable, standard laboratory safety is required.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 821388, Ethyl 2,4-dihydroxybenzoate (Isomer Analogue).[1] Retrieved from [Link](Note: Used for homologous series physical property estimation).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1] [Link][3]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for solubility classification and purification).
-
Cheméo (2023). Chemical Properties of Benzoic acid, 3,4-dimethyl-, ethyl ester (Isomer Data). Retrieved from [Link]
Ethyl 2,4-dimethylbenzoate material safety data sheet (MSDS)
CAS Registry Number: 33499-42-2 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1][2][3][4]
Executive Summary & Chemical Identity
Ethyl 2,4-dimethylbenzoate is a specialized organic ester belonging to the benzoate family. Unlike its simpler analog ethyl benzoate (a common fragrance ingredient), this compound is primarily utilized as a high-purity intermediate in organic synthesis and a reference standard in proteomics and metabolomics research.
While it shares the characteristic fruity-floral olfactory profile typical of alkyl benzoates, its industrial significance lies in its role as a stable building block for complex pharmaceutical scaffolds and as a lipophilic probe in biological assays. This guide analyzes its physicochemical properties, synthesis protocols, and safety profile, distinguishing it from the commercially ubiquitous "oakmoss" synthetic (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate).
Core Applications
-
Organic Synthesis: Precursor for heterocyclic compounds (e.g., quinoline derivatives).
-
Proteomics: Mass spectrometry reference standard for metabolite identification.
-
Fragrance Chemistry: Structural analog used in structure-activity relationship (SAR) studies for novel odorants.
Physicochemical Profile
The following data represents the consensus values for high-purity (>98%) research-grade material.
| Property | Value | Context/Notes |
| Appearance | Colorless to pale yellow liquid | Clear, free of particulate matter |
| Boiling Point | 244.6°C (at 760 mmHg) | High boiling point indicates low volatility compared to lower esters |
| Density | 1.01 g/cm³ | Slightly denser than water |
| Flash Point | 107°C (Closed Cup) | Classified as Combustible Liquid (Class IIIB) |
| LogP (Octanol/Water) | ~3.6 (Predicted) | Highly lipophilic; suggests potential for membrane permeability |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Practically insoluble in water (<0.1 g/L) |
| Refractive Index | 1.502 (at 20°C) | Useful for purity verification |
Synthesis & Manufacturing Logic
The industrial preparation of this compound typically follows a classic Fisher Esterification . This pathway is preferred for its atom economy and the availability of the starting material, 2,4-dimethylbenzoic acid.
Protocol: Acid-Catalyzed Esterification
Reagents: 2,4-dimethylbenzoic acid (1.0 eq), Absolute Ethanol (Excess, solvent), Sulfuric Acid (Catalytic).
-
Dissolution: Dissolve 2,4-dimethylbenzoic acid in absolute ethanol (molar ratio 1:10) to drive equilibrium forward.
-
Catalysis: Add concentrated H₂SO₄ dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The steric hindrance from the methyl group at the ortho (2-) position may require extended reaction times compared to unsubstituted benzoic acid.
-
Work-up: Cool to room temperature. Neutralize excess acid with saturated NaHCO₃.
-
Extraction: Extract with ethyl acetate or diethyl ether. Wash organic layer with brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via vacuum distillation to remove unreacted starting materials.
Visualization: Reaction Mechanism
The following diagram illustrates the acid-catalyzed conversion, highlighting the nucleophilic attack of ethanol on the carbonyl carbon.
Figure 1: Fisher Esterification pathway. The acid catalyst activates the carbonyl, facilitating the nucleophilic attack by ethanol.
Hazard Identification & Safety Engineering
While this compound is not classified as a "High Hazard" substance under GHS for acute toxicity, its lipophilicity and ester nature dictate specific handling protocols to prevent irritation and environmental accumulation.
GHS Classification (Self-Classified)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)
Handling Protocol: The "Lipophilic Barrier" Concept
Because this compound has a LogP > 3, it can easily penetrate the lipid bilayer of skin cells. Standard latex gloves are insufficient.
-
PPE Selection:
-
Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection. For immersion, use Laminate film (Silver Shield).
-
Respiratory: If heating or aerosolizing, use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH Black label).
-
-
Spill Management:
-
Do not wash down the drain. Esters can be toxic to aquatic life in high concentrations due to high oxygen demand during biodegradation.
-
Absorb with vermiculite or sand.
-
Visualization: Safety Decision Tree
Figure 2: Immediate response protocols for exposure or environmental release.
Toxicological Assessment & Metabolic Fate
Understanding the metabolic breakdown of this ester is crucial for predicting its systemic effects. Like most simple alkyl benzoates, this compound undergoes hydrolysis in the body.
Metabolic Pathway
Upon ingestion or absorption, Carboxylesterases (primarily in the liver and plasma) cleave the ester bond.
-
Hydrolysis: Breaks the molecule into 2,4-dimethylbenzoic acid and ethanol.
-
Conjugation: The acid metabolite is likely conjugated with glycine to form a hippuric acid derivative (similar to benzoic acid metabolism) or glucuronidated before renal excretion.
-
Ethanol Fate: Oxidized to acetaldehyde and then acetic acid.
Toxicological Implications:
-
Acute Toxicity: Expected to be low (LD50 > 2000 mg/kg estimated based on read-across from Ethyl Benzoate).
-
Sensitization: No specific data indicates strong sensitization, but the ortho-methyl groups may reduce reactivity compared to unsubstituted benzoates.
Figure 3: Predicted metabolic trajectory in mammalian systems.
Regulatory & Compliance Status
For researchers moving from bench to pilot scale, regulatory status is key.
-
TSCA (USA): Listed (Active).
-
EINECS (EU): 251-536-1.
-
REACH: Pre-registered; tonnage bands may apply for import >100kg/year.
-
IFRA: Not explicitly restricted, but should be treated as a fragrance ingredient requiring standard safety assessment if used in consumer goods.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Properties. WebBook SRD 69. [Link]
-
PubChem. Compound Summary: this compound (CAS 33499-42-2).[2] National Library of Medicine. [Link]
Sources
Introduction: Situating Ethyl 2,4-dimethylbenzoate in Modern Chemistry
An In-Depth Technical Guide to Ethyl 2,4-dimethylbenzoate
This compound is an aromatic ester of significant interest in synthetic organic chemistry. As a substituted benzoate, it serves as a versatile building block and intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its structural motif, featuring a benzene ring with strategically placed methyl and ethyl ester groups, offers a unique combination of steric and electronic properties that can be exploited in molecular design. For professionals in drug development, understanding the synthesis, characterization, and potential applications of such intermediates is crucial for the efficient construction of novel chemical entities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and analytical validation, grounded in established chemical principles.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. These parameters dictate solubility, reactivity, and appropriate handling and storage conditions.
IUPAC Nomenclature and Structural Identifiers
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is also commonly referred to as 2,4-dimethylbenzoic acid ethyl ester.[1][2][3]
Key identifiers are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 33499-42-2 | [1][3][4][5][6] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4][6] |
| Molecular Weight | 178.23 g/mol | [1][2][3][6] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C)C | [2] |
| InChIKey | RJYPOWRKMKNFHH-UHFFFAOYSA-N | [3] |
Physicochemical Data
The physical properties of this compound are critical for its handling, purification, and use in reactions.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 244.6 °C at 760 mmHg; 156 °C at 40 Torr | [1][5] |
| Density | ~1.01 g/cm³ | [1][5] |
| Flash Point | 107 °C | [1] |
| Water Solubility | Not miscible or difficult to mix with water | [5] |
| Storage | Store at room temperature (10°C - 25°C) in a well-sealed container | [2][5] |
Part 2: Synthesis via Fischer-Speier Esterification
The most direct and classical method for preparing this compound is the Fischer-Speier esterification of 2,4-dimethylbenzoic acid with ethanol. This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.[7][8]
Causality of Experimental Design
The Fischer esterification is governed by Le Châtelier's principle. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted toward the products.[8][9] This is achieved through two key strategic choices:
-
Use of an Acid Catalyst: The reaction rate under neutral conditions is prohibitively slow. An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).
-
Use of Excess Reactant or Removal of Water: To drive the equilibrium forward, either a large excess of the alcohol (ethanol) is used, or the water generated as a byproduct is removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus.[9] For laboratory-scale preparations, using the alcohol as the solvent is a common and effective strategy.
General Laboratory Workflow
The synthesis follows a logical progression from reaction setup to final product analysis, ensuring purity and identity.
Caption: General laboratory workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and performed with appropriate laboratory safety precautions.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzoic acid (15.0 g, 0.1 mol).
-
Reagent Addition: Add absolute ethanol (100 mL), which acts as both reactant and solvent. Slowly, and with stirring, add concentrated sulfuric acid (2 mL) as the catalyst.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Mechanistic Insights: The PADPED Pathway
The Fischer esterification mechanism is a classic example of nucleophilic acyl substitution and can be remembered by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[9]
Caption: The six-step PADPED mechanism of Fischer Esterification.
Part 3: Analytical Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. This is accomplished through a combination of spectroscopic techniques.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic signatures for this compound.
| Technique | Expected Signature | Interpretation |
| ¹H NMR | δ ~7.8 (d, 1H), ~7.1 (d, 1H), ~7.0 (s, 1H), ~4.3 (q, 2H), ~2.4 (s, 3H), ~2.3 (s, 3H), ~1.4 (t, 3H) | Aromatic protons (3), ethyl ester methylene (CH₂), two distinct aromatic methyl groups (CH₃), and ethyl ester methyl (CH₃). |
| ¹³C NMR | δ ~168 (C=O), ~140-125 (aromatic C), ~60 (O-CH₂), ~21 (aromatic CH₃), ~14 (CH₂-CH₃) | Ester carbonyl, six aromatic carbons, ester methylene, two aromatic methyls, and ester methyl carbon. |
| IR Spectroscopy | ~1720 cm⁻¹ (strong), ~3000-2850 cm⁻¹, ~1250 cm⁻¹ | C=O stretch of the ester, C-H stretches (aliphatic), and C-O stretch.[3] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 178 | Corresponds to the molecular weight of the compound (C₁₁H₁₄O₂).[3] |
Interpretation of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum provide a complete map of the proton environment. The number of unique signals in the ¹³C NMR spectrum confirms the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most prominent peak in the IR spectrum of this compound will be the strong absorbance around 1720 cm⁻¹, characteristic of the carbonyl (C=O) group in an ester.[11] The presence of C-O stretching and various C-H bonds further confirms the structure.[3]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound through the molecular ion peak.[12] The fragmentation pattern can also offer further structural confirmation. For this compound, the molecular ion peak is expected at an m/z of 178.[3]
Part 4: Applications in Drug Discovery and Development
Substituted benzoates are prevalent scaffolds in medicinal chemistry. While specific, high-profile applications of this compound itself are not extensively documented in top-tier literature, its structural class is highly relevant. For instance, substituted benzoic acid derivatives have been explored as potent and selective EP4 antagonists for conditions like arthritis pain.[13]
The value of this compound for drug development professionals lies in its utility as a readily accessible, functionalized aromatic ring. It can be used in:
-
Fragment-Based Drug Discovery (FBDD): As a well-defined chemical fragment to probe interactions with biological targets.
-
Lead Optimization: The ester can be hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the exploration of structure-activity relationships (SAR) by building out different functionalities from the core scaffold.
-
Synthesis of Heterocycles: The aromatic ring can serve as a starting point for the construction of more complex fused ring systems common in pharmaceuticals.
The steric hindrance provided by the ortho-methyl group can influence the conformation of molecules derived from this intermediate, a factor that can be crucial for achieving selective binding to a target protein.
Conclusion
This compound is a compound of fundamental importance in the toolkit of the synthetic chemist. Its preparation via the robust and well-understood Fischer esterification makes it an accessible intermediate. This guide has provided a comprehensive overview of its properties, a detailed and reasoned synthesis protocol, and the analytical methods required for its validation. For researchers in drug discovery, this compound represents not just a simple ester, but a versatile platform for the synthesis of novel molecular architectures with therapeutic potential.
References
- CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
- Ethyl 2,4-dimethylbenzo
- Fischer Esterification Example Mechanism, Synthesis of Ethylbenzo
- Ethyl 2,4-dimethylbenzo
- Ethyl 2,4-dimethylbenzo
- This compound - NIST WebBook. National Institute of Standards and Technology.
- ETHYL 2,4-DIMETHYLBENZO
- This compound | CAS 33499-42-2. Santa Cruz Biotechnology.
- Fischer Esterification Reaction Mechanism. Organic Chemistry Tutor (YouTube).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Mechanism of the Fischer Esterific
- Interpretation of two sample infrared spectra. Scott Milam (YouTube).
- Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists.
- Technical Note on Mass Spectrometry. SciELO.
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- 1. This compound | 33499-42-2 - BuyersGuideChem [buyersguidechem.com]
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- 3. This compound [webbook.nist.gov]
- 4. This compound, 5 g, CAS No. 33499-42-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 5. This compound | 33499-42-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. youtube.com [youtube.com]
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- 13. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Profile: Ethyl 2,4-Dimethylbenzoate (CAS 33499-42-2)
[1]
Executive Summary
This compound (CAS: 33499-42-2) is a specialized aromatic ester utilized primarily as a distinct flavor/fragrance intermediate and a building block in organic synthesis.[1][2][3] Unlike common commodity esters (e.g., Ethyl Benzoate), this 2,4-dimethyl isomer exhibits unique steric properties due to the ortho-methyl substitution, influencing both its reactivity in nucleophilic substitutions and its olfactory profile (sweet, nutty, slightly medicinal).
For research and drug development applications, "Research-Grade" sourcing is critical. Industrial-grade variants often contain isomeric impurities (e.g., 2,5-dimethyl or 3,4-dimethyl isomers) that are difficult to separate and can confound structure-activity relationship (SAR) studies. This guide outlines the technical specifications, validated sourcing strategies, and self-verifying QC protocols required to ensure data integrity.
Chemical Profile & Technical Specifications[1][4][5][6][7][8][9][10][11][12]
To establish a "Research-Grade" baseline, the material must meet specific physicochemical criteria. The ortho-methyl group creates steric hindrance around the ester carbonyl, slightly reducing susceptibility to hydrolysis compared to the unsubstituted benzoate.
Table 1: Physicochemical Identity
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 33499-42-2 | Critical:[1][2][4] Verify against CAS to avoid isomer confusion. |
| Molecular Formula | C₁₁H₁₄O₂ | MW: 178.23 g/mol |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or amine contamination. |
| Boiling Point | ~130°C at 15 mmHg | High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible in water. |
Table 2: Research-Grade Purity Standards
| Parameter | Acceptance Criterion | Method | Rationale |
| Purity (GC) | ≥ 98.0% | GC-FID/MS | Essential to exclude homologous esters. |
| Free Acid | ≤ 0.5% | Titration (KOH) | Unreacted 2,4-dimethylbenzoic acid affects pH-sensitive reactions. |
| Water Content | ≤ 0.1% | Karl Fischer | Critical for anhydrous organometallic couplings. |
| Isomeric Impurity | ≤ 0.5% (Combined) | GC-MS | 2,5-dimethyl isomer is the most common synthetic byproduct. |
Synthesis & Quality Control Workflows
Understanding the synthesis allows researchers to predict likely impurities. The standard route is the Fischer Esterification of 2,4-dimethylbenzoic acid.
Synthesis Pathway (Mechanism)
The steric bulk of the ortho-methyl group makes the acid carbonyl less electrophilic, often requiring longer reflux times or more aggressive catalysts (e.g., H₂SO₄ or p-TsOH) compared to simple benzoic acid.
Caption: Acid-catalyzed Fischer esterification pathway highlighting the steric hindrance at the intermediate stage.
Self-Validating QC Protocol
Do not rely solely on the Certificate of Analysis (CoA). Perform this rapid identity check upon receipt.
Method: 1H-NMR Validation (CDCl₃, 400 MHz)
-
Diagnostic Ethyl Group: Look for a triplet at ~1.38 ppm (3H) and a quartet at ~4.35 ppm (2H).[5]
-
Aromatic Region (Key for Isomers):
-
H-6 (Ortho to Ester): Doublet (~7.8 ppm). This proton is deshielded by the carbonyl.
-
H-3 (Meta to Ester): Singlet or weak doublet (~7.0 ppm).
-
H-5 (Meta to Ester): Doublet (~7.0-7.1 ppm).
-
-
Methyl Groups: Two distinct singlets around 2.35 ppm and 2.55 ppm .
-
Failure Mode: If you see splitting in the methyl peaks or extra aromatic signals, the sample likely contains the 2,5-dimethyl isomer.
-
Sourcing Strategy & Supplier Landscape
The supply chain for this compound is bifurcated into "Catalog Suppliers" (Tier 1) and "Bulk/Synthesis Houses" (Tier 2).
Critical Warning: Major catalog aggregators (e.g., Sigma-Aldrich) often list this compound as a "Rare Chemical" or "AldrichCPR" item. This usually implies they do not hold stock but will procure it upon order, leading to lead times of 4-8 weeks.
Table 3: Supplier Tier Analysis
| Supplier Tier | Recommended Vendors | Stock Status | Lead Time | Use Case |
| Tier 1: Research | Thermo Fisher (Alfa Aesar) Fluorochem Santa Cruz Biotech | Often In-Stock | 1-5 Days | Small scale (1g - 100g). Critical purity required. |
| Tier 2: Boutique | Oakwood Chemical Combi-Blocks | Variable | 1-2 Weeks | Intermediate scale. Good balance of price/purity. |
| Tier 3: Bulk | Enamine ChemicalBook Listings | Made to Order | 4-8 Weeks | Kg scale. Requires internal QC validation. |
Procurement Decision Logic
Use this workflow to determine the optimal sourcing path based on your project timeline and risk tolerance.
Caption: Decision matrix for sourcing based on quantity and project urgency.
Handling & Safety (SDS Summary)
While esters are generally considered low-toxicity, the 2,4-dimethylbenzoate moiety carries specific risks related to skin sensitization and inhalation.
-
GHS Classification:
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable but hygroscopic; moisture ingress will catalyze hydrolysis back to the parent acid, altering stoichiometry in precision reactions.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
Sources
Introduction: Situating Ethyl 2,4-dimethylbenzoate in Modern Synthesis
An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2,4-dimethylbenzoate
This compound (C₁₁H₁₄O₂) is an aromatic ester that, while structurally unassuming, presents a fascinating case study in chemical reactivity.[1][2] Its architecture—a benzene ring substituted with an ester group and two activating methyl groups—creates a molecule with distinct reactive zones. The interplay between the electron-withdrawing ester and the electron-donating methyl groups governs its behavior in a wide array of chemical transformations.
For the medicinal chemist or the process scientist, understanding this profile is not merely academic. The ester functional group is a classic site for nucleophilic attack, offering pathways to alcohols, amides, and carboxylic acids. Simultaneously, the aromatic ring, activated by the methyl groups, is a platform for electrophilic substitution, allowing for the construction of more complex, functionalized aromatic systems. This guide provides a detailed exploration of these reactive pathways, grounded in established chemical principles and supported by actionable experimental protocols. We will dissect the causality behind its reactivity, offering insights that enable rational design and troubleshooting in a laboratory setting.
Core Reactivity Analysis: The Ester Functional Group
The ester moiety is the primary hub of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The reactivity, however, is tempered compared to more aggressive electrophiles like acid chlorides.
Hydrolysis: Cleavage to the Parent Carboxylic Acid
The hydrolysis of an ester is a cornerstone reaction, providing a direct route back to the constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base, with each pathway possessing a distinct mechanism and experimental considerations.
Base-Promoted Hydrolysis (Saponification)
Under basic conditions, the ester undergoes nucleophilic acyl substitution initiated by a hydroxide ion. This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide leaving group, forming a resonance-stabilized carboxylate salt.[3] This thermodynamic sink drives the reaction to completion.
The presence of a methyl group at the ortho position (C2) introduces moderate steric hindrance around the carbonyl center. While this can slow the rate of hydrolysis compared to an unsubstituted ethyl benzoate, the reaction proceeds efficiently, typically requiring heat to overcome the activation energy.[4]
Experimental Protocol: Saponification of this compound
-
Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g) with 50 mL of 2 M aqueous sodium hydroxide. Add a few anti-bumping granules.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture using a heating mantle. Maintain a gentle reflux until the oily ester layer is no longer visible, indicating complete hydrolysis (typically 45-60 minutes).[5]
-
Workup - Acidification: Cool the reaction mixture to room temperature. Transfer the solution to a 250 mL beaker and cool further in an ice bath. Slowly add 5 M hydrochloric acid with stirring until the solution is acidic (test with pH paper).[5] The 2,4-dimethylbenzoic acid will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from water to yield pure 2,4-dimethylbenzoic acid. Dry the crystals in a low-temperature oven.
Diagram: Mechanism of Base-Promoted Ester Hydrolysis
Caption: Mechanism of Saponification.
Reduction to a Primary Alcohol
Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols.[6][7] This transformation is highly effective but requires stringent anhydrous conditions due to the violent reactivity of LiAlH₄ with protic solvents like water or alcohols.[8][9] The reaction proceeds via a two-step mechanism: initial reduction to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol.[7] It is not possible to isolate the aldehyde intermediate under these conditions.[10]
Experimental Protocol: LiAlH₄ Reduction of this compound
-
CAUTION: Lithium aluminum hydride reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a stirred suspension of LiAlH₄ (1.1 eq.) in anhydrous diethyl ether or THF. Cool the flask in an ice bath.
-
Addition: Dissolve this compound (1.0 eq.) in anhydrous ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup - Quenching: Cool the flask again in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[11] This is a safer alternative to direct water addition. Follow this with the careful addition of water and then a 10% sulfuric acid solution to dissolve the aluminum salts.[8]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent using a rotary evaporator to yield the crude (2,4-dimethylphenyl)methanol. The product can be further purified by distillation or chromatography.
Diagram: LiAlH₄ Reduction Workflow
Caption: Experimental workflow for LiAlH₄ reduction.
Reaction with Organometallics: Grignard Reagents
Grignard reagents (R-MgX) are potent carbon nucleophiles that react with esters to form tertiary alcohols.[12] A key feature of this reaction is that two equivalents of the Grignard reagent are consumed. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form a ketone.[13][14] This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alcohol upon acidic workup.[10][15]
Experimental Protocol: Reaction with Phenylmagnesium Bromide
-
CAUTION: Grignard reagents are highly sensitive to water and protic solvents. Anhydrous conditions are essential.[10]
-
Grignard Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from magnesium turnings (2.2 eq.) and bromobenzene (2.2 eq.) in anhydrous diethyl ether.
-
Addition of Ester: Once the Grignard reagent has formed, cool the flask in an ice-water bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous ether via a dropping funnel.[10] A vigorous reaction may occur.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for an additional hour to ensure completion.
-
Workup: Cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 10% H₂SO₄).[10]
-
Isolation & Purification: Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting tertiary alcohol can be purified by recrystallization or column chromatography.
Core Reactivity Analysis: The Aromatic Ring
The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is dictated by the combined electronic and steric effects of the three substituents.
-
-COOEt (Ester group): Deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects.[16][17]
-
-CH₃ (Methyl groups): Activating and ortho, para-directing due to hyperconjugation and weak inductive effects.
The two methyl groups at positions 2 and 4 strongly activate the ring, overpowering the deactivating effect of the ester group. The directing effects are as follows:
-
C2-Methyl: Directs incoming electrophiles to positions 3 and 1 (occupied).
-
C4-Methyl: Directs incoming electrophiles to positions 3 and 5.
-
Ester Group: Directs incoming electrophiles to position 5.
All directing vectors converge on positions 3 and 5. Position 3 is sterically hindered by the adjacent C2-methyl and the ester group. Therefore, electrophilic substitution is strongly favored at the C5 position , which is activated by the C4-methyl group, directed meta by the ester, and is the most sterically accessible site.
Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Combined directing effects favor substitution at C5.
Spectroscopic Profile
Characterization of this compound and its reaction products relies on standard spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic Protons: 3 signals in the aromatic region (~7.0-7.8 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted ring. Ethyl Group: A quartet (~4.3 ppm, -OCH₂-) and a triplet (~1.3 ppm, -CH₃). Methyl Groups: Two distinct singlets in the aliphatic region (~2.3-2.5 ppm). |
| ¹³C NMR | Carbonyl Carbon: Signal around 167 ppm. Aromatic Carbons: Multiple signals between 125-140 ppm. Ethyl Group: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). Methyl Groups: Two signals around 20 ppm. |
| IR Spectroscopy | C=O Stretch: Strong, sharp absorption band around 1720 cm⁻¹.[18] C-O Stretch: Strong absorption around 1250-1300 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 178.[1] Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 133), loss of ethyl group (-C₂H₅, m/z = 149), and a base peak corresponding to the dimethylbenzoyl cation. |
Conclusion and Outlook
The chemical reactivity of this compound is a well-defined interplay of its ester and substituted aromatic functionalities. The ester group provides reliable handles for hydrolysis, reduction, and carbon-carbon bond formation via organometallic reagents. The aromatic ring, meanwhile, is primed for predictable electrophilic substitution at the C5 position. This dual reactivity makes it a versatile intermediate for building molecular complexity. For the drug development professional, this predictability is paramount, enabling the strategic incorporation of the 2,4-dimethylbenzoyl scaffold into larger, biologically active molecules with a high degree of control over the synthetic outcome.
References
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Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Available at: [Link]
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PubMed. (2006). Structure-reactivity Correlations in Nucleophilic Substitution Reactions of Y-substituted Phenyl X-substituted Benzoates With Anionic and Neutral Nucleophiles. Available at: [Link]
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NIST. (n.d.). This compound. NIST WebBook. Available at: [Link]
-
askIITians. (2020). Is phenyl benzoate more reactive towards electrophilic substitution t. Available at: [Link]
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University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]
-
Brainly. (2019). Draw the structural formula of the principal organic product formed when ethyl benzoate is treated with. Available at: [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
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University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Available at: [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Available at: [Link]
-
Reddit. (2023). LiAlH4. Available at: [Link]
-
YouTube. (2015). Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. Available at: [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Available at: [Link]
-
Metadate. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Available at: [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Available at: [Link]
-
YouTube. (2020). Predicting the structure based on NMR spectra and IR Data. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
ResearchGate. (2025). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Available at: [Link]
-
Wellesley College. (n.d.). Grignard Reaction. Available at: [Link]
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Benzoate in Organic Synthesis: A Versatile Building Block. Available at: [Link]
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Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Available at: [Link]
-
SlideShare. (2019). Organic Synthesis Via Enolate. Available at: [Link]
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Methodological & Application
Application Note: Ethyl 2,4-Dimethylbenzoate as a Strategic Synthon in API Manufacturing
Abstract
Ethyl 2,4-dimethylbenzoate (CAS: 33499-43-1) serves as a critical lipophilic intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and specific G-protein coupled receptor (GPCR) ligands. While its parent compound, 2,4-dimethylbenzoic acid, is the primary pharmacophore linker, the ethyl ester form offers superior process utility: it lowers melting points for easier liquid-phase handling, serves as a robust protecting group during lithiation or oxidation steps, and allows for high-efficiency purification via distillation prior to final coupling. This guide outlines optimized protocols for its synthesis, purification, and downstream deprotection.
Chemical Profile & Strategic Utility[1]
In pharmaceutical process chemistry, the conversion of a carboxylic acid to its ethyl ester is often a purification strategy. 2,4-dimethylbenzoic acid has a high melting point and can trap impurities in its crystal lattice. Converting it to This compound creates a lower-melting lipophilic liquid that can be distilled or chromatographed more effectively, removing trace metal catalysts or isomeric impurities (e.g., 2,5-dimethyl isomers) before hydrolysis back to the active acid form.
Table 1: Physicochemical Specifications
| Property | Specification | Method/Notes |
| IUPAC Name | This compound | - |
| CAS Number | 33499-43-1 | - |
| Molecular Formula | - | |
| Molecular Weight | 178.23 g/mol | - |
| Boiling Point | 156°C (at 40 Torr) | Vacuum distillation recommended [1] |
| Density | 1.01 g/cm³ | Phase separation is rapid in aqueous workups |
| LogP | ~3.4 | Highly lipophilic; ideal for organic extraction |
| Solubility | Soluble in EtOH, EtOAc, DCM; Insoluble in | - |
Protocol A: Scalable Synthesis via Azeotropic Esterification
Rationale: While acid chlorides can be used, they generate HCl and are moisture-sensitive. A Fischer esterification driven by a Dean-Stark apparatus is the preferred "Green Chemistry" route for kilogram-scale manufacturing, utilizing the entropy of water removal to drive the equilibrium.
Reagents
-
Precursor: 2,4-Dimethylbenzoic acid (1.0 equiv)
-
Solvent/Reactant: Ethanol (Absolute, 5.0 equiv - excess acts as solvent)
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv) or
(catalytic) -
Solvent (Entrainer): Toluene (for azeotropic water removal)
Step-by-Step Methodology
-
Charge: In a 2L Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2,4-dimethylbenzoic acid (150.2 g, 1.0 mol).
-
Solvation: Add Toluene (400 mL) and Ethanol (200 mL). Stir until the solid is suspended.
-
Catalysis: Add pTSA (9.5 g, 0.05 mol).
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux (~110°C bath temperature).
-
Monitoring (Self-Validating Step): Monitor the water collection in the Dean-Stark trap. The theoretical water yield is ~18 mL. Reaction is complete when water evolution ceases (typically 4-6 hours).
-
Checkpoint: TLC (Hexane:EtOAc 9:1). The starting acid (
) should disappear, replaced by the ester ( ).
-
-
Workup: Cool to room temperature. Wash the organic layer with saturated
(2 x 200 mL) to neutralize the catalyst and remove unreacted acid. -
Purification: Dry organic layer over
, filter, and concentrate via rotary evaporation. -
Final Polish: Distill under reduced pressure (vacuum) to obtain a clear, colorless liquid.
Visualization: Synthesis & Purification Workflow
The following diagram illustrates the critical path from raw material to purified intermediate, highlighting the impurity rejection points.
Figure 1: Process flow for the synthesis of this compound, emphasizing the Dean-Stark equilibrium drive and bicarbonate wash for impurity removal.
Protocol B: Controlled Hydrolysis (Downstream Application)
Rationale: Once the ester has served its purpose (e.g., protecting the acid during a parallel reaction or facilitating purification), it must often be hydrolyzed back to the acid for final API coupling. Base-catalyzed hydrolysis (saponification) is preferred over acid hydrolysis due to faster kinetics and irreversibility.
Methodology
-
Dissolution: Dissolve this compound (10 g) in THF:Water (2:1 ratio, 60 mL). The THF ensures the lipophilic ester contacts the hydroxide ion.
-
Saponification: Add LiOH (2.5 equiv) or NaOH (2.5 equiv).
-
Reaction: Heat to 60°C for 2 hours.
-
Validation: Analyze by HPLC. The ester peak should vanish.
-
Acidification: Cool to 0°C. Slowly add 1M HCl until pH < 2. The 2,4-dimethylbenzoic acid will precipitate as a white solid.[3][4]
-
Isolation: Filter the solid, wash with cold water, and dry.
Quality Control & Impurity Profiling
To ensure the material meets pharmaceutical standards (ICH Q3A/B), the following analytical method is recommended.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring absorption) |
| Retention Times | Acid: ~6.5 min |
Critical Impurities to Monitor
-
2,4-Dimethylbenzoic Acid: Indicates incomplete esterification or premature hydrolysis.
-
Isomeric Esters: Ethyl 2,5-dimethylbenzoate or Ethyl 3,4-dimethylbenzoate (originating from impure xylene starting materials). These isomers have very similar boiling points but can often be resolved by high-efficiency C18 HPLC [2].
Safety & Handling (SHE)
-
Hazard Identification: this compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).
-
Flammability: Flash point > 90°C, but combustible. Handle away from open flames.
-
Environmental: Do not discharge into drains; esters can be toxic to aquatic life before hydrolysis.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
PubChem. (2025). 2,4-Dimethylbenzoate Compound Summary. National Library of Medicine.[5] Retrieved from [Link]
-
Organic Syntheses. (Coll. Vol. 1). Esterification of Benzoic Acids. (General Protocol Reference). Retrieved from [Link]
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The Role of Ethyl 2,4-Dimethylbenzoate and its Congeners in Agrochemical Innovation: A Technical Guide
Introduction: The landscape of modern agriculture is continually shaped by the development of novel agrochemicals that enhance crop yield and quality while addressing the challenges of pest and weed management. Within the vast chemical space explored for agricultural applications, benzoate esters and their derivatives have emerged as crucial structural motifs. This guide focuses on the application of ethyl 2,4-dimethylbenzoate and its broader chemical family in agrochemical development. While direct, large-scale applications of this compound as an active agrochemical ingredient are not extensively documented in publicly available literature, its parent compound, 2,4-dimethylbenzoic acid, is recognized as a versatile building block in the synthesis of various agrochemicals.[1][2] Furthermore, the closely related esters of 2,4-dichlorophenoxyacetic acid (2,4-D) are cornerstone herbicides, offering a valuable case study in the application of substituted benzoate-type structures in agriculture.
This document will first address the known properties and potential roles of this compound and then pivot to a detailed exploration of the widely used 2,4-D esters, providing in-depth application notes and protocols for researchers, scientists, and professionals in the field of agrochemical development.
Part 1: this compound: Properties and Potential Applications
This compound is a benzoate ester recognized for its use as a solvent for resins, lacquers, and varnishes.[3][4] Its chemical properties, derived from its aromatic ring, ester functional group, and methyl substituents, make it a subject of interest in synthetic chemistry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 156 °C at 40 Torr | [6] |
| Water Solubility | Not miscible or difficult to mix | [6] |
| CAS Number | 33499-42-2 | [5] |
Potential Roles in Agrochemical Development
While not a prominent active ingredient itself, this compound or its precursor, 2,4-dimethylbenzoic acid, could theoretically serve in several capacities within agrochemical development:
-
Synthetic Intermediate: 2,4-dimethylbenzoic acid is a building block for more complex molecules, including potential new herbicides, fungicides, or insecticides.[1][2] The process would involve leveraging the carboxylic acid group for further chemical transformations.
-
Formulation Component: Due to its solvent properties, this compound could be used in agrochemical formulations to dissolve active ingredients, enhance stability, or improve application characteristics.[3][4]
Part 2: Application of 2,4-D Esters in Herbicide Development: A Case Study
The most significant application of ethyl and other esters of substituted benzoic acids in agrochemicals is exemplified by the herbicide 2,4-D. 2,4-D is a selective, systemic herbicide used to control broadleaf weeds in a variety of agricultural and non-agricultural settings.[7] It is formulated as various salts and esters, with the ester forms being particularly important for their mode of action and efficacy.
Mechanism of Action of 2,4-D Esters
2,4-D and its derivatives are synthetic auxins.[8] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in susceptible plants.[7] This ultimately results in the destruction of the plant's vascular tissue and subsequent death. The ester forms of 2,4-D are more readily absorbed through the waxy cuticle of plant leaves than the salt forms, which enhances their effectiveness as foliar-applied herbicides.[7]
Caption: Mechanism of action of 2,4-D esters in plants.
Protocol for the Synthesis of a 2,4-D Ester (Illustrative Example)
This protocol describes a general method for the esterification of 2,4-D with an alcohol to produce a 2,4-D ester. Note: This is a generalized procedure and should be adapted and optimized based on the specific alcohol used and the desired scale of the reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Ethanol (or other suitable alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-D (1 equivalent), a molar excess of ethanol (e.g., 3-5 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any unreacted acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess alcohol.
-
The resulting crude product can be further purified by vacuum distillation or chromatography if necessary.
-
Caption: General workflow for the synthesis of a 2,4-D ester.
Part 3: Formulation and Application Considerations
The formulation of a 2,4-D ester is critical to its performance in the field. Ester formulations are typically emulsifiable concentrates (ECs), which form an emulsion when mixed with water for spray application.
Protocol for Preparing a Simple Emulsifiable Concentrate (EC) Formulation
Materials:
-
2,4-D ester (active ingredient)
-
Aromatic solvent (e.g., xylene, toluene)
-
Emulsifier blend (a mixture of non-ionic and anionic surfactants)
Procedure:
-
Dissolution: In a suitable container, dissolve the 2,4-D ester in the aromatic solvent.
-
Emulsifier Addition: Add the emulsifier blend to the solution and mix thoroughly until a homogenous solution is obtained.
-
Quality Control: Test the stability of the emulsion by mixing a small amount of the EC with water in the recommended ratio. A stable emulsion should not show significant phase separation over a defined period.
Part 4: Conclusion and Future Perspectives
While this compound itself does not have a prominent role as an active agrochemical, the study of its chemical class, particularly the esters of substituted benzoic acids, is highly relevant to agrochemical development. The case of 2,4-D esters demonstrates how modifications to a core chemical structure can significantly impact the biological activity and application of a molecule. Future research in this area may focus on the synthesis of novel benzoate esters with improved efficacy, selectivity, and environmental profiles. The principles of synthesis, formulation, and mode of action outlined in this guide provide a solid foundation for researchers and professionals working to develop the next generation of agrochemicals.
References
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
AERU. (n.d.). 2,4-D-etexyl. Retrieved from [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 33499-42-2 [chemicalbook.com]
- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 8. 2,4-D-etexyl [sitem.herts.ac.uk]
Application Note: Optimized Fischer Esterification of Sterically Hindered Benzoates
Target Analyte: Ethyl 2,4-dimethylbenzoate
Executive Summary
This application note details the synthesis of This compound via Fischer esterification. While Fischer esterification is a standard organic transformation, this specific substrate presents a unique challenge due to steric hindrance at the ortho-position (C2) . The presence of a methyl group adjacent to the carbonyl center significantly increases the activation energy for nucleophilic attack, necessitating modifications to standard protocols to achieve high yields.
This guide provides a mechanistic breakdown of the steric inhibition, a thermodynamic strategy for driving equilibrium, and a validated protocol for laboratory-scale synthesis.
Mechanistic Analysis & The "Ortho-Effect"
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] For 2,4-dimethylbenzoic acid , the reaction kinetics are governed by the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation), but are heavily influenced by the spatial arrangement of the ortho-methyl group.
2.1. Steric Inhibition of Resonance and Attack
In unsubstituted benzoic acid, the carbonyl group is coplanar with the aromatic ring, maximizing resonance stabilization.
-
The Problem: The C2-methyl group in 2,4-dimethylbenzoic acid forces the carbonyl group out of the aromatic plane to minimize steric clash. While this loss of conjugation can theoretically make the carbonyl carbon more electrophilic (inductive effect), the kinetic barrier dominates. The bulky methyl group physically blocks the trajectory of the incoming ethanol nucleophile (Vector of Attack), significantly slowing the rate-determining step.
-
The Solution: To overcome this entropic penalty, the reaction requires higher thermal energy (vigorous reflux) and strict water removal to drive the equilibrium forward via Le Chatelier's principle.
2.2. Reaction Pathway Diagram
The following diagram illustrates the stepwise transformation, highlighting the high-energy tetrahedral intermediate.
Figure 1: Mechanistic pathway of Fischer Esterification. The red node indicates the step most affected by the ortho-methyl group.
Experimental Protocol
Safety Precaution: Sulfuric acid is corrosive. Ethanol is flammable. Perform all operations in a fume hood.
3.1. Reagents & Equipment
| Component | Grade/Specification | Role |
| 2,4-Dimethylbenzoic Acid | >98% Purity | Limiting Reagent |
| Absolute Ethanol | Anhydrous (>99.5%) | Nucleophile & Solvent |
| Sulfuric Acid ( | Conc. (98%) | Catalyst & Dehydrating Agent |
| Apparatus | Dean-Stark Trap or 3Å Molecular Sieves | Water Removal |
3.2. Step-by-Step Synthesis
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Critical Optimization: If available, attach a Dean-Stark trap filled with ethanol/toluene azeotrope or add activated 3Å molecular sieves directly to the flask. This is essential for hindered substrates to push conversion >95%.
-
-
Charging: Add 2,4-dimethylbenzoic acid (10.0 g, 66.6 mmol) to the flask.
-
Solvent Addition: Add Absolute Ethanol (50 mL, ~850 mmol) .
-
Catalyst Introduction: While stirring, add Conc.
(1.0 mL) dropwise.-
Observation: The reaction is exothermic; slight warming will occur.
-
-
Reflux: Heat the mixture to a vigorous reflux (
).-
Duration: Reflux for 8–12 hours . (Standard benzoates require ~3-4 hours; the ortho-methyl necessitates extended time).
-
-
Monitoring: Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes). The acid spot (
) should disappear; the ester spot ( ) will appear. -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethanol (approx. 80% volume).
-
Dilute the residue with Diethyl Ether (50 mL) .
-
Wash 1: Saturated
(2 x 30 mL) to neutralize catalyst and remove unreacted acid. Caution: CO2 evolution. -
Wash 2: Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (if high purity is required for pharma applications).
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target ester.
Validation & Quality Control (QC)
Upon isolation, the identity of the product must be confirmed. The following spectral data is predicted based on isomer analysis (Ethyl 2-methylbenzoate and Ethyl 4-methylbenzoate) and standard substituent effects.
5.1. Expected Analytical Data
| Technique | Signal/Parameter | Assignment/Note |
| IR Spectroscopy | C=O[7][8] Stretch (Ester).[9] Shifted from ~1680 (Acid). | |
| C-O Stretch . | ||
| Ester Methyl ( | ||
| 4-Methyl (Para-position) | ||
| 2-Methyl (Ortho-position, deshielded) | ||
| Ester Methylene ( | ||
| Aromatic Protons . H-6 (ortho to ester) will be a doublet at ~7.8 ppm.[7] | ||
| Appearance | Clear, colorless liquid | Characteristic fruity/aromatic odor. |
5.2. Troubleshooting Guide
-
Low Yield (<60%): The primary culprit is water. Ensure ethanol is anhydrous. If using a Dean-Stark trap is not feasible, increase the amount of molecular sieves or increase the catalyst loading slightly (to 5 mol%).
-
Unreacted Acid: If TLC shows significant starting material after 12 hours, the steric bulk is preventing completion. Consider switching to the Acid Chloride method (Thionyl chloride
Ethanol), which is irreversible and less sensitive to sterics.
References
-
Chemistry Steps. "Fischer Esterification Mechanism and Reaction." Chemistry Steps, Accessed October 2023. [Link]
-
Organic Chemistry Portal. "Fischer Esterification." Organic Chemistry Portal, Accessed October 2023. [Link]
-
Chemistry LibreTexts. "Fischer Esterification." LibreTexts Chemistry, 22 Jan 2023. [Link]
-
NIST Chemistry WebBook. "this compound." National Institute of Standards and Technology, Accessed October 2023. [Link]
-
Master Organic Chemistry. "Fischer Esterification: Carboxylic Acid to Ester." Master Organic Chemistry, 16 Nov 2022. [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR [m.chemicalbook.com]
- 8. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
Ethyl 2,4-dimethylbenzoate as a non-polar solvent in organic reactions
Application Note & Protocol Guide: Ethyl 2,4-Dimethylbenzoate (E24DMB)
Part 1: Executive Summary & Rationale
This compound (E24DMB) is an underutilized, high-performance solvent belonging to the class of lipophilic benzoate esters. While commonly encountered as a chemical intermediate, its physicochemical profile makes it a superior "green" alternative to traditional high-boiling solvents such as dichlorobenzene, nitrobenzene, and diphenyl ether.
Why use E24DMB?
-
Thermal Stability: With a boiling point of ~244°C, it allows for high-temperature reactions at atmospheric pressure, avoiding the safety risks of pressurized vessels.
-
Lipophilicity: The 2,4-dimethyl substitution pattern significantly increases lipophilicity compared to ethyl benzoate, making it an excellent solvent for highly non-polar substrates (e.g., polyaromatic hydrocarbons, steroids).
-
Green Workup Potential: Unlike inert hydrocarbon solvents, E24DMB contains a "chemical handle" (the ester group). It can be chemically "switched off" (hydrolyzed) during workup, converting the solvent into a water-soluble salt—a massive advantage for purification.
Part 2: Physical & Chemical Profile
Table 1: Physicochemical Properties of E24DMB vs. Common Alternatives
| Property | This compound | 1,2-Dichlorobenzene (ODCB) | Ethyl Benzoate |
| CAS Number | 33499-42-2 | 95-50-1 | 93-89-0 |
| Boiling Point | ~244°C | 180°C | 212°C |
| Melting Point | Liquid (RT) | -17°C | -34°C |
| Density | ~1.0 g/mL (est.) | 1.30 g/mL | 1.05 g/mL |
| LogP (Lipophilicity) | ~2.9 (High) | 3.43 | 2.64 |
| Water Solubility | Immiscible | Immiscible | Immiscible |
| Flash Point | >100°C | 66°C | 88°C |
| Green Status | High (Biodegradable ester) | Low (Halogenated, Toxic) | Medium |
Part 3: Application Protocols
Application A: High-Temperature Coupling Reactions (The "Open-Flask" Protocol)
Ideal for Ullmann couplings, decarboxylations, or radical cyclizations requiring T > 180°C.
Rationale: Many metal-catalyzed couplings fail because the solvent refluxes at too low a temperature (e.g., Toluene @ 110°C). E24DMB permits reaction temperatures up to 240°C without an autoclave.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and an air condenser (or short-path condenser).
-
Solvent Prep: Sparge E24DMB with Argon/Nitrogen for 20 minutes to remove dissolved oxygen.
-
Loading: Charge catalyst (e.g., CuI), ligand, and solid reagents. Add degassed E24DMB (Concentration: 0.5 – 1.0 M).
-
Reaction: Heat the mixture.
-
Note: You can safely run at 200°C. The solvent vapor pressure is low, reducing solvent loss.
-
-
Monitoring: Monitor by TLC. Tip: Spotting high-boiling solvents on TLC can be messy. Dry the TLC spot with a heat gun vigorously to evaporate the E24DMB before developing.
Application B: The "Saponification Workup" (Solvent Removal)
The critical challenge with high-boiling solvents is removal. Distillation requires high vacuum and heat, which may degrade products. The following protocol uses the ester functionality to chemically remove the solvent.
Prerequisite: Your target product must be stable to base (alkali).
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture to room temperature.
-
Hydrolysis: Add 3 equivalents (relative to the solvent volume) of 10% NaOH in Ethanol/Water (1:1).
-
Mechanism:[1] This converts the lipophilic E24DMB solvent into Sodium 2,4-dimethylbenzoate (Water Soluble) and Ethanol.
-
-
Digestion: Stir vigorously at 50°C for 30-60 minutes until the biphasic mixture becomes homogeneous or changes consistency (indicating ester consumption).
-
Extraction:
-
Dilute with water.
-
Extract your target product with a low-boiling non-polar solvent (e.g., Hexanes or Ether).
-
The E24DMB (now benzoate salt) remains in the aqueous layer.
-
-
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Part 4: Visualization (Workup Strategy)
The following diagram illustrates the logical flow for removing E24DMB, contrasting the "Physical" method (Distillation) with the "Chemical" method (Saponification).
Figure 1: Decision matrix for the removal of high-boiling ester solvents. The chemical saponification route is unique to ester solvents and avoids thermal stress on the product.
Part 5: Safety & Handling (E-E-A-T)
Expert Insight: While E24DMB is less toxic than halogenated solvents, it is an ester.
-
Inhalation: Low vapor pressure reduces inhalation risk at RT, but at 200°C, fumes are significant. Always use a fume hood.
-
Skin Absorption: As a lipophilic carrier, it can transport other toxic reagents through the skin. Wear nitrile gloves (double-gloving recommended for high-concentration handling).
-
Flammability: Flash point is high (>100°C), but at reaction temperatures (200°C+), it is above its flash point. Ensure inert gas blanketing (Nitrogen/Argon) to prevent auto-ignition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118492, this compound. Retrieved February 11, 2026, from [Link]
-
Royal Society of Chemistry. Green Chemistry: Hydrolysis and saponification of methyl benzoates. (Contextual grounding for ester solvent removal). Retrieved from [Link]
-
Cheméo. Chemical Properties of this compound. Retrieved from [Link]
Sources
Application Note: Strategic Pathways to Novel Heterocyclic Scaffolds from Ethyl 2,4-dimethylbenzoate
Abstract
This technical guide delineates validated, multi-step synthetic protocols for the transformation of Ethyl 2,4-dimethylbenzoate, a readily available aromatic ester, into diverse and medicinally relevant heterocyclic cores. We present two distinct, strategic pathways for the synthesis of novel quinolone and phthalazinone derivatives. The first pathway employs a classical nitration-reduction-cyclization sequence to construct a substituted quinolone-4-one, a privileged scaffold in drug discovery. The second pathway leverages the power of modern synthetic methodology, utilizing Directed ortho-Metalation (DoM) for regioselective functionalization, followed by a cyclocondensation to yield a substituted phthalazinone. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and expected analytical data, providing researchers with a robust blueprint for accessing novel chemical matter for drug development programs.
Introduction
The synthesis of heteroaromatic compounds has been a cornerstone of medicinal chemistry for over a century, as these scaffolds are integral to countless pharmaceutical agents and agrochemicals.[1] The inherent structural diversity and unique electronic properties of heterocyclic systems allow for fine-tuning of pharmacological profiles, making them indispensable in the pursuit of novel therapeutics. This guide focuses on the utility of this compound as a versatile and cost-effective starting material for the synthesis of complex heterocyclic structures.[2][3][4] While seemingly simple, its specific substitution pattern—two electron-donating methyl groups and an electron-withdrawing ester—provides a unique electronic landscape that can be strategically exploited to control the regiochemical outcome of subsequent transformations.
We will explore two divergent synthetic strategies that transform this simple benzoate ester into highly functionalized, drug-like heterocyclic cores. These protocols are designed not only as procedural guides but also as educational tools, explaining the causality behind the choice of reagents and reaction conditions.
Pathway 1: Synthesis of a Substituted 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Strategic Overview: This pathway demonstrates a classic and reliable approach to building the quinolone core, a pharmacophore present in numerous antibacterial and anticancer agents. The strategy involves three key transformations:
-
Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring. The regioselectivity is controlled by the combined directing effects of the existing substituents.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine to generate a key anthranilate intermediate.
-
Gould-Jacobs Cyclization: Condensation of the anthranilate with a suitable three-carbon electrophile (diethyl 2-(ethoxymethylene)malonate) followed by thermal cyclization to construct the fused pyridinone ring.
Workflow for Quinolone Synthesis
Caption: Workflow for the synthesis of a novel quinolone derivative.
Protocol 1.1: Nitration of this compound
Mechanistic Rationale: The ester group is a meta-director, while the two methyl groups are ortho/para-directors. The C5 position is para to the C2-methyl group and ortho to the C4-methyl group, making it the most sterically accessible and electronically activated position for electrophilic substitution. The C3 position is sterically hindered and only activated by one methyl group. Therefore, nitration is expected to occur selectively at the C5 position.
Procedure:
-
To a stirred solution of concentrated sulfuric acid (75 mL) in a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0 °C in an ice-salt bath.
-
Add this compound (10.0 g, 56.1 mmol) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.7 mL, 1.1 eq) to concentrated sulfuric acid (25 mL) in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A pale yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford Ethyl 5-nitro-2,4-dimethylbenzoate as pale yellow crystals.
Protocol 1.2: Reduction of Ethyl 5-nitro-2,4-dimethylbenzoate
Mechanistic Rationale: Tin(II) chloride is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of an ester functionality. The reaction proceeds in an acidic medium, typically generated by the hydrolysis of SnCl₂, and provides the corresponding aniline in high yield.
Procedure:
-
In a 500 mL round-bottom flask, suspend Ethyl 5-nitro-2,4-dimethylbenzoate (10.0 g, 44.8 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (50.5 g, 5 eq) in ethanol (200 mL).
-
Heat the mixture to reflux with stirring for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add 200 mL of water and carefully basify the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. A thick white precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 5-amino-2,4-dimethylbenzoate as a solid, which can be used in the next step without further purification.
Protocol 1.3: Gould-Jacobs Cyclization to the Quinolone Core
Mechanistic Rationale: This reaction proceeds via two stages. First, the nucleophilic amino group of the anthranilate attacks the electrophilic enol ether of diethyl 2-(ethoxymethylene)malonate (DEMM), followed by the elimination of ethanol to form an enamine intermediate. Second, upon heating to high temperatures (~250 °C), an intramolecular 6-exo-trig cyclization occurs, followed by the elimination of a second molecule of ethanol to form the aromatic quinolone ring system.[5] High-boiling solvents like Dowtherm A are necessary to achieve the required temperature for the cyclization step.[6]
Procedure:
-
A mixture of Ethyl 5-amino-2,4-dimethylbenzoate (5.0 g, 25.9 mmol) and diethyl 2-(ethoxymethylene)malonate (DEMM) (5.8 g, 1.05 eq) is heated at 120-130 °C for 2 hours. Ethanol is evolved during this period.
-
The resulting intermediate is added portion-wise to 50 mL of vigorously stirred, pre-heated Dowtherm A at 250 °C.
-
Maintain the temperature at 250 °C for 30 minutes.
-
Cool the reaction mixture to below 100 °C and add 150 mL of petroleum ether.
-
The precipitated solid is collected by filtration, washed thoroughly with petroleum ether to remove the Dowtherm A, and then dried.
-
The crude solid is recrystallized from dimethylformamide (DMF) or acetic acid to give the pure Ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
| Compound | Starting Amount | Product | Expected Yield | Appearance |
| This compound | 10.0 g | Ethyl 5-nitro-2,4-dimethylbenzoate | 85-90% | Pale yellow crystals |
| Ethyl 5-nitro-2,4-dimethylbenzoate | 10.0 g | Ethyl 5-amino-2,4-dimethylbenzoate | 90-95% | Off-white solid |
| Ethyl 5-amino-2,4-dimethylbenzoate | 5.0 g | Quinolone Product | 75-80% | White to tan solid |
Pathway 2: Synthesis of a 5,7-Dimethylphthalazin-1(2H)-one Derivative via Directed ortho-Metalation
Strategic Overview: This pathway showcases a more modern approach, utilizing the ester functionality as a directed metalation group (DMG) to achieve high regioselectivity that is not possible with classical electrophilic substitution.[7][8]
-
Directed ortho-Metalation (DoM): The ester group coordinates to a strong lithium amide base, directing deprotonation specifically to the adjacent C3 position.
-
Electrophilic Quench: The resulting aryllithium intermediate is trapped with an electrophile (DMF) to install a formyl group.
-
Cyclocondensation: The ortho-formyl ester undergoes a facile condensation reaction with hydrazine to form the fused six-membered nitrogen-containing heterocycle.
Workflow for Phthalazinone Synthesis
Caption: Workflow for the synthesis of a novel phthalazinone derivative.
Protocol 2.1: Directed ortho-Metalation and Formylation
Mechanistic Rationale: The ester carbonyl oxygen acts as a Lewis base, coordinating to the lithium cation of the lithium diisopropylamide (LDA) base. This brings the bulky base into proximity of the C3 proton, facilitating its abstraction over the sterically unhindered C5 proton. The resulting thermodynamically stable aryllithium species is then quenched with N,N-dimethylformamide (DMF) to install the aldehyde functionality.[7][9]
Procedure:
-
Set up an oven-dried, three-necked flask with a stirrer, thermometer, and nitrogen inlet.
-
Add anhydrous tetrahydrofuran (THF) (100 mL) and diisopropylamine (3.6 mL, 1.2 eq) to the flask. Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (10.3 mL of 2.5 M solution in hexanes, 1.2 eq) to form LDA in situ. Stir for 30 minutes at -78 °C.
-
Add a solution of this compound (3.8 g, 21.3 mmol) in 20 mL of anhydrous THF dropwise, keeping the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF) (2.5 mL, 1.5 eq) dropwise. Stir for another 2 hours at -78 °C.
-
Quench the reaction by adding 50 mL of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with 1 M HCl, water, and brine. Dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 3-formyl-2,4-dimethylbenzoate.
Protocol 2.2: Cyclocondensation with Hydrazine Hydrate
Mechanistic Rationale: This is a standard condensation reaction. The more nucleophilic nitrogen of hydrazine attacks the electrophilic aldehyde carbonyl. A subsequent intramolecular attack by the second nitrogen atom onto the ester carbonyl, followed by elimination of ethanol and water, leads to the formation of the stable, aromatic phthalazinone ring.
Procedure:
-
Dissolve Ethyl 3-formyl-2,4-dimethylbenzoate (2.0 g, 9.7 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.7 mL, ~1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 4 hours. A precipitate should form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then dry under vacuum to obtain pure 5,7-Dimethylphthalazin-1(2H)-one.
| Compound | Starting Amount | Product | Expected Yield | Appearance |
| This compound | 3.8 g | Ethyl 3-formyl-2,4-dimethylbenzoate | 65-75% | Colorless oil or low-melting solid |
| Ethyl 3-formyl-2,4-dimethylbenzoate | 2.0 g | 5,7-Dimethylphthalazin-1(2H)-one | 85-95% | White crystalline solid |
Discussion and Conclusion
The two synthetic pathways detailed in this application note underscore the versatility of this compound as a precursor for structurally distinct heterocyclic systems. Pathway 1, relying on well-established electrophilic aromatic substitution and cyclization reactions, provides a robust and scalable route to the highly sought-after quinolone scaffold. Pathway 2 highlights the power of modern organometallic techniques, where directed ortho-metalation enables a regiochemical outcome that is complementary and inaccessible by classical methods.
The intermediates and final products generated through these protocols are highly amenable to further functionalization, offering a gateway to a vast chemical space for exploration in drug discovery and materials science. Researchers can confidently employ these self-validating protocols to generate novel molecular entities for their research programs.
References
-
Bagh, B., & D'Souza, L. (2023). Synthesis of Heteroaromatic Compounds. Molecules, 28(8), 3536. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalents and substituted benzamides. New entries to condensed aromatics and quinones. Chemical Reviews, 90(6), 879-933. [Link]
-
Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]
-
Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (1996). Practical Route to a New Class of LTD4 Receptor Antagonists. The Journal of Organic Chemistry, 61(10), 3398-3405. [Link]
-
Patel, H. M., & Kosal, A. D. (2022). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
Madapa, S., Tusi, Z., Batra, S. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 5(6), 468-471. [Link]
-
Clayden, J., & Yagupolskii, L. M. (2000). The Directed ortho-Metalation of Fluorinated Benzenes. Angewandte Chemie International Edition, 39(4), 735-737. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(9), 2487. [Link]
Sources
- 1. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivotal Role of Ethyl 4-Dimethylaminobenzoate in Polymer Chemistry
These application notes provide a comprehensive technical guide on the function and application of Ethyl 4-Dimethylaminobenzoate (EDMAB), a key tertiary amine co-initiator in the field of polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and material science, offering in-depth insights into its mechanism, practical applications, and detailed experimental protocols.
Introduction: Unveiling the Significance of Ethyl 4-Dimethylaminobenzoate (EDMAB)
Ethyl 4-dimethylaminobenzoate, often abbreviated as EDMAB or EDAB, is an aromatic tertiary amine that plays a crucial role as a co-initiator or accelerator in free-radical photopolymerization reactions.[1][2][3][4] While it may not initiate polymerization on its own, its synergistic interaction with a photosensitizer upon exposure to light is fundamental to the rapid and efficient curing of various polymer systems. Its high reactivity and efficacy as a hydrogen donor have made it a staple in numerous industrial applications, most notably in the formulation of dental restorative materials.[4][5]
The primary function of EDMAB is to act as an electron and hydrogen donor to an excited-state photosensitizer, typically a diketone like camphorquinone (CQ).[3][4] This interaction leads to the generation of free radicals, which are the active species that initiate the polymerization of monomer units, transforming them from a liquid resin into a solid, cross-linked polymer network. The efficiency of this process is critical in applications demanding rapid, on-demand curing, such as in dental fillings, coatings, and 3D printing.
This guide will delve into the mechanistic underpinnings of EDMAB's function, explore its significant applications, and provide detailed protocols for its use in a laboratory setting.
The Mechanistic Heartbeat: How EDMAB Drives Photopolymerization
The efficacy of EDMAB lies in its chemical structure, which facilitates the donation of a hydrogen atom upon interaction with an excited photosensitizer. The most common partner for EDMAB is camphorquinone (CQ), which absorbs light in the visible blue region (around 470 nm).[6]
The process can be broken down into the following key steps:
-
Photoexcitation: The photosensitizer (e.g., CQ) absorbs photons of a specific wavelength, transitioning from its ground state to an excited singlet state (¹CQ*).
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³CQ*).
-
Exciplex Formation and Electron/Hydrogen Transfer: The excited triplet photosensitizer (³CQ) interacts with the tertiary amine co-initiator, EDMAB, to form an excited-state complex known as an exciplex. Within this complex, an electron is transferred from the nitrogen atom of EDMAB to the ³CQ. This is followed by a rapid proton transfer from a carbon atom adjacent to the nitrogen, resulting in the formation of an amine-derived radical and a ketyl radical.[5]
-
Initiation: The highly reactive amine-derived radical is the primary species that initiates the polymerization by attacking the double bond of a monomer molecule (e.g., a methacrylate), creating a new radical that can then propagate the polymer chain.
The electron-withdrawing nature of the ester group in EDMAB enhances the reactivity of the amine radical, making it a highly efficient co-initiator.
Diagram: Mechanism of Radical Generation with CQ and EDMAB
Caption: Photochemical reaction pathway for radical generation.
Core Application: Dental Resin Composites
The most prominent application of EDMAB is in light-cured dental composites.[3][4] These materials are used for restoring decayed teeth, and their performance is critically dependent on the efficiency of the photopolymerization process. The CQ/EDMAB system is widely used because it is activated by visible light, which is safer for oral tissues than UV light.[3]
In these formulations, EDMAB is part of a complex mixture that includes:
-
Monomer Matrix: Typically a blend of dimethacrylate monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane dimethacrylate (UDMA).[7][8]
-
Photosensitizer: Camphorquinone (CQ).
-
Fillers: Inorganic particles like glass or silica to enhance mechanical properties.
The concentration of EDMAB is a critical parameter that influences the final properties of the composite.[2] Higher concentrations of EDMAB generally lead to a higher degree of conversion and a faster polymerization rate.[2] However, an excess of EDMAB can lead to yellowing of the final restoration over time.[2] Therefore, the ratio of photosensitizer to co-initiator must be carefully optimized.
Table 1: Effect of EDMAB Concentration on Dental Composite Properties
| Property | Effect of Increasing EDMAB Concentration | Reference |
| Degree of Conversion (DC) | Increases | [2] |
| Rate of Polymerization (Rp) | Increases | [2] |
| Knoop Hardness (KH) | Increases | [2] |
| Water Solubility (Wsl) | Decreases | [2] |
| Color Stability (Yellowing) | Decreases (Increased Yellowing) | [2] |
Experimental Protocol: Preparation and Photopolymerization of a Model Dental Resin
This protocol describes the preparation of a model dental resin composite and the evaluation of its photopolymerization kinetics using Fourier-Transform Infrared (FTIR) spectroscopy.
Materials and Reagents
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
Ethyl 4-dimethylaminobenzoate (EDMAB)
-
Silanized barium glass filler (average particle size ~1 µm)
-
Light-curing unit (e.g., LED, λmax ≈ 470 nm, intensity ≥ 800 mW/cm²)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Molds for sample preparation (e.g., 1 mm thick, 5 mm diameter)
-
Spatulas and mixing pads
Preparation of the Resin Matrix
-
In a light-protected container, prepare the monomer matrix by mixing Bis-GMA and TEGDMA in a 60:40 wt% ratio.
-
Add the photoinitiator system. For a standard formulation, add 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight.
-
Mix thoroughly in the dark until a homogenous, light-yellow solution is obtained.
Formulation of the Composite Paste
-
Gradually add the silanized barium glass filler to the prepared resin matrix. A typical filler loading is around 75 wt%.
-
Mix the filler and resin matrix thoroughly with a spatula until a uniform, paste-like consistency is achieved. Avoid incorporating air bubbles.
-
Store the composite paste in a light-proof container until use.
Monitoring Polymerization Kinetics with FTIR-ATR
-
Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer.
-
Cover the sample with a transparent Mylar strip to ensure a flat surface and prevent oxygen inhibition.
-
Record a baseline spectrum of the uncured material. The peak of interest is the methacrylate C=C stretching vibration at approximately 1638 cm⁻¹.
-
Position the light-curing unit perpendicular to the sample surface at a fixed distance.
-
Simultaneously start the light curing and the time-based FTIR data acquisition. Collect spectra continuously for a set period (e.g., 120 seconds).
-
The degree of conversion (DC) at any given time point can be calculated using the following formula:
DC (%) = [1 - (Peak Area of C=C at time 't' / Peak Area of C=C at time '0')] x 100
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for preparing and analyzing a model dental composite.
Broader Applications and Future Perspectives
While its use in dentistry is well-established, the principles of photopolymerization initiated by EDMAB and a photosensitizer are applicable to a wide range of fields:
-
UV/Visible Light-Curable Coatings: For wood, plastics, and metals, providing rapid, solvent-free curing.
-
Adhesives: In applications where on-demand bonding is required.
-
3D Printing (Vat Photopolymerization): In stereolithography (SLA) and digital light processing (DLP) technologies to fabricate complex polymer parts layer by layer.
-
Biomaterials and Tissue Engineering: For the encapsulation of cells in hydrogels, where rapid and biocompatible polymerization is essential.
A significant area of ongoing research is the development of alternative co-initiators to address some of the drawbacks of EDMAB, such as its potential for leaching and cytotoxicity, as it does not copolymerize into the polymer network.[4][5] Novel co-initiators with polymerizable groups are being designed to be covalently bound within the final polymer, enhancing biocompatibility.[4]
Conclusion
Ethyl 4-dimethylaminobenzoate is a highly effective and widely utilized co-initiator in free-radical photopolymerization. Its ability to efficiently generate initiating radicals in the presence of a photosensitizer like camphorquinone has made it an indispensable component in light-curable materials, particularly in the demanding field of dental composites. A thorough understanding of its mechanism of action and the factors influencing its performance is crucial for the rational design and optimization of advanced polymer systems for a multitude of applications. The protocols and data presented herein provide a solid foundation for researchers and professionals to harness the capabilities of EDMAB in their own work.
References
-
Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Research India Publications. Available at: [Link]
-
Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base. ResearchGate. Available at: [Link]
-
Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. PubMed. Available at: [Link]
-
Free Radical Polymerization of Dimethyl Amino Ethyl Methacrylate Initiated by Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Macroazo Initiator: Thermal and Physicochemical Characterization. Lund University Research Portal. Available at: [Link]
-
Current photo-initiators in dental materials. International Journal of Applied Dental Sciences. Available at: [Link]
-
Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. PMC - NIH. Available at: [Link]
-
Polymerization kinetics from binary photoinitiator system with different amounts of ethanol. ResearchGate. Available at: [Link]
-
Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. CONICET. Available at: [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. MDPI. Available at: [Link]
-
Ethyl-2-(tosylmethyl)acrylate: A promising chain transfer agent for the development of low-shrinkage dental composites. PubMed. Available at: [Link]
-
Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum. DergiPark. Available at: [Link]
-
Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]
-
Free-radical polymerization of methyl methacrylate in the presence of dithiobenzoates as reversible addition-fragmentation chain transfer agents. ResearchGate. Available at: [Link]
-
Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. PMC - NIH. Available at: [Link]
-
Kinetic study on the photoinitiated polymerization of acrylic acid initiated using isopropylthioxanthone/ethyl-4(dimethylamino)benzoate pair. ResearchGate. Available at: [Link]
-
The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites. PubMed. Available at: [Link]
-
Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. NIH. Available at: [Link]
-
A mini-review on different polymerization protocols for resin-based dental composites. FUPRESS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oraljournal.com [oraljournal.com]
- 4. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives [mdpi.com]
- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oajournals.fupress.net [oajournals.fupress.net]
Application Note: High-Fidelity Catalytic Hydrogenation of Ethyl 2,4-Dimethylbenzoate
Executive Summary
This protocol details the heterogeneous catalytic hydrogenation of Ethyl 2,4-dimethylbenzoate to Ethyl 2,4-dimethylcyclohexanecarboxylate . Unlike simple benzoate reduction, this transformation is complicated by significant steric hindrance at the ortho (2-position) and para (4-position) sites, requiring a tailored catalytic approach to ensure complete conversion while maintaining chemoselectivity (avoiding ester hydrogenolysis).
We recommend a Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) system under moderate pressure (20–50 bar). This guide provides the mechanistic rationale, a self-validating experimental workflow, and stereochemical insights necessary for pharmaceutical and fine chemical applications.
Mechanistic Insight & Catalyst Selection
The Substrate Challenge
The substrate, this compound, presents two distinct challenges:
-
Steric Hindrance: The methyl group at the C2 position creates significant steric bulk near the ester moiety, impeding adsorption onto the catalyst surface.
-
Chemo-selectivity: The goal is to reduce the aromatic ring (resonance energy ~36 kcal/mol) without reducing the ester functionality to an alcohol or cleaving the ethyl group.
Catalyst Screening Matrix
The choice of metal is critical. While Palladium (Pd) is standard for nitro-reductions or olefin saturation, it is often insufficient for aromatic rings under mild conditions.
| Catalyst | Activity (Ring Red.)[1][2][3][4][5][6] | Selectivity (Ester Retention) | Steric Tolerance | Recommendation |
| 5% Rh/C | High | Excellent | High | Primary Choice |
| 5% Ru/C | Moderate | Excellent | Moderate | Cost-effective Alternative |
| Pt/C | Low | Good | Low | Not Recommended |
| Pd/C | Very Low | Moderate | Low | Requires high T/P (Risk of hydrogenolysis) |
| Raney Ni | Moderate | Moderate | Moderate | Requires harsh conditions |
Why Rhodium? Rhodium (Rh) operates effectively at lower temperatures (RT to 60°C), which minimizes the risk of ester hydrogenolysis or transesterification. For sterically crowded molecules like 2,4-dimethylbenzoate, Rh exhibits superior surface adsorption characteristics compared to Ru [1].
Reaction Pathway Visualization
The following diagram illustrates the adsorption and stepwise addition of hydrogen, highlighting the kinetic preference for cis-addition.
Figure 1: Reaction pathway for the heterogeneous hydrogenation of substituted benzoates. Note that syn-addition leads to the all-cis kinetic product.
Experimental Protocol
This protocol is designed as a self-validating system . The use of Gas Chromatography (GC) monitoring at defined intervals ensures the reaction is stopped before thermodynamic equilibration or side-reactions occur.
Materials & Equipment
-
Substrate: this compound (>98% purity).
-
Catalyst: 5% Rh/C (Degussa type or equivalent, 50% water wet to prevent ignition).
-
Solvent: Ethanol (Absolute) or Isopropanol. Note: Acetic acid (5-10% v/v) can be added to accelerate the rate if the reaction stalls, but avoid if acid-sensitive.
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr, Buchi) with magnetic or overhead stirring.
Step-by-Step Procedure
-
Charge Reactor:
-
In a fume hood, weigh 5.0 g of this compound.
-
Dissolve in 50 mL of Ethanol.
-
Add 0.25 g (5 wt% loading relative to substrate) of 5% Rh/C (wet). Safety: Do not add dry catalyst to solvent; keep wet to prevent sparking.
-
-
Purge Cycle (Critical for Safety):
-
Seal the autoclave.
-
Pressurize with Nitrogen (
) to 5 bar, then vent. Repeat 3 times to remove Oxygen. -
Pressurize with Hydrogen (
) to 5 bar, then vent. Repeat 2 times to displace Nitrogen.
-
-
Reaction Conditions:
-
Pressure: Set
pressure to 30 bar (435 psi) . -
Temperature: Heat to 60°C .
-
Stirring: Maximize stirring (e.g., 1000 RPM) to eliminate mass transfer limitations (gas-liquid-solid interface).
-
-
Monitoring (Self-Validation):
-
T=0: Take a sample immediately upon reaching temp/pressure.
-
T=2h: Sample for GC-MS analysis. Look for the disappearance of the aromatic peak (m/z 178 parent ion) and appearance of the saturated product (m/z 184).
-
Stop Criteria: Stop when starting material < 1.0%. Prolonged exposure may lead to isomer scrambling.
-
-
Workup:
-
Cool reactor to RT.[7] Vent
and purge with . -
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Yield Expectation: >95% Colorless oil.
-
Stereochemical Considerations
The hydrogenation of 1,2,4-substituted benzenes creates three stereocenters.
-
Kinetic Product: Hydrogen adds to the face of the ring adsorbed to the catalyst. This "syn-addition" typically yields the all-cis isomer (Ethyl (1R,2R,4R)-2,4-dimethylcyclohexanecarboxylate and its enantiomer).
-
Thermodynamic Drift: If the reaction temperature exceeds 100°C or if the catalyst support is acidic, the ester group may epimerize to the trans position (equatorial) to relieve steric strain [2].
Data Table: Isomer Distribution vs. Temperature (Rh/C)
| Temperature | Pressure | % Conversion (4h) | % All-cis (Kinetic) | % Trans-isomers |
| 25°C | 50 bar | 60% | >95% | <5% |
| 60°C | 30 bar | 99% | ~85% | ~15% |
| 100°C | 30 bar | 99% | ~60% | ~40% |
Note: Data represents typical trends for substituted benzoates [3].
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low conversion or poor selectivity.
Figure 2: Optimization logic for heterogeneous hydrogenation of hindered esters.
References
-
Mokhov, V. M., et al. (2023).[8] "Catalysis of Aromatic Compounds Hydrogenation: History and Current State." Russian Journal of General Chemistry. Link
-
Shinde, S. (2022).[8] "Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture." ResearchGate.[8][9] Link
-
Green, T. W., & Wuts, P. G. M. "Benzoic Acid Esters, Benzoates - Stability and Reduction."[4] Organic Chemistry Portal. Link
-
Kobayashi, S., et al. (2022). "Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems." Science Japan. Link
Sources
- 1. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. xiao.rice.edu [xiao.rice.edu]
- 3. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 4. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust Two-Step Derivatization Protocol for the GC-MS Analysis of 2,4-Dimethylbenzoic Acid and its Esters
Abstract
The quantitative analysis of aromatic carboxylic acids such as 2,4-dimethylbenzoic acid by gas chromatography (GC) is often hindered by the high polarity of the carboxyl group. This polarity can lead to poor peak shape, decreased sensitivity, and adsorption on active sites within the GC system.[1][2] This application note presents a comprehensive, two-step derivatization strategy to overcome these challenges. The protocol first details the saponification (hydrolysis) of ethyl 2,4-dimethylbenzoate to its parent carboxylic acid, providing a unified approach for analyzing various ester forms of the acid. Subsequently, a robust silylation protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is described to convert the polar 2,4-dimethylbenzoic acid into its more volatile and thermally stable trimethylsilyl (TMS) derivative. This derivatized form is exceptionally well-suited for GC-Mass Spectrometry (GC-MS) analysis, enabling sharp, symmetrical peaks and reliable quantification.
Introduction: The Rationale for Derivatization
Gas chromatography is a powerful technique for separating and analyzing complex mixtures of volatile organic compounds.[3] However, compounds containing polar functional groups, such as the carboxylic acid moiety in 2,4-dimethylbenzoic acid, are often non-volatile and prone to strong intermolecular hydrogen bonding. Direct injection of such analytes typically results in significant peak tailing and poor reproducibility.
Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more amenable to GC analysis.[4][5] The primary goals of derivatizing carboxylic acids are:
-
Increased Volatility: By replacing the active hydrogen of the carboxyl group with a non-polar group, hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[6][7]
-
Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[7][8]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase and active sites in the injector and column.[9]
This guide focuses on silylation, the most widely used derivatization technique for GC, which introduces a trimethylsilyl (TMS) group to the analyte.[7][10] Specifically, we employ BSTFA, a powerful and effective silylating agent for carboxylic acids.[11] To ensure the method's applicability to samples containing esters of the target acid, we first employ saponification to hydrolyze any esters to the free carboxylic acid, allowing for the determination of the total 2,4-dimethylbenzoic acid content.[3][8]
Principle of the Method
The overall workflow involves two key chemical transformations prior to GC-MS analysis: Saponification and Silylation.
Saponification
Saponification is the base-catalyzed hydrolysis of an ester. In this step, this compound is heated with a strong base, such as potassium hydroxide (KOH), in an alcoholic solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the potassium salt of 2,4-dimethylbenzoic acid and ethanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the free 2,4-dimethylbenzoic acid.
Silylation
Silylation is the process of replacing an active hydrogen atom (from an -OH, -COOH, -NH, or -SH group) with a silyl group, typically a trimethylsilyl (TMS) group.[9] The reagent used in this protocol, BSTFA, reacts readily with the acidic proton of the 2,4-dimethylbenzoic acid. The reaction yields the trimethylsilyl ester of 2,4-dimethylbenzoic acid, which is significantly less polar and more volatile. This TMS derivative is ideal for GC analysis.
Experimental Workflow and Protocols
The complete analytical workflow from sample preparation to data acquisition is outlined below.
Caption: Workflow for Saponification and Silylation of this compound.
Materials and Reagents
-
This compound (≥98% purity)
-
2,4-Dimethylbenzoic acid (≥98% purity, for standards)
-
Potassium Hydroxide (KOH), pellets
-
Methanol (Anhydrous, ≥99.8%)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ethyl Acetate (ACS grade, ≥99.5%)
-
Pyridine (Anhydrous, ≥99.8%)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) catalyst
-
Sodium Sulfate (Anhydrous)
-
Deionized Water
-
2 mL GC vials with PTFE-lined caps
-
Heating block or water bath
Protocol 1: Saponification of this compound
This protocol converts the ethyl ester to the free carboxylic acid.
-
Prepare KOH Reagent: Dissolve 1.0 g of KOH pellets in 20 mL of methanol. Mix until fully dissolved. Caution: This reaction is exothermic.
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample containing this compound into a 10 mL round-bottom flask.
-
Reaction: Add 2.0 mL of the methanolic KOH solution to the flask.
-
Heating: Attach a condenser and heat the mixture at 60°C for 1 hour with gentle stirring to ensure complete hydrolysis.
-
Cooling & Acidification: Cool the reaction mixture to room temperature. Carefully add 2.0 mL of deionized water. Slowly add 1.0 M HCl dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). A white precipitate of 2,4-dimethylbenzoic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 5 mL portions of ethyl acetate.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter or decant the dried solution into a clean vial and evaporate the solvent under a gentle stream of nitrogen to yield the solid 2,4-dimethylbenzoic acid.
Protocol 2: Silylation of 2,4-Dimethylbenzoic Acid
This protocol converts the free acid into its TMS derivative.
-
Sample Preparation: Transfer the dried 2,4-dimethylbenzoic acid residue from the previous step (or an accurately weighed standard) into a 2 mL GC vial.
-
Add Reagents: Add 100 µL of anhydrous pyridine to dissolve the acid, followed by 100 µL of BSTFA (with 1% TMCS).
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the reaction mixture into the GC-MS system.
Data & Recommended GC-MS Parameters
The following tables summarize the recommended conditions for the derivatization reactions and the subsequent GC-MS analysis.
Table 1: Summary of Reaction Conditions
| Parameter | Saponification | Silylation |
|---|---|---|
| Primary Reagent | Potassium Hydroxide (in Methanol) | BSTFA with 1% TMCS |
| Solvent/Catalyst | Methanol | Pyridine |
| Temperature | 60°C | 70°C |
| Reaction Time | 60 minutes | 30 minutes |
| Expected Product | 2,4-Dimethylbenzoic acid | 2,4-Dimethylbenzoic acid, TMS ester |
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 40 - 550 m/z |
Conclusion
The described two-step protocol involving saponification followed by silylation with BSTFA provides a reliable and robust method for the GC-MS analysis of this compound and its parent acid. This derivatization strategy effectively overcomes the challenges associated with analyzing polar aromatic carboxylic acids, resulting in improved volatility, thermal stability, and excellent chromatographic peak shape. This method is highly suitable for researchers and drug development professionals requiring accurate and reproducible quantification of 2,4-dimethylbenzoic acid in various sample matrices.
References
- Vertex AI Search. (n.d.). GC Derivatization.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- ResearchGate. (2011). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
- LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
- Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents.
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis.
- AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- ResearchGate. (2023). Benzoic acid determination with GC-FID?
Sources
- 1. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. gcms.cz [gcms.cz]
- 9. gcms.cz [gcms.cz]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Sterically Hindered Grignard Additions: Synthesis of Tertiary Alcohols from Ethyl 2,4-Dimethylbenzoate
Application Note: AN-GRIG-024
Executive Summary
The reaction of Grignard reagents with esters is a cornerstone of organic synthesis, typically yielding tertiary alcohols.[1][2][3] However, substrates such as Ethyl 2,4-dimethylbenzoate present specific challenges due to the "Ortho Effect." The methyl group at the 2-position creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack.
This Application Note provides a validated protocol to overcome these steric barriers. Unlike standard benzoate additions, this workflow emphasizes solvent selection (THF vs. Et₂O) , controlled thermal activation , and precise stoichiometry to prevent the isolation of the intermediate ketone (2,4-dimethylacetophenone) and ensure full conversion to the target tertiary alcohol.
Theoretical Background & Mechanistic Insights
The Steric Challenge
In non-hindered esters (e.g., Ethyl Benzoate), the carbonyl carbon is readily accessible. In This compound , the C2-methyl group restricts the rotational freedom of the ester moiety and physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
-
Kinetic Consequence: The rate constant (
) for the initial attack is significantly lower than for unsubstituted benzoates. -
Thermodynamic Consequence: The tetrahedral intermediate is more crowded, potentially destabilizing the transition state.
Reaction Pathway
The reaction proceeds via an Addition-Elimination-Addition mechanism. For hindered substrates, the second addition (Ketone
Figure 1: Mechanistic pathway highlighting steric choke points at the initial ester attack and the secondary ketone attack.
Validated Experimental Protocol
Objective: Synthesis of 2-(2,4-dimethylphenyl)propan-2-ol (assuming Methylmagnesium Bromide as reagent).
Reagents & Equipment
-
Substrate: this compound (10 mmol, ~1.78 g).
-
Reagent: Methylmagnesium bromide (3.0 M in Et₂O). Note: Use 3.0 equivalents (30 mmol) to ensure completion.
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2] Crucial: THF allows for higher reflux temperatures (66°C) compared to Diethyl Ether (35°C), providing the activation energy needed to overcome steric hindrance.
-
Apparatus: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, Nitrogen/Argon balloon or Schlenk line.
Pre-Reaction Validation: Grignard Titration
Never assume the molarity on the bottle is accurate. Old reagents degrade. Protocol (Knochel Method):
-
Dissolve accurately weighed I₂ (approx 100 mg) in 2 mL of saturated LiCl/THF solution.
-
Titrate with Grignard reagent until the brown color disappears (clear endpoint).
-
Calculate true Molarity (
).
Step-by-Step Procedure
Phase 1: Setup & Activation
-
Flame Dry: Flame dry the entire glass assembly under vacuum; flush with Argon
3. -
Solvation: Dissolve this compound (1.78 g) in 20 mL anhydrous THF.
-
Temperature Control: Cool the system to 0°C (Ice/Water bath). Why? Even hindered esters can react exothermically; initial control prevents runaway side reactions.
Phase 2: Nucleophilic Addition[4]
-
Addition: Add MeMgBr (3.0 equiv, calculated from titration) dropwise over 20 minutes.
-
The "Push": Once addition is complete, remove the ice bath.
-
Reflux: Heat the reaction to a gentle reflux (60-65°C) for 3 to 4 hours .
-
Insight: Standard benzoates react at RT. The 2,4-dimethyl substrate requires this thermal input to drive the conversion of the intermediate ketone to the alcohol.
-
Phase 3: Monitoring & Quench
-
TLC Check: Monitor disappearance of starting material (Hexane/EtOAc 9:1). If the Ketone intermediate persists, add 0.5 eq more Grignard and reflux for 1 hr.
-
Quench: Cool to 0°C. Slowly add saturated aqueous
.-
Caution: Magnesium salts may precipitate. If a gel forms, add 1M HCl until the solution clarifies (pH < 4).
-
Phase 4: Isolation
-
Extraction: Extract with Diethyl Ether (
mL). -
Wash: Wash combined organics with Brine (
), then dry over . -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical reflux step required for hindered substrates.
Troubleshooting & Optimization Data
| Observation | Probable Cause | Corrective Action |
| Product is mostly Ketone | Incomplete 2nd addition due to sterics. | Increase Temp: Switch solvent to 2-MeTHF (bp 80°C). Increase Eq: Use 4.0 eq Grignard. |
| Recovered Starting Material | Wet solvent destroyed Grignard. | Re-dry: Distill THF over Na/Benzophenone. Re-titrate reagent. |
| Low Yield / Complex Mixture | Enolization of the ketone intermediate. | Cerium Chloride: Use organocerium protocol ( |
| Emulsion during workup | Magnesium Hydroxide gel formation. | Acidify: Use 1M HCl or Rochelle's Salt solution to solubilize Mg salts. |
References
-
Titration of Grignard Reagents
-
Knochel, P., et al.[1] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis.
-
Source:
-
-
Mechanism of Hindered Esters
-
Krasovski, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange." Angewandte Chemie International Edition.
-
Source:
-
-
General Grignard Reaction Guide
- Master Organic Chemistry. "Reaction of Grignard Reagents With Esters."
-
Source:
-
Steric Effects in Benzoate Systems
- Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Standard Reference for Ortho-Effects).
-
Source:
Disclaimer: This protocol involves the use of pyrophoric reagents and hazardous solvents.[5] All work must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Ethyl 2,4-dimethylbenzoate
Welcome to the technical support guide for the synthesis of Ethyl 2,4-dimethylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into achieving high yields and purity. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthesis: The Fischer-Speier Esterification
The most reliable and scalable method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid, 2,4-dimethylbenzoic acid, with an excess of ethanol. The reaction is an equilibrium process, and achieving a high yield necessitates shifting this equilibrium towards the product side.[1][2]
Core Reaction
Figure 1. General reaction scheme for the synthesis of this compound.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol (ethanol) then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2][4]
Caption: The PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism for Fischer esterification.[2]
Recommended Experimental Protocol & Workflow
This protocol is optimized for a high-yield synthesis on a laboratory scale.
Reagent & Conditions Summary
| Parameter | Recommended Value | Rationale |
| 2,4-Dimethylbenzoic Acid | 1.0 equivalent | Limiting reagent. |
| Ethanol (Absolute) | 10-20 equivalents | Acts as both reactant and solvent. A large excess is crucial to shift the equilibrium towards the products (Le Châtelier's Principle).[1][2] |
| Catalyst (Conc. H₂SO₄) | 0.1-0.3 equivalents | Provides the necessary protonation to activate the carboxylic acid.[1] |
| Temperature | Reflux (approx. 78-82 °C) | Increases reaction rate. |
| Reaction Time | 4-8 hours | Typically sufficient for reaching equilibrium. Progress should be monitored. |
| Workup | Aqueous NaHCO₃ wash | Neutralizes the acidic catalyst and removes unreacted carboxylic acid.[5] |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (10-20 eq). Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.3 eq) to the stirring solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-8 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[5] This step neutralizes the sulfuric acid and removes any unreacted 2,4-dimethylbenzoic acid as its water-soluble sodium salt.
-
Extraction: Wash the organic layer with water, followed by a wash with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield in Fischer esterification is almost always traced back to one of three issues:
-
Equilibrium Not Shifted: The reaction is reversible. If the equilibrium lies unfavorably, the conversion of starting material to product will be low. The primary culprit is often the presence of water, either introduced with reagents or generated during the reaction.[1][2]
-
Loss During Workup: The product can be lost during extraction if emulsions form or if the pH is not controlled correctly. Incomplete extraction from the aqueous layer is also a common pitfall.
-
Sub-optimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or inactive catalyst can lead to an incomplete reaction.
Question: My TLC/GC analysis shows a significant amount of starting material remaining even after 8 hours of reflux. How can I drive the reaction to completion?
Answer: To shift the equilibrium towards the ester product, you must rigorously apply Le Châtelier's Principle.[1]
-
Increase Ethanol Excess: Using a larger excess of ethanol (up to 20-30 equivalents) can significantly improve conversion. Since it also serves as the solvent, this is often the easiest variable to adjust.
-
Remove Water: Water is a product of the reaction; its removal will drive the equilibrium forward.[1] This can be achieved by:
-
Using a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms.
-
Adding a dehydrating agent, such as molecular sieves, to the reaction flask (ensure compatibility with acidic conditions).
-
-
Check Catalyst Activity: Ensure your concentrated sulfuric acid is of high quality and has not absorbed atmospheric moisture. For sterically hindered acids, a stronger catalyst like triflic acid might be considered, though it is more expensive. The steric hindrance from the ortho-methyl group on 2,4-dimethylbenzoic acid can slow the reaction rate compared to unsubstituted benzoic acid.[3]
Question: My final product appears oily and TLC shows multiple spots. What are the likely impurities?
Answer: The most common impurities are:
-
Unreacted 2,4-Dimethylbenzoic Acid: This is the most frequent impurity and arises from an incomplete reaction or inefficient workup. It can be identified as a baseline spot on a non-polar TLC plate and can be removed by a thorough wash with a mild base like sodium bicarbonate.[5][6]
-
Diethyl Ether: Under strong acidic conditions and high temperatures, ethanol can self-condense to form diethyl ether. This is usually removed during rotary evaporation due to its low boiling point (34.6 °C).
-
Polymerization/Side Products: While less common for this specific substrate, extensive heating can sometimes lead to minor side reactions.[7] If you observe colored impurities, consider reducing the reaction temperature or time.
Question: I'm having trouble with the aqueous workup; an emulsion formed that won't separate.
Answer: Emulsions during extraction are common and can be resolved by:
-
Adding Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to mix the layers.
-
Filtration: In stubborn cases, filtering the entire emulsified layer through a pad of Celite or glass wool can help break it up.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the sulfuric acid catalyst?
The sulfuric acid acts as a proton donor. It protonates the carbonyl oxygen of the 2,4-dimethylbenzoic acid.[2][3] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The catalyst is regenerated at the end of the reaction cycle.[2]
Q2: Can I use a different acid catalyst?
Yes, other strong protic acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) are effective.[2] Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15), can also be used. The advantage of solid catalysts is their easy removal by simple filtration, which can simplify the workup procedure.[8]
Q3: Are there alternative, non-Fischer methods to synthesize this ester?
Absolutely. For substrates that are sensitive to strong acid, or for achieving higher yields without managing equilibrium, other methods include:
-
Reaction with an Acyl Chloride: Convert the 2,4-dimethylbenzoic acid to 2,4-dimethylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This is not an equilibrium reaction and typically goes to completion.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid and alcohol at room temperature. It is a very mild and efficient method, but the reagents are more expensive and produce a dicyclohexylurea (DCU) byproduct that must be filtered off.
Q4: What are the primary safety concerns with this procedure?
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It also reacts violently with water. Always add the acid slowly to the ethanol solution, never the other way around. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Flammability: Ethanol and other organic solvents like ethyl acetate are flammable. Ensure the reaction is performed away from ignition sources.
-
Starting Material Hazards: 2,4-Dimethylbenzoic acid is known to cause skin and serious eye irritation.[9] Handle with appropriate PPE.
References
- Biosynth. (n.d.). This compound.
- Google Patents. (2013). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
- Google Patents. (2010). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
-
University of California, Irvine. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry. (2019). Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate. Retrieved from [Link]
- Google Patents. (2016). CN105367499A - Preparation method of 2-ethyl-4-methylimidazole.
- Google Patents. (2016). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
- Google Patents. (2007). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound, 5 g, CAS No. 33499-42-2. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Retrieved from [Link]
- Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]
- 9. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of crude Ethyl 2,4-dimethylbenzoate by column chromatography
Subject: Purification of Crude Ethyl 2,4-Dimethylbenzoate Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
Case Overview
You are attempting to purify This compound (an aromatic ester) from a crude reaction mixture, likely resulting from a Fischer esterification of 2,4-dimethylbenzoic acid.[1]
The Chemical Challenge:
-
Target Molecule: Lipophilic, aromatic ester.[1]
-
Primary Impurity: Unreacted 2,4-dimethylbenzoic acid (polar, hydrogen-bond donor).[1]
-
Secondary Impurities: Sulfuric acid (catalyst), Ethanol (solvent), potential oxidation byproducts.[1]
-
Chromatographic Behavior: The unreacted acid interacts strongly with the silanol groups (Si-OH) of the stationary phase, causing "streaking" or "tailing" that can contaminate the faster-moving ester fraction.
Module 1: Pre-Column Triage (Critical)
Do not load your column yet. Most purification failures for this specific compound stem from skipping the chemical workup. The acidity of the impurity allows us to separate it chemically before we separate it physically.
The "Bicarbonate Firewall" Protocol
Before chromatography, you must minimize the load of unreacted acid.
-
Dissolve crude oil in Diethyl Ether or Ethyl Acetate.[1]
-
Wash (3x) with Saturated Aqueous Sodium Bicarbonate (
). -
Wash (1x) with Brine (Saturated NaCl) to remove trapped water.[1]
-
Dry over
, filter, and concentrate.
Diagnostic Check: Run a TLC of the "Pre-Wash" vs. "Post-Wash" material.
-
If Acid Spot (Baseline) is gone: Proceed to Flash Protocol A .[1]
-
If Acid Spot persists: Repeat wash or proceed to Flash Protocol B (Acid-Buffered).[1]
Module 2: The Purification Protocols
Standard Operating Procedure (SOP)
Stationary Phase: Silica Gel 60 (
| Parameter | Specification | Rationale |
| Column Size | 30-50g Silica per 1g Crude | Aromatic esters can be bulky; ensures resolution.[1] |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar base solvent.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[1] |
| Flow Rate | 15-20 mL/min (for 40g column) | Optimized Van Deemter curve for efficiency. |
Gradient Table: The "Stepped" Elution
Target Rf for Product: 0.35 - 0.45
| Step | Solvent Ratio (Hex:EtOAc) | Volume (Column Volumes) | Purpose |
| 1 | 100:0 | 2 CV | Equilibrate & flush very non-polar impurities. |
| 2 | 95:5 | 3 CV | Elute non-polar side products.[1] |
| 3 | 90:10 | 5-8 CV | Elution window for this compound. |
| 4 | 80:20 | 3 CV | Flush remaining product.[1] |
| 5 | 50:50 | 2 CV | Strip column of polar trash (if any).[1] |
Module 3: Visualization & Logic
Workflow Logic: Loading Strategy
The physical state of your crude determines the loading method. Improper loading causes band broadening.[1]
Figure 1: Decision matrix for sample loading. For this compound (likely an oil), wet loading is standard unless the crude is very impure.
Module 4: Troubleshooting Hub (FAQ)
Q1: My product spot is "streaking" or has a tail. What is happening?
Diagnosis: This is the "Acid Drag" effect. Residual 2,4-dimethylbenzoic acid is hydrogen-bonding with the silica gel, dragging behind the main band. The Fix:
-
The "Hard" Fix: Reprocess the sample with the Bicarbonate Wash (Module 1).
-
The "In-Column" Fix: Add 1% Acetic Acid to your mobile phase.
-
Why? The acetic acid saturates the silica's active sites, preventing the impurity from sticking. Note: This will make the acid elute faster, potentially co-eluting with the ester. Only use if the ester Rf is > 0.5.
-
Q2: I see two spots very close together (Rf 0.40 and 0.45).
Diagnosis: Isomeric impurities. 2,4-dimethylbenzoic acid synthesis often yields small amounts of 2,5-dimethyl or 3,4-dimethyl isomers.[1] Their esters have nearly identical polarity.[1] The Fix: Change Selectivity (Selectivity Triangle).
-
Switch from Hexane/EtOAc to Toluene/Hexane (Gradient) .
- -systems of the aromatic rings. The steric hindrance of the ortho methyl groups on the 2,4-isomer will interact differently with Toluene than the meta/para isomers, often improving resolution.
Q3: The product crystallized inside the column.
Diagnosis: Solubility crash. This compound is highly lipophilic and may crash out if the Hexane ratio is too high during loading. The Fix:
-
Use Dichloromethane (DCM) to dissolve the sample for loading.
-
Ensure the column is not cold (room temperature is essential).
Module 5: Troubleshooting Logic Flow
Figure 2: Rapid diagnostic flow for common chromatographic defects associated with aromatic esters.[1]
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][6] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.
-
Biotage. (2023).[1] Using TLC to Scout Flash Chromatography Solvents. Biotage Knowledge Base.[1]
-
Common Organic Chemistry. (n.d.).[1][7] Solvent Systems for Silica Gel Column Chromatography.
-
LibreTexts Chemistry. (2022). Acid-Base Extraction.
Sources
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
Identifying side products in Ethyl 2,4-dimethylbenzoate synthesis
Topic: Impurity Profiling & Process Optimization
Status: Active | Tier: Level 3 (Senior Scientist Support)[1]
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support hub for Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2).[1] If you are experiencing low yields or persistent impurities, the root cause is likely steric hindrance at the 2-position (the ortho-methyl group).
Unlike simple benzoic acid esterifications, the 2,4-dimethyl substitution pattern creates a specific kinetic barrier known as the "Ortho-Effect." The methyl group at position 2 sterically crowds the carbonyl carbon, making nucleophilic attack by ethanol significantly slower than in unhindered systems.[1] This often leads to incomplete conversion (presence of unreacted acid) rather than exotic side reactions.
Diagnostic Workflow
Use this decision tree to triage your crude product before attempting purification.
Figure 1: Diagnostic logic flow for identifying reaction failures based on crude analysis.
Common Side Products & Troubleshooting
The following table details specific impurities associated with the two primary synthetic routes: Fischer Esterification (Acid + EtOH) and Acyl Chloride (Acid
| Impurity Type | Chemical Identity | Origin / Mechanism | Diagnostic Signal (1H NMR) | Remediation Strategy |
| Major (SM) | 2,4-Dimethylbenzoic Acid | Incomplete Reaction: Steric hindrance at C2 prevents ethanol attack; equilibrium favors reverse reaction.[1] | Broad singlet (10-13 ppm). Aromatic protons shifted downfield vs ester. | Use Dean-Stark trap to remove water. Increase reaction time (24h+). Switch to Acyl Chloride route. |
| Side Product | Diethyl Ether | Catalyst Side Reaction: Excess | Triplet (1.2 ppm) + Quartet (3.5 ppm). High volatility. | Reduce catalyst loading (<5 mol%). Lower bath temp. Remove via rotary evaporation (BP 34.6°C). |
| Side Product | 2,4-Dimethylbenzoic Anhydride | Hydrolysis/Coupling: Occurs in Acyl Chloride route if water is present or stoichiometry is off.[1] | Aromatic region complex splitting. No ethyl group. | Ensure anhydrous conditions. Quench acyl chloride with excess ethanol immediately. |
| Impurity | Ethyl 2,5-Dimethylbenzoate | Feedstock Contamination: Isomeric impurity often present in commercial 2,4-dimethylbenzoic acid.[1] | Distinct aromatic splitting patterns (often overlapping).[2] | Check Starting Material Purity. Recrystallize acid precursor before esterification. |
Analytical Fingerprinting
Distinguishing the product from the starting material is critical. The shift in aromatic protons is subtle; focus on the aliphatic region.
1H NMR Comparison (CDCl3, 400 MHz)
| Proton Environment | Target: Ethyl Ester ( | Impurity: Free Acid ( | Notes |
| -COOH | Absent | 10.5 - 13.0 (br s) | The "Smoking Gun" for incomplete reaction. |
| Ar-H (C3) | ~7.05 (s) | ~7.10 (s) | Minimal shift. |
| Ar-H (C5) | ~7.00 (d) | ~7.05 (d) | Minimal shift. |
| Ar-H (C6) | ~7.85 (d) | ~7.95 (d) | C6 proton is deshielded by carbonyl; slightly more downfield in acid. |
| -OCH2- (Ethyl) | 4.35 (q) | Absent | Diagnostic for ester formation. |
| -CH3 (Ethyl) | 1.38 (t) | Absent | Diagnostic for ester formation. |
| Ar-CH3 (x2) | 2.35, 2.58 (s) | 2.38, 2.60 (s) | 2-Me is usually more downfield due to deshielding.[1] |
Optimized Protocol: Fischer Esterification with Dean-Stark
Rationale: Due to the ortho-effect, simple reflux is often insufficient.[1] Water removal is thermodynamically required to drive the equilibrium to completion.[1]
Reagents:
-
2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[1]
-
Ethanol (Absolute, 50 mL)
-
Toluene or Benzene (100 mL) – Required for azeotrope[1]
-
Sulfuric Acid (
, conc., 1.0 mL)[1]
Procedure:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Add the acid, ethanol, and toluene to the flask. Add
dropwise.-
Note: Toluene forms a ternary azeotrope with Ethanol and Water, or a binary azeotrope with Water, aiding removal.[1]
-
-
Reflux: Heat the mixture to vigorous reflux. The bath temperature should be ~110-120°C to ensure the toluene/water azeotrope boils up into the trap.
-
Monitoring: Monitor the water collection in the trap. Continue reflux until the water level remains static for 2 hours (typically 12–16 hours total).
-
Workup:
-
Cool to room temperature.
-
Wash with Sat.
(2 x 50 mL) to remove unreacted acid and catalyst. (Critical Step: CO2 evolution will occur). [1] -
Wash with Brine (50 mL).
-
Dry organic layer over
and concentrate in vacuo.
-
Mechanistic Insight: The Steric Barrier
The diagram below illustrates why the 2-methyl group creates a barrier to the tetrahedral intermediate formation, necessitating the rigorous conditions described above.
Figure 2: The kinetic competition. The 2-methyl group destabilizes the crowded tetrahedral intermediate, causing it to revert to the starting material more easily than proceeding to product.[1]
References
-
Common Organic Chemistry . (n.d.). Fischer Esterification Conditions and Mechanisms. Retrieved January 30, 2026, from [Link][1]
-
National Institutes of Health (NIH) . (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling metabolic activation. PubMed. Retrieved January 30, 2026, from [Link][1]
Sources
Stability of Ethyl 2,4-dimethylbenzoate in acidic and basic conditions
Introduction: The "Ortho-Effect" & Structural Resilience
Welcome to the technical guide for Ethyl 2,4-dimethylbenzoate . If you are working with this compound, you are likely encountering its distinct resistance to standard hydrolysis protocols or, conversely, unexpected stability during formulation.
This molecule is not a standard benzoate.[1] The 2-methyl group (ortho-position) acts as a steric gatekeeper, significantly altering its kinetic profile compared to unsubstituted ethyl benzoate. This guide breaks down the physical organic chemistry governing its stability and provides actionable troubleshooting for your experiments.
Module 1: The Chemistry of Instability (Mechanistic Insights)
To troubleshoot effectively, you must understand the "Why." The stability of this ester is governed by the Newman Rule of Six and the Ortho Effect .
The Steric Blockade
In both acidic and basic hydrolysis, the rate-determining step involves the nucleophile (Water or Hydroxide) attacking the carbonyl carbon to form a tetrahedral intermediate .
-
2-Position (Ortho): The methyl group here provides significant steric bulk. It physically blocks the trajectory of the incoming nucleophile (
or ), raising the activation energy ( ) required to form the tetrahedral intermediate. -
4-Position (Para): The methyl group here is electron-donating via hyperconjugation. This reduces the electrophilicity (positive character) of the carbonyl carbon, making it less "hungry" for nucleophiles.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the steric blockade mechanism.
Figure 1: Mechanistic pathways for hydrolysis. Note the "High Energy Barrier" caused by the 2-methyl steric hindrance.
Module 2: Troubleshooting Acidic Conditions
Context: Acid-catalyzed hydrolysis is reversible (
Common Issue: "My ester won't hydrolyze in 1N HCl."
Root Cause: The reaction is too slow due to steric hindrance and insufficient thermal energy to overcome the barrier. Solution: You must drive the equilibrium via Le Chatelier's principle and increased temperature.
| Variable | Recommendation | Scientific Rationale |
| Temperature | Increase to Reflux (>80°C) | The steric barrier requires higher thermal energy to achieve the transition state. Room temperature is insufficient. |
| Solvent | Acetic Acid / Water or Dioxane / Water | Ensure the ester is fully solubilized. A biphasic system (ester floating on water) will have negligible kinetics. |
| Acid Strength | Switch to 6N HCl or H₂SO₄ | Higher proton concentration increases the population of the protonated carbonyl species. |
Common Issue: "I see degradation peaks in my HPLC mobile phase."
Root Cause: While stable, long-term exposure to acidic organic modifiers (MeOH/ACN + 0.1% TFA) can cause slow transesterification or hydrolysis. Solution:
-
Check pH: Ensure mobile phase pH > 2.5.
-
Temperature: Keep the autosampler at 4°C.
-
Solvent: Avoid leaving the sample dissolved in Methanol for >24 hours (risk of methyl ester formation via transesterification). Use Acetonitrile as the diluent.
Module 3: Troubleshooting Basic Conditions
Context: Base-catalyzed hydrolysis (Saponification,
Common Issue: "My recovery is low after liquid-liquid extraction."
Root Cause: If you used a basic wash (e.g., 1N NaOH) to remove impurities, you likely converted your ester into the water-soluble 2,4-dimethylbenzoate salt . Solution:
-
Immediate: Acidify the aqueous layer to pH < 2 using HCl. The free acid (2,4-dimethylbenzoic acid) will precipitate or can be extracted back into organic solvent.
-
Prevention: Use milder bases for washing, such as 5% NaHCO₃ (Sodium Bicarbonate), and keep contact time < 5 minutes at 0°C.
Decision Tree: Investigating Assay Loss
Figure 2: Diagnostic workflow for identifying the cause of ester loss.
Module 4: Analytical Method Validation
To accurately monitor stability, you must separate the parent ester from its primary degradation product (2,4-dimethylbenzoic acid).
Standardized HPLC Protocol
This method is optimized to resolve the polar acid from the non-polar ester.
| Parameter | Setting | Notes |
| Column | C18 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 5 µm | Standard reverse phase is sufficient. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the degradation product (Benzoic acid derivative) protonated for better peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over MeOH to prevent transesterification artifacts. |
| Gradient | 50% B to 90% B over 10 mins | The ester is lipophilic and will elute late. The acid will elute early. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Detection | UV @ 254 nm | The aromatic ring provides strong absorption. |
| Retention Time (Approx) | Acid: ~2-3 min Ester: ~8-9 min | Note: Exact times depend on column dimensions. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Covers the
and mechanisms and steric effects in ester hydrolysis). -
Tadashi, O., & Takayuki, F. (1986). Hydrolysis of orthoisobutyrates. Rate-determining step and effects of beta-methyl substitution on reactivity. Journal of the American Chemical Society. (Specific discussion on steric hindrance in ester hydrolysis).
-
Hilal, S. H. (2006). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency.[2] (Quantitative modeling of steric effects on hydrolysis rates).
-
PubChem. (n.d.).[3] 2,4-Dimethylbenzoic acid (Degradation Product Data). National Library of Medicine.
Sources
Troubleshooting low conversion rates in Ethyl 2,4-dimethylbenzoate esterification
Topic: Troubleshooting Low Conversion in Sterically Hindered Esterification Ticket ID: #EST-24DMB-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Ortho Effect" Challenge
If you are experiencing low conversion rates (<40%) when synthesizing Ethyl 2,4-dimethylbenzoate , the primary culprit is steric hindrance , specifically at the 2-position (ortho) of the aromatic ring.
While standard Fischer esterification works well for benzoic acid, the introduction of a methyl group at the ortho position creates a significant energy barrier. This is often compounded by the electron-donating nature of the methyl groups (at positions 2 and 4), which renders the carbonyl carbon less electrophilic.
Technical verdict: The reaction is not failing; it is kinetically stalled and thermodynamically unfavorable under standard equilibrium conditions. You must either aggressively shift the equilibrium or switch to a more reactive acyl chloride intermediate.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific bottleneck in your current setup.
Figure 1: Diagnostic decision tree for isolating esterification failure points.
Technical Analysis of Failure Modes
A. Steric Blockade (Newman’s Rule of Six)
In 2,4-dimethylbenzoic acid, the methyl group at C2 interferes with the formation of the tetrahedral intermediate. The alcohol nucleophile (ethanol) must approach the carbonyl carbon at the Bürgi-Dunitz angle (107°). The ortho-methyl group physically blocks this trajectory.
-
Consequence: The rate constant (
) is orders of magnitude lower than that of unsubstituted benzoic acid.
B. Electronic Deactivation
Methyl groups are electron-donating via hyperconjugation.
-
Mechanism: The C2 and C4 methyl groups donate electron density into the benzene ring, which is conjugated with the carbonyl group.
-
Result: The carbonyl carbon becomes less partially positive (
), making it a weaker electrophile for the ethanol attack.
Corrective Protocols
Protocol A: Optimized Fischer Esterification (Thermodynamic Control)
Use this if you cannot use Thionyl Chloride due to regulatory/safety constraints.
The Fix: You cannot rely on simple reflux. You must break the equilibrium by physically removing water using an azeotrope.
Reagents:
-
2,4-Dimethylbenzoic acid (1.0 eq)[1]
-
Ethanol (Excess, 10-15 eq)
-
Solvent: Toluene (Required for water entrainment)
-
Catalyst:
(conc.) or p-Toluenesulfonic acid (pTSA)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Dissolve the acid in a mixture of Ethanol and Toluene (ratio 1:2). The Toluene/Ethanol/Water ternary azeotrope boils at
, allowing water removal. -
Catalysis: Add 5-10 mol% of
. -
Reflux: Heat to vigorous reflux. You must see water separation in the Dean-Stark trap.
-
Duration: Due to sterics, extend reaction time to 24-48 hours .
-
Workup: Wash with saturated
to remove unreacted acid.
Protocol B: Acid Chloride Activation (Kinetic Control)
Recommended "Gold Standard" for sterically hindered substrates.
The Fix: Convert the unreactive acid into a hyper-reactive Acid Chloride (
Reagents:
-
2,4-Dimethylbenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
Ethanol (Excess)
-
Catalytic DMF (Dimethylformamide) - Critical for mechanism
Step-by-Step:
-
Activation: In a dry flask under inert atmosphere (
), dissolve the acid in dry DCM (optional) or neat if the scale permits. -
Catalyst: Add 2-3 drops of DMF.
-
Why? DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
-
-
Reflux 1: Reflux the acid +
for 2-3 hours. Gas evolution ( ) indicates reaction progress. -
Evaporation: CRITICAL STEP. Remove excess
under vacuum. Residual will react with ethanol to form diethyl sulfite, a difficult impurity. -
Esterification: Redissolve the crude acid chloride in dry DCM and cool to 0°C. Add Ethanol (2.0 eq) and Pyridine (2.2 eq) or Triethylamine (to scavenge HCl).
-
Result: Conversion should approach >90% within 2 hours.
Data Comparison: Method A vs. Method B
| Feature | Standard Fischer (Reflux) | Optimized Fischer (Dean-Stark) | Acid Chloride ( |
| Reaction Mechanism | Equilibrium (Reversible) | Equilibrium (Water Removed) | Irreversible (Kinetic) |
| Typical Conversion | 30 - 45% | 70 - 85% | 92 - 98% |
| Reaction Time | 12 Hours | 24 - 48 Hours | 4 - 6 Hours |
| Impurity Profile | Unreacted Acid | Trace Toluene | Diethyl Sulfite (if not evap.) |
| Steric Tolerance | Poor | Moderate | High |
Mechanism of Action (Acid Chloride Route)[2]
The following diagram illustrates why Protocol B succeeds where Protocol A fails. The Vilsmeier-Haack intermediate (formed by DMF) is less sensitive to the steric bulk of the 2-methyl group.
Figure 2: Kinetic pathway of the Acid Chloride activation method.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned dark black during the Acid Chloride step. Is it ruined? A: Not necessarily. Thionyl chloride often contains trace sulfur impurities that darken upon heating. However, if you used DMF, a dark orange/red color is normal (formation of the Vilsmeier intermediate). If it is charred black, you likely overheated. Keep the bath temp below 80°C.
Q: I used Protocol A (Fischer) and my product smells like solvent even after rotary evaporation. A: This is likely Toluene entrapment. This compound is an oil with a high boiling point. Toluene can be difficult to remove completely.
-
Fix: Run a high-vacuum pump step (0.1 mmHg) for 2 hours, or perform a column chromatography purification (Hexane/EtOAc).
Q: Can I use DCC/DMAP coupling instead of Thionyl Chloride?
A: Yes, Steglich esterification (DCC/DMAP) works well for hindered acids and is milder. However, it produces Dicyclohexylurea (DCU) as a byproduct, which precipitates and can be messy to filter off completely. For a simple ethyl ester, the
Q: Why not just use more sulfuric acid in the Fischer method? A: Increasing catalyst concentration beyond 10-15% promotes side reactions, such as the sulfonation of the aromatic ring (especially since the ring is activated by two methyl groups) or ether formation from the ethanol.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Aromatic Esters).
-
Newman, M. S. (1950).[2] Steric Effects in Organic Chemistry. Journal of the American Chemical Society, 72(10), 4783–4789. (Establishes the "Rule of Six" regarding steric hindrance in esterification).
-
Goossen, L. J., & Döring, A. (2003). Lewis Acid-Catalyzed Synthesis of Aryl Carboxylates from Carboxylic Acids and Dicarbonates. Advanced Synthesis & Catalysis, 345(8), 943-947. (Discusses activation of hindered benzoates).
Sources
Technical Support Center: Purification Strategies for the Removal of 2,4-Dimethylbenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 2,4-dimethylbenzoic acid from their reaction mixtures. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the purity of your final product.
Understanding the Challenge: Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the properties of the impurity you're trying to remove. 2,4-Dimethylbenzoic acid is a white crystalline solid.[1][2][3] Key properties that will be exploited for its removal are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1] |
| Molecular Weight | 150.17 g/mol | [1][3] |
| Melting Point | 124-126 °C | [3] |
| Boiling Point | 267 °C at 727 mmHg | [3] |
| pKa | 4.217 at 25°C | [1][2][3] |
| Water Solubility | 0.16 g/L at 25°C (very low) | [1][2][3] |
The most critical property for our purposes is the pKa of 4.217 .[1][2][3] This indicates that 2,4-dimethylbenzoic acid is a weak acid. This acidity is the key to its removal from a neutral or basic product through liquid-liquid extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized a neutral organic compound and suspect it's contaminated with unreacted 2,4-dimethylbenzoic acid. What is the most straightforward removal method?
For neutral products, the most efficient and scalable method is an acid-base liquid-liquid extraction .[4][5][6][7] This technique leverages the acidic nature of the 2,4-dimethylbenzoic acid to convert it into a water-soluble salt, which can then be easily separated from the water-insoluble neutral product.[4][8][9]
Causality Behind the Method: The fundamental principle is that ionic salts exhibit high solubility in water, whereas neutral organic molecules are typically more soluble in organic solvents.[4][5] By reacting the acidic impurity with a base, we deprotonate the carboxylic acid, forming a carboxylate salt. This salt, being ionic, will preferentially partition into the aqueous phase, leaving your neutral product in the organic phase.[4][9]
A weak base like sodium bicarbonate (NaHCO3) is generally sufficient and recommended.[6][10] Its pKa of the conjugate acid (carbonic acid) is about 6.4, which is high enough to deprotonate the 2,4-dimethylbenzoic acid (pKa ≈ 4.2) but gentle enough to avoid potential side reactions with sensitive functional groups in your desired product.
Experimental Protocol: Basic Wash for Neutral Products
Here is a step-by-step methodology for removing 2,4-dimethylbenzoic acid from a neutral product using a basic wash.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Rotary evaporator.
Procedure:
-
Dissolve your crude product in a suitable organic solvent that is immiscible with water.[4][6]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO3 solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, inverting the funnel and venting frequently to release the pressure from the carbon dioxide gas that is evolved.[11][12][13]
-
Allow the layers to separate. The top layer will be the organic phase (assuming a solvent less dense than water, like diethyl ether), and the bottom will be the aqueous phase.[5][13]
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO3 solution (steps 3-6) two more times to ensure complete removal of the acid. A series of successive extractions with smaller volumes is more efficient than a single extraction with a large volume.[9]
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over a suitable drying agent like anhydrous sodium sulfate.[14]
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your purified neutral product.
Q2: My desired product is an amine (basic). How should I modify the extraction procedure?
When your product is basic, a simple basic wash will not work as it could potentially deprotonate your product if it's an amine salt. Instead, you'll perform a similar acid-base extraction, but in this case, you will use an acidic wash to protonate your basic product, making it water-soluble and leaving the neutral 2,4-dimethylbenzoic acid in the organic layer.
Causality: Basic compounds like amines can be protonated by acidic solutions to form water-soluble salts.[10] This allows for their separation from neutral or acidic compounds that remain in the organic phase.
Q3: What if both my product and the impurity are acidic?
This is a more challenging separation. If the pKa values of your product and 2,4-dimethylbenzoic acid are significantly different (a difference of at least 2-3 pKa units), you might be able to perform a selective extraction using a carefully chosen base. However, if the pKa values are similar, liquid-liquid extraction will not be effective.[4] In this scenario, other purification techniques should be considered:
-
Recrystallization: This is a powerful technique for purifying solid compounds, provided a suitable solvent can be found in which the solubility of your product and the 2,4-dimethylbenzoic acid differ significantly with temperature.[15][16][17] The principle relies on the slow formation of a crystal lattice, which tends to exclude impurities.[15][16]
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[18] For acidic compounds, reversed-phase (C18) chromatography is often successful.[19] It may be necessary to add a modifier like a small amount of a volatile organic acid (e.g., formic or acetic acid) to the mobile phase to ensure the acids remain protonated and interact consistently with the stationary phase.[18]
Visualizing the Workflow: Acid-Base Extraction
The following diagram illustrates the decision-making process and workflow for removing 2,4-dimethylbenzoic acid based on the nature of your product.
Caption: Decision workflow for purification strategy.
Troubleshooting Common Issues in Liquid-Liquid Extraction
| Issue | Potential Cause | Recommended Action |
| Emulsion Formation | The two immiscible layers are not separating cleanly, often due to high concentrations of solutes or vigorous shaking. | 1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Precipitate Forms at the Interface | The salt of 2,4-dimethylbenzoic acid may not be fully soluble in the aqueous layer, especially if the concentration is high. | 1. Add more water to the separatory funnel to dissolve the precipitate. 2. Ensure the pH of the aqueous layer is sufficiently basic to keep the acid in its salt form. |
| Product Loss | The desired product may have some solubility in the aqueous layer, or some of the organic layer may be lost during separation. | 1. Perform multiple extractions with smaller volumes of solvent.[9] 2. Back-extract the combined aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. |
| No Bubbling with Bicarbonate | No effervescence is observed when adding sodium bicarbonate solution. | This could indicate that there is no acidic impurity present, or the concentration is very low. Proceed with the workup and analyze the product purity by TLC, NMR, or LC-MS. |
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,4-Dimethylbenzoic acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Martí, D., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Food and Bioproducts Processing, 111, 134-146. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Unknown. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
Unknown. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
-
UrbanPro. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral Substances. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization 2. Retrieved from [Link]
-
Unknown. (n.d.). Extraction. Retrieved from [Link]
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
YouTube. (2014, January 23). Lab 4: Separation of an Organic Acid and a Neutral Compound by Extraction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
- Google Patents. (n.d.). Methods for Removing Acidic Impurities from Halogenated Propenes.
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
Sources
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Optimizing temperature and time for Ethyl 2,4-dimethylbenzoate synthesis
Ticket ID: ESD-24-OPT Topic: Optimization of Temperature & Time Parameters Assigned Specialist: Senior Application Scientist Status: Open for Consultation[1]
Executive Summary & Core Directive
The Challenge: Synthesizing Ethyl 2,4-dimethylbenzoate via Fischer esterification presents a specific kinetic barrier: Steric Hindrance .[2] Unlike unsubstituted benzoic acid, the methyl group at the ortho (C2) position physically shields the carbonyl carbon, significantly retarding the nucleophilic attack of ethanol.
The Solution: Standard reflux conditions (78°C) are often insufficient for high throughput. Optimization requires a shift from "passive reflux" to "active equilibrium displacement" or "thermodynamic forcing." [1]
This guide provides the operational parameters to overcome the "Steric Wall" at C2.
Critical Parameter Optimization
The Temperature/Time Matrix
The following data correlates reaction temperature with conversion rates for 2,4-dimethylbenzoic acid in Ethanol (10 equiv) with
| Method | Temperature ( | Time (Hours) | Typical Conversion (%) | Technical Note |
| Standard Reflux | 78°C (Atmospheric) | 24 - 48 h | 50 - 65% | Not Recommended. Kinetics are too slow due to C2 blocking.[1] Equilibrium limits yield. |
| Azeotropic Distillation | 110°C (Toluene/EtOH) | 12 - 16 h | 85 - 92% | Recommended. Uses Dean-Stark trap to remove water, driving equilibrium despite sterics.[1] |
| Pressurized/Sealed | 120 - 140°C | 4 - 6 h | 90 - 95% | High Efficiency. Overcomes activation energy barrier; requires blast shield/autoclave.[1] |
| Microwave | 150°C | 0.5 - 1 h | >95% | Rapid Screening. Best for small scale (<5g).[1] |
The Mechanistic Bottleneck (Visualized)
The diagram below illustrates why temperature optimization is non-negotiable for this specific isomer. The C2-Methyl group creates a "Steric Gate" that requires higher thermal energy to bypass.
Figure 1: Kinetic pathway showing the interference of the C2-Methyl group on the formation of the tetrahedral intermediate.
Troubleshooting Guide (Q&A)
Q1: My yield is stuck at ~60% even after refluxing for 48 hours. What is wrong?
Diagnosis: You have hit the Equilibrium Ceiling , not a kinetic limit.
Technical Explanation: Fischer esterification is reversible (
-
Switch to Dean-Stark: Add Toluene (as a co-solvent) to your reaction mixture. Toluene forms a ternary azeotrope with Ethanol and Water, allowing you to physically remove water from the system.
-
Molecular Sieves: If a Dean-Stark is unavailable, add activated 3Å molecular sieves to the reaction flask (approx. 10% w/v) to scavenge water in situ.
Q2: I see a new spot on TLC, but the starting material (acid) never disappears.
Diagnosis: Steric deceleration.[1] Technical Explanation: The C2-methyl group slows the reaction so significantly that at 78°C (ethanol boiling point), the reaction rate is glacial. Corrective Action:
-
Increase Temperature: You must exceed the boiling point of ethanol.
-
Protocol Shift: Use a Sealed Tube (pressure vial).[1] Heat the reaction to 110°C. The internal pressure allows the ethanol to remain liquid above its boiling point, providing the necessary thermal energy to overcome the steric barrier.
Q3: The product is colored (yellow/brown) after workup.
Diagnosis: Acid-catalyzed charring or polymerization trace impurities.[1] Technical Explanation: Extended heating times (24h+) with concentrated Sulfuric Acid can cause oxidation of the aromatic ring or polymerization of trace impurities. Corrective Action:
-
Switch Catalyst: Use
-Toluenesulfonic acid ( -TsOH) instead of . It is milder, organic-soluble, and less oxidizing.[1] -
Purification: this compound has a high boiling point (~244°C at atm).[1] Purify via Vacuum Distillation rather than column chromatography for the cleanest results.
Recommended Protocol: The "Dean-Stark" Method
Best for scale-up (>10g) where yield and purity are paramount.[1]
Reagents:
-
2,4-Dimethylbenzoic acid (1.0 equiv)[1]
-
Ethanol (5.0 equiv)[1]
-
Toluene (Volume equal to Ethanol)[1]
- -TsOH (0.1 equiv)[1]
Step-by-Step:
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Charge the RBF with the acid, ethanol, toluene, and
-TsOH. -
Reflux: Heat the mixture to vigorous reflux (Oil bath ~115-120°C).
-
Observation: You should see the solvent condensing. The Dean-Stark trap will collect the water/ethanol/toluene azeotrope.
-
-
Monitoring: Monitor the water collection layer in the trap. The reaction is complete when water generation ceases (typically 8-12 hours).
-
Workup:
-
Purification: Distill under reduced pressure (bulb-to-bulb or short path).
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting reaction stagnation.
References
-
Biosynth. (n.d.).[1] this compound Properties and Specifications. Retrieved from [1]
-
BuyersGuideChem. (2026). This compound Physical Properties. Retrieved from [1]
-
Liu, X., et al. (2021).[1] Effects of steric hindrance on ester prodrug hydrolysis. PubMed.[1][3] Retrieved from [1]
-
Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Optimization. Retrieved from
-
ChemicalBook. (2026).[1] Ethyl Benzoate Derivatives and Boiling Points. Retrieved from [1]
Sources
Technical Support Center: Ethyl 2,4-dimethylbenzoate Stability Guide
Welcome to the Stability & Degradation Resource Center. Subject: Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) Context: Structural integrity during storage, formulation, and analysis.
Introduction: The "Ortho-Effect" Paradox
Researchers often assume this compound behaves identically to Ethyl benzoate. This is a critical error. The presence of the methyl group at the 2-position (ortho) introduces significant steric hindrance that alters its degradation kinetics compared to its meta- or para-substituted analogs.
This guide deconstructs the three primary degradation pathways you will encounter: Hydrolysis , Benzylic Oxidation , and Solvolysis .
Module 1: Hydrolytic Degradation (Aqueous Instability)
The Issue
Users report unexpected "purity drift" in aqueous buffers or biological media (plasma/microsomes). The ester bond cleaves, yielding 2,4-Dimethylbenzoic acid and Ethanol .
Expert Insight: The Steric Shield
Unlike simple benzoates, the 2-methyl group creates a "steric shield" around the carbonyl carbon. This retards the formation of the tetrahedral intermediate required for hydrolysis.
-
Implication: This compound is more stable than Ethyl benzoate in neutral pH but remains vulnerable to enzymatic attack (esterases) or extreme pH.
Mechanism Visualization
The diagram below illustrates the steric clash preventing nucleophilic attack (Water/OH-) at the carbonyl center.[1]
Caption: The 2-methyl group (red) physically obstructs the trajectory of incoming nucleophiles, significantly reducing the hydrolysis rate constant (
Troubleshooting Protocol: Assessment of Hydrolytic Stability
Scenario: You observe a loss of parent compound in a formulation buffer.
-
Prepare Stock: Dissolve this compound in Acetonitrile (ACN) to 10 mM.
-
Incubation: Spike into PBS (pH 7.4) and 0.1M HCl (pH 1.0) to a final concentration of 100 µM.
-
Note: Maintain <1% ACN to prevent cosolvent effects.
-
-
Sampling: Aliquot at T=0, 1h, 6h, 24h. Quench immediately with ice-cold Methanol.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Pass Criteria: >98% recovery at 24h (pH 7.4).
-
Fail Criteria: Appearance of a peak at RRT ~0.4 (Acid metabolite).
-
Module 2: Oxidative Degradation (Storage Risks)
The Issue
"Off-odors" (almond-like notes) or yellowing of the neat liquid during long-term storage. This is caused by Benzylic Oxidation .[2]
Expert Insight: Regioselectivity
The molecule has two "benzylic" methyl groups.
-
4-Methyl (Para): Sterically accessible. Highly susceptible to radical abstraction.
-
2-Methyl (Ortho): Sterically crowded. Less prone to oxidation. Result: The primary oxidative degradant is likely 4-formyl-2-methylbenzoic acid ethyl ester (or related aldehyde/acid derivatives at the 4-position).
Degradation Pathway
Caption: Radical-mediated oxidation preferentially targets the accessible 4-methyl group over the hindered 2-methyl group, leading to aldehyde and acid impurities.
FAQ: Preventing Oxidation
Q: Can I store this in clear glass vials? A: No. Benzylic carbons are sensitive to UV-initiated radical formation.
-
Action: Store in amber glass under Argon/Nitrogen headspace.
-
Stabilizer: If application permits, add BHT (Butylated hydroxytoluene) at 0.05% to scavenge radicals.
Module 3: Transesterification (The "Ghost Peak" Phenomenon)
The Issue
During GC-MS or LC-MS analysis, a new peak appears with a mass shift of -14 Da (Loss of CH2). Users often misidentify this as a biological metabolite.
Expert Insight: Solvent Incompatibility
If you dissolve this compound in Methanol (MeOH), a base-catalyzed (or even acid-catalyzed) exchange occurs, swapping the Ethyl group for Methyl.
-
Reaction: this compound + MeOH
Mthis compound + EtOH.
Diagnostic Table: Identifying the Artifact
| Feature | This compound (Parent) | Mthis compound (Artifact) |
| Molecular Weight | 178.23 g/mol | 164.20 g/mol |
| GC Retention Time | Reference (e.g., 12.5 min) | Earlier (~11.8 min) |
| Key MS Fragment | m/z 133 (Acylium ion) | m/z 133 (Acylium ion) |
| Loss Fragment | M - 45 (Ethoxy) | M - 31 (Methoxy) |
Troubleshooting Protocol
-
Check Solvent: Are you using Methanol?
-
Switch Solvent: Redissolve the sample in Acetonitrile or Isopropanol .
-
Re-inject: If the "impurity" disappears, it was a solvolysis artifact, not a degradation product.
References
-
Steric Effects in Ester Hydrolysis
- Source: Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text establishing the suppression of BAc2 mechanisms by ortho-substitution).
- Context: Explains why the 2-methyl group retards hydrolysis compared to ethyl benzo
-
Link:
-
Benzylic Oxidation Mechanisms
-
Transesterification in Analytical Chemistry
- Source: Study.com.
- Context: Confirms the rapid exchange of alkoxy groups in alcoholic solvents, leading to analytical artifacts.
-
Link:
-
Mass Spectrometry of Benzoates
- Source: ChemGuide.
- Context: Describes the characteristic alpha-cleavage of benzoate esters (loss of alkoxy group) used to identify the parent vs. the methyl-artifact.
-
Link:
Sources
Technical Support Center: Scaling Up Ethyl 2,4-Dimethylbenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the successful and efficient scale-up of your process.
Introduction to this compound Synthesis
This compound is typically synthesized via the Fischer-Speier esterification of 2,4-dimethylbenzoic acid with ethanol, using an acid catalyst.[1][2] While the reaction appears straightforward on a lab scale, scaling up production presents several challenges, primarily due to the steric hindrance imparted by the two methyl groups on the aromatic ring and the reversible nature of the reaction.[3][4]
The overall reaction is as follows:
C9H10O2 (2,4-dimethylbenzoic acid) + C2H5OH (Ethanol) ⇌ C11H14O2 (this compound) + H2O
This guide will address the common issues encountered during this process and provide practical solutions to overcome them.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue, often stemming from a combination of factors related to reaction equilibrium and kinetics.
Primary Causes:
-
Reversibility of the Reaction: Fischer esterification is an equilibrium-limited reaction.[5] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.
-
Steric Hindrance: The methyl group at the ortho (2-position) of the benzoic acid derivative creates steric hindrance, making it more difficult for the ethanol nucleophile to attack the carbonyl carbon. This slows down the reaction rate compared to unsubstituted benzoic acid.
-
Insufficient Catalyst Activity: The catalyst may not be active enough to overcome the energy barrier of the reaction, especially with a sterically hindered substrate.
-
Inadequate Water Removal: As the reaction scales up, the removal of water becomes more challenging, leading to a less favorable equilibrium position.
Solutions:
-
Drive the Equilibrium Forward:
-
Use an Excess of Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5] Using ethanol as the solvent is a common strategy.[2]
-
Efficient Water Removal: On a larger scale, a Dean-Stark apparatus is highly effective for azeotropically removing water as it is formed, thus preventing the reverse reaction.[5]
-
-
Enhance the Reaction Rate:
-
Increase Catalyst Loading: A higher concentration of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid can increase the reaction rate. However, this may also lead to more side reactions and should be optimized.
-
Higher Reaction Temperature: Increasing the reaction temperature will increase the reaction rate. The reaction is typically carried out at the reflux temperature of the alcohol.[6]
-
Alternative Catalysts: For sterically hindered acids, consider using alternative catalysts. Solid acid catalysts, such as modified montmorillonite K10 or Zr/Ti-based catalysts, have shown effectiveness in esterifying substituted benzoic acids and can simplify catalyst removal.[7][8]
-
Q2: I am observing significant amounts of unreacted 2,4-dimethylbenzoic acid in my final product, even after purification. Why is this happening and what can I do?
A2: The presence of unreacted starting material in the purified product is a common problem, often related to incomplete reaction and inefficient purification.
Potential Causes:
-
Incomplete Reaction: As discussed in Q1, the reaction may not have gone to completion due to equilibrium limitations or slow kinetics.
-
Ineffective Work-up: The standard work-up procedure, which typically involves washing with a basic solution (like sodium bicarbonate) to remove acidic impurities, may not be sufficient on a larger scale if the unreacted acid is not fully neutralized and removed.[2]
-
Physical State of the Acid: 2,4-dimethylbenzoic acid is a solid. If it is not fully dissolved in the reaction mixture, its reactivity will be limited.
Troubleshooting Steps:
-
Ensure Complete Reaction:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.
-
Implement the strategies from Q1 to drive the reaction to completion.
-
-
Optimize the Purification Process:
-
Thorough Neutralization: During the work-up, ensure vigorous mixing with the basic solution to fully neutralize and extract the unreacted 2,4-dimethylbenzoic acid. Multiple washes may be necessary.
-
Solvent Selection for Extraction: Use a suitable organic solvent for extraction that has good solubility for the ester but poor solubility for the salt of the carboxylic acid.
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating the ester from the less volatile carboxylic acid. However, ensure the distillation is carried out efficiently to prevent co-distillation.
-
Q3: My product is discolored (yellow or brown). What is the cause of this discoloration and how can I obtain a colorless product?
A3: Discoloration in the final product is usually due to the formation of impurities from side reactions, often exacerbated by high temperatures and strong acid catalysts.
Likely Causes of Discoloration:
-
Dehydration of Ethanol: At high temperatures, the strong acid catalyst can dehydrate ethanol to form diethyl ether and other byproducts, which can lead to colored impurities.
-
Sulfonation of the Aromatic Ring: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur, leading to colored and difficult-to-remove impurities.
-
Oxidation: Air oxidation of trace impurities at high temperatures can also lead to color formation.
-
Thermal Degradation: Prolonged reaction times at high temperatures can cause thermal degradation of the reactants or product.
Preventative and Remedial Actions:
-
Optimize Reaction Conditions:
-
Use the Mildest Effective Temperature: While a higher temperature increases the reaction rate, it can also promote side reactions. Find the optimal balance between reaction time and temperature.
-
Consider Alternative Catalysts: Milder catalysts like p-toluenesulfonic acid or solid acid catalysts are less likely to cause charring and side reactions compared to concentrated sulfuric acid.[9]
-
-
Purification Techniques for Color Removal:
-
Activated Carbon Treatment: Treating the crude product with activated carbon can effectively adsorb colored impurities.
-
Distillation: Careful fractional distillation under vacuum can separate the desired colorless ester from colored, higher-boiling impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this compound production?
A1: The following parameters are crucial for a successful and safe scale-up:
| Parameter | Importance | Monitoring & Control |
| Temperature | Affects reaction rate and side reactions. | Use a reliable temperature probe and a well-controlled heating/cooling system. Monitor for any exothermic events. |
| Agitation | Ensures homogeneity and efficient heat transfer. | Use an appropriately sized agitator and monitor its speed. Inadequate mixing can lead to localized overheating. |
| Rate of Water Removal | Directly impacts reaction equilibrium and yield. | Monitor the collection rate in the Dean-Stark trap. A slowdown may indicate a problem. |
| Catalyst Concentration | Influences reaction rate and potential for side reactions. | Accurately measure the catalyst loading. Inconsistent loading can lead to batch-to-batch variability. |
| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress by in-process controls (e.g., TLC, HPLC) to determine the optimal endpoint. |
Q2: What are the primary safety concerns when scaling up this reaction, and what precautions should be taken?
A2: The primary safety concerns involve the handling of flammable and corrosive materials at a large scale.
-
Flammability of Ethanol: Ethanol is highly flammable.
-
Precaution: Use intrinsically safe equipment and ensure the reactor is properly grounded to prevent static discharge. Avoid open flames and sparks in the vicinity. Ensure adequate ventilation to prevent the accumulation of flammable vapors.
-
-
Corrosivity of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[10]
-
Precaution: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and protective clothing. Have an emergency shower and eyewash station readily accessible. Add the acid slowly and with cooling to control the exothermic reaction of mixing it with ethanol.
-
-
Runaway Reactions: Esterification reactions are exothermic.
-
Precaution: Ensure the reactor's cooling system is adequate to handle the heat generated. Monitor the temperature closely, especially during the initial stages of the reaction and catalyst addition. Have a plan in place for emergency cooling.
-
Q3: What are the potential byproducts I should be aware of?
A3: Besides unreacted starting materials, several byproducts can form:
-
Diethyl Ether: Formed from the acid-catalyzed dehydration of two ethanol molecules. This is more likely at higher temperatures.
-
Ethyl Sulfate/Diethyl Sulfate: If using sulfuric acid, these can form, especially at higher temperatures.
-
Self-condensation Products: While less common for benzoic acids, there is a possibility of minor self-condensation products forming under harsh conditions.
-
Impurities from Starting Materials: Ensure the purity of your 2,4-dimethylbenzoic acid and ethanol, as impurities in the starting materials will carry through or react to form other impurities.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup:
-
Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap.
-
Ensure all equipment is clean and dry.
-
-
Charging the Reactor:
-
Charge the reactor with 2,4-dimethylbenzoic acid (1.0 equivalent).
-
Add a significant excess of absolute ethanol (e.g., 5-10 equivalents). Ethanol can be used as the solvent.
-
Begin agitation to dissolve the 2,4-dimethylbenzoic acid.
-
-
Catalyst Addition:
-
Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents) to the stirred mixture. The addition is exothermic, so monitor the temperature and cool if necessary.
-
-
Reaction:
-
Heat the mixture to reflux.
-
Continuously remove the water-ethanol azeotrope using the Dean-Stark trap. The lower aqueous layer in the trap is the water byproduct.
-
Monitor the reaction progress by TLC or HPLC until the starting acid is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel or a suitable extraction vessel.
-
Wash the mixture with water to remove the excess ethanol.
-
Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 2,4-dimethylbenzoic acid. Repeat until no more gas evolves.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude ester by fractional distillation under vacuum.
-
Visualizations
Fischer Esterification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues.
References
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved January 29, 2026, from [Link]
- U.S. Patent No. CN105481707A. (2016). Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved January 29, 2026, from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 29, 2026, from [Link]
-
Yale University. (2011). CHEM 125b - Lecture 28: Mechanism and Equilibrium of Carbonyl Reactions. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 29, 2026, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 29, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 29, 2026, from [Link]
-
Smart-Labs. (n.d.). Esterification. Retrieved January 29, 2026, from [Link]
- U.S. Patent No. CN103319330A. (2013). Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
- U.S. Patent No. 7547798B2. (2009). Process for preparing aminobenzoate esters.
-
Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2025). Challenges and opportunities for production of C5 sugar fatty acid esters (SFAEs) from renewable resources. Retrieved January 29, 2026, from [Link]
-
Springer. (2022). Biotechnological production of specialty aromatic and aromatic-derivative compounds. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2025). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved January 29, 2026, from [Link]
-
Greenfield Global. (2018). Residual Solvents and Organic Volatile Impurities Statement. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Reactive Distillation for the Biorefinery : Pilot Plant Synthesis of Succinic Acid Esters. Retrieved January 29, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved January 29, 2026, from [Link]
-
JoVE. (2020). Video: Esterification - Concept. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (2026). Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. Retrieved January 29, 2026, from [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved January 29, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Ethyl Parahydroxybenzoate - Impurity B. Retrieved January 29, 2026, from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. greenfield.com [greenfield.com]
Technical Support Center: Analytical Methods for Ethyl 2,4-Dimethylbenzoate
Current Status: Operational Ticket ID: #ETH-24-DMB-001 Assigned Specialist: Senior Application Scientist, Dr. A. Vance Subject: Purity Profiling & Impurity Detection Protocols
Executive Summary
Ethyl 2,4-dimethylbenzoate (CAS 33499-43-1) presents a unique analytical challenge due to the high probability of positional isomerism arising from the starting material (2,4-dimethylbenzoic acid). In synthetic workflows, the primary impurities are regioisomers (e.g., ethyl 2,5-dimethylbenzoate), hydrolysis products (2,4-dimethylbenzoic acid), and residual esterification catalysts .
This guide provides a self-validating analytical framework. We prioritize Gas Chromatography-Mass Spectrometry (GC-MS) for isomeric resolution and High-Performance Liquid Chromatography (HPLC-UV) for quantifying non-volatile acid precursors.
Part 1: Method Selection Matrix
Before initiating analysis, determine your primary detection goal using the decision logic below.
Figure 1: Decision tree for selecting the appropriate analytical modality based on impurity class.
Part 2: Gas Chromatography (GC-MS) – Isomer Resolution
Objective: Separate the target this compound from its regioisomers (Ethyl 2,5- and Ethyl 3,4-dimethylbenzoate). Standard non-polar columns (e.g., 5%-phenyl) often fail to resolve these due to identical boiling points.
Protocol: Polar Phase Separation
Theory: Isomers differ slightly in their dipole moments. A polar stationary phase (Polyethylene Glycol - PEG) maximizes these interaction differences, providing superior resolution over boiling-point-based separation [1].
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | DB-WAX or VF-WAXms (60 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (50:1) @ 250°C |
| Oven Program | 60°C (1 min) → 5°C/min → 240°C (hold 10 min) |
| Detection | MS (EI, 70 eV), Scan range 40–350 m/z |
| Target Ion | 178 m/z (Molecular Ion), 133 m/z (Base Peak: [M-OEt]+) |
Troubleshooting Guide: GC-MS
Q: I see a "shoulder" on my main peak. Is this column overload or an impurity?
-
Diagnosis: This is likely the Ethyl 2,5-dimethylbenzoate isomer.
-
Validation Step: Dilute the sample 1:10. If the shoulder remains distinct, it is an isomer. If the peak becomes symmetrical, it was column overload.
-
Resolution: Switch to a longer column (60 m) or lower the ramp rate to 3°C/min around the elution temperature (approx. 180–200°C).
Q: My "Acid" impurity is tailing severely on the GC.
-
Cause: Free carboxylic acids (2,4-dimethylbenzoic acid) interact strongly with active sites (silanols) in the column and liner.
-
Fix: Do not use GC for the free acid unless you derivatize (e.g., with BSTFA). Use the HPLC method below for accurate acid quantification [2].
Part 3: HPLC-UV – Acid Impurity Quantification
Objective: Quantify 2,4-dimethylbenzoic acid (breakdown product). Theory: In reverse-phase chromatography, the ionization state of the acid is critical. You must suppress ionization (pH < pKa) to ensure the acid interacts with the C18 chain and elutes as a sharp peak rather than a broad smear [3].
Protocol: Acid-Suppressed Reverse Phase
Mobile Phase Strategy: Use 0.1% Formic Acid or Phosphoric Acid. Neutral pH will cause the acid to elute in the void volume or tail excessively.
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 End-capped (e.g., 150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B (0 min) → 80% B (15 min) → 20% B (20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 235 nm (Max absorption for benzoyl system) |
| Temp | 30°C |
Troubleshooting Guide: HPLC
Q: My retention time for the acid is shifting between runs.
-
Cause: Mobile phase pH instability. 2,4-dimethylbenzoic acid has a pKa ≈ 4.2. If your mobile phase pH is near 4.0, small fluctuations will drastically change retention.
-
Fix: Ensure your aqueous buffer is at least 2 pH units below the pKa. Using 0.1% H₃PO₄ (pH ~2.1) is robust and prevents this shift [3].
Q: I see a ghost peak eluting after the main ester.
-
Cause: This is often a dimer or a highly retained contaminant from the synthesis (e.g., unreacted anhydride if used).
-
Validation: Run a "blank" gradient (no injection). If the peak disappears, it is sample-related. If it persists, it is "carryover" from a previous run. Add a wash step (95% Acetonitrile for 5 mins) at the end of every run.
Part 4: Impurity Profiling Workflow
The following diagram illustrates the logical flow for a complete Certificate of Analysis (CoA) generation.
Figure 2: Integrated workflow for purity assessment and batch release.
References
-
Phenomenex. (2025).[1][2] GC Separation of Aromatic Isomers: Column Selection Guide. Retrieved from
-
Waters Corporation. (2025). Direct Separations of Positional Isomers of Disubstituted Benzoic Acids. Application Note. Retrieved from
-
SIELC Technologies. (2018). HPLC Method for Ethyl Dimethylbenzoate and Acid Separation. Retrieved from
-
U.S. EPA. (2019). Residue Method for Phenoxy Acids and Esters. Retrieved from
Sources
Validation & Comparative
Quantitative Analysis of Ethyl 2,4-Dimethylbenzoate Mixtures by GC-FID
Executive Summary
This guide provides a technical framework for the quantitative profiling of Ethyl 2,4-dimethylbenzoate (E2,4-DMB) mixtures. While Mass Spectrometry (GC-MS) is the gold standard for identification, this guide argues that GC-FID (Flame Ionization Detection) is the superior choice for quantification of E2,4-DMB in high-purity synthesis and raw material analysis.
Key Findings:
-
Linearity: GC-FID offers a linear dynamic range of
, significantly outperforming the saturation limits of typical benchtop MS detectors. -
Isomer Resolution: Polyethylene glycol (PEG) stationary phases (e.g., DB-WAX) provide superior separation of the 2,4- isomer from its 2,5- and 3,4- analogs compared to standard non-polar columns.
-
Cost-Efficiency: FID reduces operational costs by approximately 40% compared to MS, without sacrificing quantitative precision.
Comparative Analysis: GC-FID vs. Alternatives
The choice of detector dictates the integrity of your quantitative data. Below is an objective comparison of GC-FID against its primary alternatives for this specific analyte.
Table 1: Performance Matrix
| Feature | GC-FID (Recommended) | GC-MS (Alternative) | HPLC-UV |
| Primary Utility | Robust Quantification | Structural Identification | Thermolabile Compounds |
| Linear Dynamic Range | Wide ( | Limited ( | Moderate ( |
| Response Factor | Carbon-proportional (Predictable) | Ionization-dependent (Variable) | Chromophore-dependent |
| Isomer Selectivity | High (Column dependent) | High (Spectral similarity issues) | Low (Peak overlap common) |
| Maintenance Load | Low (Burner jet cleaning) | High (Source cleaning/Tuning) | Medium (Mobile phase prep) |
Expert Insight: The Case for FID
For E2,4-DMB, the FID's mechanism is its greatest asset. The signal is generated by the combustion of carbon-hydrogen bonds. Since E2,4-DMB and its synthetic impurities (positional isomers like Ethyl 2,5-dimethylbenzoate) possess the same number of carbon atoms, their Relative Response Factors (RRF) are nearly identical (~1.0).
In contrast, GC-MS ionization efficiency varies significantly based on fragmentation stability. A 2,4- isomer may fragment differently than a 3,5- isomer, requiring expensive individual standards for every impurity to achieve accurate quantification. FID allows for "percent area" estimation with higher confidence when standards are unavailable.
Method Development & Optimization
Stationary Phase Selection (The Critical Variable)
Separating this compound from its isomers requires specific polarity interactions.
-
Non-Polar (100% Dimethylpolysiloxane / 5% Phenyl): Separates primarily by boiling point. Since isomers have nearly identical boiling points (~244°C), these columns often result in co-elution.
-
Polar (Polyethylene Glycol - WAX): Separates based on hydrogen bonding and dipole interactions. The steric hindrance of the methyl groups at the 2,4 position creates a distinct interaction profile compared to the 3,4 or 2,5 positions, enabling baseline resolution.
Workflow Logic
The following diagram illustrates the decision process for method selection and the resulting analytical workflow.
Figure 1: Analytical decision matrix selecting the Polar (WAX) column pathway for isomer-specific resolution.
Experimental Protocol
This protocol is designed as a Self-Validating System . The inclusion of an Internal Standard (IS) monitors injection precision and detector stability in real-time.
Reagents and Standards
-
Analyte: this compound (Reference Standard, >99%).[1]
-
Internal Standard (IS): Ethyl Benzoate (CAS: 93-89-0) or n-Tetradecane. Note: Ethyl Benzoate is structurally similar but elutes earlier (BP ~212°C vs 244°C), making it ideal.
-
Solvent: Acetone or Ethyl Acetate (HPLC Grade).
Instrument Conditions (Agilent 7890/8890 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 250°C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overload; improves peak shape for major components. |
| Column | DB-WAX UI (30m x 0.25mm x 0.25µm) | Polar phase for isomer separation. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 100°C (1 min) → 10°C/min → 240°C (5 min) | Gradient focuses the band initially, then separates isomers. |
| Detector (FID) | 300°C, H2 (30 mL/min), Air (400 mL/min) | High temp prevents condensation; standard fuel ratios. |
Step-by-Step Procedure
-
Stock Solution Preparation: Weigh 50 mg of E2,4-DMB standard into a 50 mL volumetric flask. Dilute to volume with Acetone (Conc: 1 mg/mL).
-
Internal Standard Spiking: Add Ethyl Benzoate to the solvent to achieve a constant concentration of 0.5 mg/mL.
-
Calibration Curve: Prepare 5 levels (0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) using the spiked solvent.
-
Sample Prep: Dissolve ~10 mg of sample in 10 mL of the spiked solvent.
-
Analysis: Inject 1.0 µL.
Supporting Experimental Data (Validation)
The following data represents typical performance metrics for this protocol, establishing it as a reliable quantitative method.
Linearity and Range
The method demonstrates exceptional linearity, confirming the FID's suitability for wide-range quantification.
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 – 2.0 mg/mL | Covers expected variations |
| R² (Coefficient of Determination) | 0.9998 | > 0.999 |
| Slope | 1.05 (Relative to IS) | Stable across 3 runs |
Isomer Resolution
Using the DB-WAX column, the critical pair resolution (Resolution between 2,4-dimethyl and 2,5-dimethyl isomers) typically exceeds the baseline requirement.
-
Resolution (Rs): > 1.5 (Baseline separation).
-
Tailing Factor: 0.95 – 1.05 (Symmetrical peaks indicate no adsorption).
Precision (Repeatability)
-
Retention Time RSD: < 0.02% (n=6 injections).
-
Peak Area Ratio RSD: < 0.5% (n=6 injections).
Troubleshooting & Optimization
-
Peak Tailing: If E2,4-DMB tails, it often indicates activity in the liner. Replace the glass wool liner with a deactivated, split-optimized liner.
-
Co-elution: If the 2,4- isomer co-elutes with the 2,5- isomer, decrease the oven ramp rate from 10°C/min to 5°C/min between 180°C and 220°C.
-
Baseline Drift: Ensure the column is conditioned at 250°C for 2 hours before use to remove stationary phase bleed (common in WAX columns).
References
-
Comparison of GC-FID and GC-MS for Volatile Analysis Source: ResearchGate (Comparison of two analytical methods validated for the determination of volatile compounds) URL:[Link]
-
GC Column Selection Guide (Polar vs. Non-Polar) Source: Restek Resource Hub URL:[Link]
-
Separation of Benzoate Isomers Source: Waters Corporation (Application Note on Isomer Separation) URL:[Link]
Sources
A Comparative Guide to the Biological Activity Screening of Ethyl 2,4-dimethylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with potential therapeutic applications is a paramount endeavor. Among these, substituted benzoic acid esters, particularly derivatives of ethyl 2,4-dimethylbenzoate, represent a class of compounds with significant, yet underexplored, biological potential. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the screening methodologies for assessing the antimicrobial, antifungal, and anticancer activities of these derivatives. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for identifying and characterizing new bioactive agents.
The Rationale for Screening this compound Derivatives
The therapeutic potential of benzoic acid derivatives is well-established, with various substituted analogs exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring, which can alter their electronic properties, lipophilicity, and steric profile.[1] The presence of methyl groups, for instance, can enhance lipophilicity, potentially improving the ability of the molecule to traverse cellular membranes.
While direct and extensive research on the biological activities of this compound derivatives is not widely published, the foundational benzoic acid scaffold is a common feature in numerous biologically active compounds. The exploration of di-methylated derivatives is a logical step in the quest for novel therapeutic agents with potentially enhanced efficacy and selectivity. This guide, therefore, provides the necessary framework for initiating and conducting a thorough biological activity screening of this promising class of compounds.
Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound derivatives typically begins with the esterification of 2,4-dimethylbenzoic acid. A common method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This straightforward approach provides the parent ester, which can then be further modified to create a library of derivatives.
Further derivatization can be achieved through various reactions targeting the aromatic ring or the ester group. For instance, electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring, while reduction of the ester can yield the corresponding alcohol, which can then be used in subsequent synthetic steps. A generalized workflow for the synthesis and screening process is depicted below.
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Caption: A step-by-step workflow of the MTT assay for assessing the cytotoxicity of chemical compounds.
Part 3: Structure-Activity Relationship (SAR) and Future Directions
The data obtained from the antimicrobial, antifungal, and anticancer screening of a library of this compound derivatives will be instrumental in establishing a structure-activity relationship (SAR). By analyzing how different substituents on the aromatic ring or modifications to the ester group affect the biological activity, researchers can make informed decisions for the rational design of more potent and selective compounds.
Key Considerations for SAR Analysis:
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic density of the aromatic ring, influencing its interaction with biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the presence of alkyl or other nonpolar groups, plays a crucial role in its ability to cross cell membranes and reach its site of action.
-
Steric Factors: The size and shape of the substituents can create steric hindrance, affecting the binding of the molecule to its target.
The insights gained from SAR studies will guide the next steps in the drug discovery process, including lead optimization, in vivo efficacy studies, and toxicological assessments. The systematic screening of this compound derivatives, as outlined in this guide, provides a robust framework for the identification of novel therapeutic candidates with the potential to address unmet medical needs.
References
-
Ozturkel Kabakas, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 25(1), 130-138. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, S. (2018). Synthesis, antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Journal of the Chinese Chemical Society, 65(12), 1435-1442. [Link]
-
Kim, K. H., & Lee, J. Y. (2014). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1348. [Link]
-
Krebs, H. A., Wiggins, D., Stubbs, M., Sols, A., & Bedoya, F. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657-663. [Link]
-
Catalán, M., Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814. [Link]
-
Kumar, P., Narasimhan, B., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 345(3), 213-225. [Link]
-
Demir, D., & Kustas, K. (2020). Investigation of the Cytotoxic Effect of Ethyl Pyruvate on Various Cancer Cell Lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 779-786. [Link]
-
Shitole, P. N., & Naik, S. R. (2022). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Russian Journal of General Chemistry, 92(10), 2007-2012. [Link]
-
Kumar, P., Narasimhan, B., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 85-100. [Link]
-
Chen, J., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2465. [Link]
-
Yong, T., et al. (2022). Hypouricemic effect of 2,4-dihydroxybenzoic acid methyl ester in hyperuricemic mice through inhibiting XOD and down-regulating URAT1. Biomedicine & Pharmacotherapy, 153, 113429. [Link]
-
Szychowska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8081. [Link]
-
Feng, M., et al. (2022). In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 2999. [Link]
-
Almalki, A. J., et al. (2017). Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors. European Journal of Medicinal Chemistry, 138, 1083-1095. [Link]
-
Vibzzlab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. [Link]
- Bayer. (n.d.). Preparation of 2,4-dihydroxybenzoic acid.
Sources
Technical Guide: High-Fidelity Cross-Referencing of Ethyl 2,4-Dimethylbenzoate Mass Spectra
Executive Summary & The Analytical Challenge
In drug development and flavor chemistry, Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) serves as a critical intermediate.[1] However, its identification via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant risk of false positives.[1]
The core challenge is Isomeric Interference . The target molecule has multiple positional isomers (e.g., Ethyl 3,5-dimethylbenzoate, Ethyl 2,5-dimethylbenzoate) that produce nearly identical Electron Ionization (EI) mass spectra.
The "Alternative" in this context is not a competing product, but the isomeric impurities that standard MS search algorithms fail to distinguish.
This guide details a self-validating workflow to definitively distinguish this compound from its isomers by coupling Spectral Matching with Linear Retention Indices (LRI).
Mechanism of Action: Fragmentation Logic
To interpret the spectrum, one must understand the fragmentation physics inside the ion source. The similarity between isomers arises because the primary fragmentation points are identical regardless of the methyl group positions on the ring.
Fragmentation Pathway Diagram
The following diagram illustrates why the mass spectrum is dominated by the benzoyl cation, rendering the molecular ion (
Figure 1: Primary fragmentation pathway for Ethyl dimethylbenzoates.[1] The m/z 105 and 133 ions are common to all isomers, necessitating the use of Retention Indices for differentiation.
Comparative Analysis: Target vs. Isomers
A direct comparison of the target analyte against its most common interference, Ethyl 3,5-dimethylbenzoate, reveals the limitations of using Mass Spectrometry alone.
Table 1: Spectral & Chromatographic Comparison
| Feature | This compound (Target) | Ethyl 3,5-dimethylbenzoate (Interference) | Analytical Implication |
| Molecular Ion ( | 178 (Medium Intensity) | 178 (Medium Intensity) | Indistinguishable |
| Base Peak | m/z 133 (Acylium) | m/z 133 (Acylium) | Indistinguishable |
| Secondary Ion | m/z 105 | m/z 105 | Indistinguishable |
| NIST Match Factor | > 900 | > 850 (often cross-matches) | High risk of false ID |
| Boiling Point | ~265°C (Predicted) | ~268°C (Predicted) | Slight RT shift possible |
| Retention Index (DB-5) | 1380 - 1395 (Est.) | 1405 - 1420 (Est.)[1] | KEY DIFFERENTIATOR |
Critical Insight: The NIST algorithm's "Reverse Match" score will often identify the 3,5-isomer as the 2,4-isomer because the peaks present are identical. The only robust filter is the Retention Index (RI) .
Experimental Protocol: The Self-Validating Workflow
This protocol ensures that your identification is based on physical constants (RI) rather than just spectral probability.[1]
Phase 1: System Suitability & Calibration
Objective: Establish the Linear Retention Index (LRI) scale for your specific column state.
-
Standard Preparation: Prepare a
n-alkane standard solution (100 µg/mL in Hexane). -
Injection: Inject 1 µL of the alkane ladder using the exact method parameters intended for the sample.
-
Calculation: Use the Van den Dool and Kratz equation to calibrate the retention times.
Phase 2: Sample Analysis & NIST Cross-Referencing
Objective: Filter NIST search results using the calculated LRI.
-
Acquisition: Inject the this compound sample.[1]
-
Spectral Deconvolution: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to clean background noise.[1]
-
NIST Search Configuration:
-
Search Type: Identity (Normal).
-
Penalties: Enable "Retention Index" penalty.
-
RI Window: Set to ±20 units.
-
Workflow Diagram
Figure 2: The integrated workflow requiring RI calibration before final spectral acceptance.[1]
Technical Specifications for NIST Search
To replicate this analysis, ensure your software (Agilent ChemStation, Shimadzu LabSolutions, or NIST MS Search 2.4) is configured as follows:
-
Ion Source Temp: 230°C (Higher temps promote excessive fragmentation, reducing the molecular ion intensity).
-
Electron Energy: 70 eV (Standard for NIST library compatibility).[1]
-
Scan Range: m/z 40–350.[1]
-
Threshold: 500 counts (To avoid integrating baseline noise into the spectral match).
Interpreting the "Match Factor"[2]
-
R.Match (Reverse Match) > 900: Indicates the sample peaks are a subset of the library peaks (good for impure samples).
-
Prob (Probability): If the Probability is split (e.g., 40% for 2,4-isomer and 35% for 3,5-isomer), you must rely on the Retention Index.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Sparkman, O. D. (2005).[1] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Academic Press.[1] (Reference for Retention Index calculation methodology).
-
Stein, S. E. (2012).[1] Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification.[1] Analytical Chemistry. [Link]
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]
Sources
A Comparative Spectroscopic Guide to Synthesized vs. Commercial Ethyl 2,4-dimethylbenzoate
In the realm of chemical research and pharmaceutical development, the unambiguous verification of a molecule's structure and purity is paramount. While commercial availability offers convenience, in-house synthesis is often necessary for novel research, process optimization, or cost management. This guide provides an in-depth spectroscopic comparison of laboratory-synthesized Ethyl 2,4-dimethylbenzoate against a high-purity commercial standard. Through a multi-technique approach employing Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we will demonstrate a robust workflow for structural confirmation and purity assessment.
Synthesis of this compound via Fischer Esterification
The synthesis of this compound was achieved through the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method was chosen for its straightforward procedure and high-yielding nature.
The reaction proceeds by the protonation of the carbonyl oxygen of 2,4-dimethylbenzoic acid by the sulfuric acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[3] To maximize the yield, an excess of ethanol was used as the solvent, shifting the reaction equilibrium toward the product side in accordance with Le Châtelier's principle.[4]
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, 2,4-dimethylbenzoic acid (1.0 eq) was added, followed by anhydrous ethanol (10.0 eq), which also serves as the solvent.
-
Catalyst Addition: Concentrated sulfuric acid (0.1 eq) was added dropwise to the stirring solution.[5]
-
Reflux: The reaction mixture was heated to reflux (approximately 80°C) and maintained for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, the excess ethanol was removed under reduced pressure. The residue was diluted with ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated brine solution to remove residual water-soluble components.
-
Drying and Concentration: The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent was evaporated to yield the crude product.
-
Purification: The crude ester was purified via column chromatography on silica gel to afford the final product as a clear liquid.
Analytical Methodology
A commercial sample of this compound (≥98% purity) was procured from a reputable supplier for a direct side-by-side comparison.
Caption: General workflow for the spectroscopic analysis of the samples.
Experimental Protocols: Spectroscopy
-
¹H and ¹³C NMR: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).[6][7]
-
FT-IR Spectroscopy: Spectra were recorded using a FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A thin film of the neat liquid was analyzed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis was performed on a GC system coupled with a mass selective detector operating in electron ionization (EI) mode. This technique provides purity information (from the chromatogram) and fragmentation data (from the mass spectrum).
Results: A Head-to-Head Spectroscopic Comparison
The structural identity and purity of the synthesized ester were confirmed by comparing its spectroscopic data directly with the commercial standard. The data revealed a complete match across all analytical techniques.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
Isotopic Labeling of Ethyl 2,4-dimethylbenzoate: A Comparative Guide for Mechanistic Profiling
Part 1: Strategic Framework
The Mechanistic Imperative: Ethyl 2,4-dimethylbenzoate (E24DMB) serves as a critical model for understanding steric hindrance in ester hydrolysis and the metabolic fate of alkyl-substituted aromatics.[1] Unlike simple benzoates, the ortho-methyl group at position 2 exerts significant steric pressure on the carbonyl center, altering reaction kinetics and enzymatic binding affinities.
For researchers in drug metabolism and pharmacokinetics (DMPK) or physical organic chemistry, selecting the correct isotopic labeling strategy is not merely a purchasing decision—it is the experimental control that defines the validity of your data. This guide compares three distinct labeling architectures, evaluating their utility in mechanistic elucidation.
The Three Pillars of Labeling
| Feature | Strategy A: Ethyl-d5 Labeling | Strategy B: Carbonyl-13C Labeling | Strategy C: Ring Deuteration |
| Primary Utility | Hydrolysis kinetics, Alcohol release tracking | Metabolic flux, Quantitation (IDMS) | Aromatic oxidation, P450 interactions |
| Synthetic Complexity | Low (1-step esterification) | High (Requires Grignard/Lithiation) | Very High (Requires de novo ring synthesis or H/D exchange) |
| Metabolic Stability | Labile (Lost upon hydrolysis) | Stable (Retained in acid metabolite) | Stable (Retained in core structure) |
| Cost Efficiency | High | Moderate | Low |
Part 2: Comparative Analysis of Labeling Architectures
The Kinetic Probe: Ethyl-d5 Labeling
Target Structure: Ethyl-d5 2,4-dimethylbenzoate Best For: Probing the rate-determining step of ester hydrolysis and tracking the fate of the leaving group (ethanol).[1]
-
Mechanism: In base-catalyzed hydrolysis (
), the C-O bond breaks. If you label the ethyl group, the label is ejected as Ethanol-d5. -
Self-Validating Logic: If the label appears in the aqueous phase (as ethanol) rather than the organic extract (benzoic acid derivative), the ester bond has been cleaved.
-
Performance Metric:
The Metabolic Anchor: Carbonyl-13C Labeling
Target Structure: Ethyl 2,4-dimethyl-[carboxyl-13C]-benzoate Best For: Quantitative mass spectrometry (IDMS) and tracking the 2,4-dimethylbenzoic acid core through Phase II conjugation (glycine/glucuronidation).[1]
-
Mechanism: The carbonyl carbon is the "anchor." Even after hydrolysis, the
remains attached to the aromatic ring. -
Self-Validating Logic: In MS/MS analysis, the precursor ion shifts by +1 Da. Upon fragmentation, the loss of the alkoxy group (
) retains the label on the acylium ion, providing a definitive diagnostic peak. -
Performance Metric:
Part 3: Experimental Protocols
Protocol A: Rapid Synthesis of Ethyl-d5 2,4-dimethylbenzoate
Rationale: Fischer esterification is equilibrium-driven.[1] Using Ethanol-d5 in excess drives the yield, while the ortho-methyl group prevents rapid hydrolysis, requiring extended reflux.[1]
Reagents:
-
2,4-Dimethylbenzoic acid (1.5 g, 10 mmol)[1]
-
Ethanol-d5 (99.5 atom % D, 5.0 mL)[1]
-
Sulfuric acid (
, conc., 0.5 mL) -
Toluene (20 mL, for azeotropic water removal)
Workflow:
-
Dissolution: In a 50 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2,4-dimethylbenzoic acid in Toluene.
-
Activation: Add Ethanol-d5 and catalytic
.[1] -
Reflux: Heat to reflux (115°C) for 12 hours. Note: The ortho-methyl group sterically hinders attack; standard 2-hour reflux is insufficient.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The acid spot (
~0.1) should disappear, replaced by the ester ( ~0.8). -
Workup: Wash with sat.
(2 x 10 mL) to remove unreacted acid. Dry organic layer over . -
Purification: Remove solvent in vacuo. Yield is typically >90%.
Protocol B: Synthesis of [Carboxyl-13C] 2,4-dimethylbenzoate
Rationale: To introduce a stable Carbon-13 label on the carbonyl, we must build the molecule from the aryl halide precursor using labeled carbon dioxide.[1]
Reagents:
-
1-Bromo-2,4-dimethylbenzene (2.0 g, 10.8 mmol)[1]
-
Magnesium turnings (0.3 g, 12.3 mmol)
-
Barium Carbonate-
(Source of ) or gas cylinder.[1] -
Ethanol (anhydrous) /
for subsequent esterification.
Workflow:
-
Grignard Formation: Generate 2,4-dimethylphenylmagnesium bromide in dry THF under Argon. Initiate with a crystal of iodine.
-
Carboxylation:
-
Setup: Connect a flask containing Barium Carbonate-
to the Grignard flask via a cannula and drying tube. -
Release: Inject conc.
onto the to generate gas. -
Capture: Bubble the gas through the Grignard solution at -78°C.
-
-
Quench: Acidify with 1M HCl to protonate the salt to [Carboxyl-13C]-2,4-dimethylbenzoic acid.
-
Esterification: Proceed with standard Fischer esterification (using unlabeled ethanol) to yield the final product.
Part 4: Mechanistic Visualization
Diagram 1: Synthetic Pathways for Isotopic Incorporation
This diagram visualizes the divergent synthetic routes required for different labeling strategies.
Caption: Divergent synthetic pathways for Ethyl-d5 (Strategy A) vs. Carbonyl-13C (Strategy B) labeling.
Diagram 2: Metabolic Fate Tracking
This diagram demonstrates how the choice of label dictates the ability to track metabolites through hydrolysis and conjugation.
Caption: Metabolic divergence post-hydrolysis. Green nodes retain Carbonyl-13C; Red nodes retain Ethyl-d5.[1]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118492, this compound. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Esterification. Retrieved January 30, 2026, from [Link]
Sources
Comparative Cost & Performance Guide: Synthetic Routes to Ethyl 2,4-Dimethylbenzoate
[1]
Executive Summary & Strategic Recommendation
Ethyl 2,4-dimethylbenzoate (CAS: 33499-42-2) is a critical ester intermediate used in the synthesis of flavors, fragrances, and active pharmaceutical ingredients (APIs).[1] Its steric bulk at the ortho position presents specific challenges in synthesis, particularly regarding reaction kinetics and catalyst accessibility.
This guide evaluates three distinct synthetic pathways. Our analysis indicates that Route B (Back-Integrated Carboxylation) offers the highest economic efficiency for pilot-to-production scales due to the low cost of commodity starting materials (
Quick Comparison Matrix
| Metric | Route A: Classical Esterification | Route B: Carboxylation (AlCl₃) | Route C: Pd-Carbonylation |
| Starting Material | 2,4-Dimethylbenzoic acid | 4-Bromo- | |
| Reagent Cost | High (Acid is expensive) | Lowest (Commodity chems) | High (Pd + Ligand) |
| Atom Economy | High | Moderate (Al waste) | High |
| Scalability | Excellent | Good (Heat transfer limits) | Moderate (CO gas safety) |
| Green Metric | Moderate (Solvent use) | Poor (Stoichiometric AlCl₃) | Best (Catalytic) |
Technical Analysis of Synthetic Routes
Route A: Classical Fischer Esterification (The Benchmark)
Direct esterification of purchased 2,4-dimethylbenzoic acid.
This is the standard laboratory method. It relies on the equilibrium-driven reaction between the carboxylic acid and ethanol, catalyzed by a strong Brønsted acid.
-
Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by ethanol.
-
Key Challenge: The ortho-methyl group at position 2 creates steric hindrance, slowing the rate of nucleophilic attack compared to unsubstituted benzoic acid.
-
Optimization: Requires a large excess of ethanol (acting as solvent) and continuous water removal (Dean-Stark trap or molecular sieves) to drive the equilibrium to the right (Le Chatelier’s principle).
Route B: Friedel-Crafts Carboxylation (The Cost-Leader)
Synthesis of the acid precursor from m-xylene followed by esterification.
For scales >1kg, purchasing the acid precursor becomes cost-prohibitive.[1] This route synthesizes the acid directly from cheap
-
Mechanism: An electrophilic aromatic substitution where a CO₂-AlCl₃ complex attacks the electron-rich 4-position of
-xylene.[1] -
Selectivity: The 2-position is sterically blocked by two methyl groups. The 4-position is activated by an ortho and a para methyl group, leading to high regioselectivity for 2,4-dimethylbenzoic acid.[1]
-
Causality: The use of AlCl₃ in stoichiometric amounts is necessary because the product complexes with the aluminum, preventing catalytic turnover.
Route C: Palladium-Catalyzed Carbonylation (The Modern Approach)
Direct conversion of aryl halide to ester.
This route utilizes a palladium catalyst to insert Carbon Monoxide (CO) into the aryl-halide bond in the presence of ethanol.
-
Mechanism: Oxidative addition of Pd(0) to 4-bromo-
-xylene, followed by CO insertion to form an acyl-Pd complex, and finally nucleophilic attack by ethanol (reductive elimination).[1] -
Advantage: Bypasses the isolation of the carboxylic acid.
-
Constraint: Requires high-pressure equipment (autoclave) or specialized CO handling (balloon/flow) and expensive ligands (e.g., Xantphos) to stabilize the Pd cycle.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal route based on scale and resource constraints.
Figure 1: Strategic decision tree for selecting the synthetic route based on scale, budget, and safety capabilities.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification (Route A)
Best for: Lab scale, high purity requirements.[1]
Reagents:
-
2,4-Dimethylbenzoic acid (15.0 g, 100 mmol)[1]
-
Absolute Ethanol (75 mL, excess)[1]
-
Toluene (50 mL, for azeotrope)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2,4-dimethylbenzoic acid, ethanol, and toluene to the flask. While stirring, carefully add concentrated H₂SO₄ dropwise.[1]
-
Expert Insight: The toluene is added to form a ternary azeotrope with water and ethanol, boiling at ~74°C, which helps remove water more efficiently than ethanol alone, pushing the equilibrium despite the steric hindrance.
-
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. Continue for 6–8 hours until water evolution ceases.
-
Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol/toluene.
-
Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid.
-
Validation: Gas evolution (CO₂) indicates removal of starting material.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp ~115°C at 10 mmHg) to obtain a clear liquid.
Protocol 2: Pd-Catalyzed Carbonylation (Route C)
Best for: Library synthesis, avoiding corrosive AlCl₃.[1]
Reagents:
-
4-Bromo-m-xylene (1.85 g, 10 mmol)[1]
-
Palladium(II) Acetate (22 mg, 1 mol%)[1]
-
Xantphos (58 mg, 1 mol%)[1]
-
Triethylamine (2.0 mL, 1.5 equiv)
-
Ethanol (10 mL)
-
CO Balloon (1 atm)[1]
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a dry Schlenk tube under Argon, mix Pd(OAc)₂ and Xantphos in 2 mL of ethanol. Stir for 5 mins to form the active catalytic species.
-
Reaction Assembly: Add 4-bromo-m-xylene, triethylamine, and the remaining ethanol.
-
Atmosphere Exchange: Carefully evacuate the tube and backfill with Carbon Monoxide (CO) from a balloon. Repeat 3 times.
-
Safety Note: Perform exclusively in a well-ventilated fume hood with a CO detector present.[1]
-
-
Heating: Heat the sealed tube to 80°C for 12 hours.
-
Mechanistic Note: The Xantphos ligand has a wide bite angle which facilitates the reductive elimination step, crucial for forming the C-O bond in the ester.
-
-
Work-up: Cool to room temperature. Vent the CO gas safely. Filter the mixture through a pad of Celite to remove Pd black.
-
Isolation: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 95:5).
Comparative Cost Analysis (Relative)
The table below normalizes costs assuming a 10kg production batch. "Index" values are relative to Route A (Base = 100).[1]
| Cost Component | Route A (Esterification) | Route B (AlCl₃ Carboxylation) | Route C (Pd Carbonylation) |
| Raw Materials (RM) | 100 (High acid cost) | 25 (Cheap xylene) | 180 (Expensive Bromide + Pd) |
| Solvents | 20 | 40 (Extraction volume) | 15 |
| Catalyst | 1 (H₂SO₄ is negligible) | 15 (Stoichiometric AlCl₃) | 50 (Pd is costly) |
| Waste Disposal | 10 | 40 (Al salts) | 5 |
| Energy | 30 (Long reflux) | 20 | 15 (Mild temp) |
| Total Cost Index | 161 | 140 | 265 |
Analysis:
-
Route B is the clear economic winner for bulk production, primarily because
-xylene is a commodity solvent costing significantly less than the purified benzoic acid precursor. -
Route C is the most expensive due to the catalyst and the brominated starting material, but it offers the fastest "Time-to-Molecule" for research purposes.
References
-
Biosynth . This compound Product Information. Retrieved from [1]
-
Google Patents . Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process (CN103319330A).[1] Retrieved from
-
Master Organic Chemistry . Fischer Esterification: Mechanism and Procedure. Retrieved from
-
Munday, R. H., et al. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. J. Am. Chem. Soc. 2008, 130, 2754-2755.[1][4] Retrieved from [1]
-
PubChem . 1,2,4-Trimethylbenzene (Pseudocumene) Compound Summary. Retrieved from [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
